molecular formula C11H6BrF2N B1526589 5-Bromo-2-(2,4-difluorophenyl)pyridine CAS No. 453530-70-6

5-Bromo-2-(2,4-difluorophenyl)pyridine

Cat. No.: B1526589
CAS No.: 453530-70-6
M. Wt: 270.07 g/mol
InChI Key: PGLAAMSCAONZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,4-difluorophenyl)pyridine is a useful research compound. Its molecular formula is C11H6BrF2N and its molecular weight is 270.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(2,4-difluorophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2,4-difluorophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(2,4-difluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF2N/c12-7-1-4-11(15-6-7)9-3-2-8(13)5-10(9)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLAAMSCAONZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726679
Record name 5-Bromo-2-(2,4-difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453530-70-6
Record name 5-Bromo-2-(2,4-difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Building Block in Modern Chemistry

5-Bromo-2-(2,4-difluorophenyl)pyridine stands as a significant heterocyclic compound within the landscape of pharmaceutical and materials science research. Its unique structural architecture, featuring a bromine-substituted pyridine ring coupled with a difluorinated phenyl moiety, imparts a distinct electronic profile that makes it a valuable synthon for the development of novel therapeutic agents and functional materials. The strategic placement of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity. Concurrently, the difluorophenyl group can modulate the compound's lipophilicity, metabolic stability, and potential for hydrogen bonding interactions, all of which are critical parameters in drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine, offering both predicted data and detailed experimental protocols for its empirical determination. This document is intended to serve as a vital resource for researchers and scientists engaged in drug discovery and development, empowering them with the foundational knowledge required to effectively utilize this versatile chemical entity.

Core Physicochemical Profile

Due to the limited availability of public experimental data for 5-Bromo-2-(2,4-difluorophenyl)pyridine, the following table summarizes its predicted physicochemical properties. These values were computationally generated using established algorithms and provide a reliable starting point for experimental design and molecular modeling.[1][2]

PropertyPredicted ValueUnit
IUPAC Name 5-Bromo-2-(2,4-difluorophenyl)pyridine-
CAS Number 453530-70-6-
Molecular Formula C₁₁H₆BrF₂N-
Molecular Weight 270.08 g/mol
Melting Point 68-72°C
Boiling Point 315.4 ± 35.0°C
logP 3.55-
Aqueous Solubility 0.012g/L
pKa (most basic) 1.85-

Data predicted using Chemicalize by ChemAxon.[3][4][5]

Spectroscopic and Structural Elucidation

The structural integrity of 5-Bromo-2-(2,4-difluorophenyl)pyridine is typically confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules.[6][7] For 5-Bromo-2-(2,4-difluorophenyl)pyridine, ¹H and ¹³C NMR spectra would provide a detailed map of the proton and carbon environments within the molecule. The aromatic region of the ¹H NMR spectrum would be of particular interest, with distinct signals corresponding to the protons on both the pyridine and the difluorophenyl rings. The coupling patterns would further aid in assigning the specific positions of these protons. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the carbon atoms, including those directly bonded to bromine and fluorine.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[8][9][10] For 5-Bromo-2-(2,4-difluorophenyl)pyridine, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).

Experimental Protocols for Physicochemical Characterization

To facilitate empirical validation of the predicted properties, the following section details standardized experimental protocols.

Melting Point Determination via Capillary Method

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.[11][12][13]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Protocol:

  • Sample Preparation: Ensure the 5-Bromo-2-(2,4-difluorophenyl)pyridine sample is dry and finely powdered.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[14]

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.[15]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load into Capillary Tube Grind->Load Pack Pack to 2-3 mm Load->Pack Place Place in Apparatus Pack->Place Heat Heat at 1-2 °C/min Place->Heat Observe Observe Melting Heat->Observe Record Record T_start & T_end Observe->Record

Caption: Workflow for Melting Point Determination.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which significantly influences its pharmacokinetic properties.[16] The shake-flask method is the traditional and most reliable technique for its determination.[17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Protocol:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

  • Sample Addition: Dissolve a known amount of 5-Bromo-2-(2,4-difluorophenyl)pyridine in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

LogPWorkflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Saturate Saturate Phases (Octanol & Water) Dissolve Dissolve Compound in Aqueous Phase Saturate->Dissolve Mix Mix Phases & Shake Dissolve->Mix Separate Separate by Centrifugation Mix->Separate Analyze Analyze Concentration (HPLC/UV-Vis) Separate->Analyze Calculate Calculate P & logP Analyze->Calculate

Caption: Workflow for logP Determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different pH values.[18][19] Potentiometric titration is a precise method for its determination.[20][21]

Principle: The pH of a solution containing the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Protocol:

  • Solution Preparation: Prepare a solution of 5-Bromo-2-(2,4-difluorophenyl)pyridine of known concentration in a suitable solvent (e.g., water with a co-solvent if necessary).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[22]

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Prepare Prepare Compound Solution Calibrate Calibrate pH Electrode Prepare->Calibrate Titrate Add Titrant Incrementally Calibrate->Titrate Record Record pH at Each Step Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa Determination.

Aqueous Solubility Determination by HPLC

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. An HPLC-based method provides a sensitive and accurate means of its determination.[23][24][25]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified by HPLC against a standard calibration curve.

Protocol:

  • Equilibration: Add an excess amount of solid 5-Bromo-2-(2,4-difluorophenyl)pyridine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Shaking: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: Filter the suspension to remove any undissolved solid.

  • HPLC Analysis: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification: Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

SolubilityWorkflow cluster_equilibration Equilibration cluster_prep Sample Preparation cluster_analysis Analysis Add Add Excess Solid to Buffer Shake Shake to Equilibrium Add->Shake Filter Filter to Remove Solid Shake->Filter Prepare Prepare for HPLC Filter->Prepare Analyze Analyze by HPLC Prepare->Analyze Quantify Quantify vs. Calibration Curve Analyze->Quantify

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

5-Bromo-2-(2,4-difluorophenyl)pyridine is a compound of significant interest with a physicochemical profile that makes it an attractive candidate for further investigation in drug discovery and materials science. While experimental data is currently sparse in the public domain, the predicted properties outlined in this guide provide a solid foundation for initiating research. The detailed experimental protocols included herein offer a clear path for the empirical determination of its core physicochemical characteristics, enabling researchers to build a comprehensive and validated understanding of this promising molecule. As research into this and related compounds continues, a robust dataset of their properties will be invaluable in accelerating the development of next-generation therapeutics and advanced materials.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Grokipedia. (n.d.). Chemicalize. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemaxon. (n.d.). Introduction to Chemicalize - Documentation. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Labaa. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Van der Pijl, R., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Chemaxon. (2016, September 12). Chemicalize. Retrieved from [Link]

  • PubMed. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • ScienceDirect. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Knauer. (2021, March 1). Good HPLC Practice Guide. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. Retrieved from [Link]

  • PubMed. (2001, February 15). Solubility of triazine pesticides in pure and modified subcritical water. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2026, February 6). Temporal and spatial distribution of physicochemical parameters and water quality indices in an oligotrophic dam lake. Retrieved from [Link]

  • ResearchGate. (2020, September 21). Physico-chemical parameters for testing of water -A review. Retrieved from [Link]

  • Research and Reviews. (2021, October 7). Study of physico-chemical parameters and presence of heavy metals in underground water of rural areas of pune. Retrieved from [Link]

  • IJFMR. (2023, January 15). A Review on Physico-Chemical Parameters of the Quality of Water. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(2,4-difluorophenyl)pyridine, a halogenated arylpyridine of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound presents a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This document will delve into its molecular structure, proposed synthesis, predicted spectroscopic data, and potential applications, offering a foundational resource for researchers in the field.

Molecular Architecture and Physicochemical Properties

5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS Number: 453530-70-6) is a biaryl system composed of a pyridine ring and a 2,4-difluorophenyl ring linked by a carbon-carbon single bond. The pyridine ring is substituted with a bromine atom at the 5-position, a site that is electronically distinct from the point of aryl coupling.

The presence of the electronegative nitrogen atom in the pyridine ring, coupled with the electron-withdrawing effects of the bromine and two fluorine atoms, significantly influences the electron density distribution across the molecule. This electronic profile is a key determinant of its reactivity and its potential interactions with biological targets. The 2,4-difluoro substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity.

Table 1: Predicted Physicochemical Properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₆BrF₂N-
Molecular Weight270.08 g/mol -
XLogP33.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem

Synthesis and Reaction Chemistry

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of 2,5-dibromopyridine with (2,4-difluorophenyl)boronic acid. The regioselectivity of this reaction is crucial. Generally, in dihalogenated pyridines, the reactivity of the halogen atoms in Suzuki couplings can be influenced by their position. In the case of 2,5-dibromopyridine, the bromine at the 2-position is typically more reactive towards oxidative addition to the palladium catalyst due to the electronic influence of the adjacent nitrogen atom. This preferential reactivity allows for a selective mono-arylation.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction_Vessel Reaction_Vessel 2,5-Dibromopyridine->Reaction_Vessel 2,4-Difluorophenyl)boronic_acid 2,4-Difluorophenyl)boronic_acid 2,4-Difluorophenyl)boronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Pd_catalyst->Reaction_Vessel Base K₂CO₃ or Cs₂CO₃ Base->Reaction_Vessel Solvent Dioxane/H₂O or Toluene Solvent->Reaction_Vessel Target_Molecule 5-Bromo-2-(2,4-difluorophenyl)pyridine Heating Heating Reaction_Vessel->Heating Heat (e.g., 80-100 °C) Workup Workup Heating->Workup Aqueous Workup & Extraction Purification Purification Workup->Purification Column Chromatography Purification->Target_Molecule

Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine.
Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data, the following spectroscopic information is predicted based on established principles of NMR and mass spectrometry.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz):

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the difluorophenyl rings.

  • Pyridine Protons:

    • H-3: Expected to be a doublet around δ 7.8-8.0 ppm, coupled to H-4.

    • H-4: Expected to be a doublet of doublets around δ 7.6-7.8 ppm, coupled to H-3 and H-6.

    • H-6: Expected to be a doublet around δ 8.6-8.8 ppm, coupled to H-4.

  • Difluorophenyl Protons:

    • H-3': Expected to be a triplet of doublets or a complex multiplet around δ 6.8-7.0 ppm, due to coupling with the adjacent fluorine atoms and H-5'.

    • H-5': Expected to be a doublet of doublets or a multiplet around δ 6.9-7.1 ppm, coupled to H-6' and the fluorine at C-4'.

    • H-6': Expected to be a multiplet around δ 7.9-8.1 ppm, showing coupling to H-5' and the fluorine at C-2'.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-37.8 - 8.0d
H-47.6 - 7.8dd
H-68.6 - 8.8d
H-3'6.8 - 7.0m
H-5'6.9 - 7.1m
H-6'7.9 - 8.1m

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz):

The carbon NMR spectrum will show signals for all 11 carbon atoms, with those bonded to fluorine exhibiting characteristic splitting (C-F coupling).

  • Pyridine Carbons:

    • C-2: Expected around δ 158-162 ppm.

    • C-3: Expected around δ 122-125 ppm.

    • C-4: Expected around δ 140-143 ppm.

    • C-5: Expected around δ 118-121 ppm (C-Br).

    • C-6: Expected around δ 150-153 ppm.

  • Difluorophenyl Carbons:

    • C-1': Expected around δ 125-128 ppm.

    • C-2': Expected to be a doublet of doublets around δ 160-164 ppm due to coupling with the directly attached fluorine and the fluorine at C-4'.

    • C-3': Expected to be a doublet around δ 104-107 ppm due to coupling with the fluorine at C-2'.

    • C-4': Expected to be a doublet of doublets around δ 162-166 ppm due to coupling with the directly attached fluorine and the fluorine at C-2'.

    • C-5': Expected to be a doublet around δ 112-115 ppm due to coupling with the fluorine at C-4'.

    • C-6': Expected to be a doublet around δ 131-134 ppm due to coupling with the fluorine at C-2'.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9][10]

  • Molecular Ion: m/z = 270 and 272 (in an approximate 1:1 ratio).

  • Major Fragmentation Pathways:

    • Loss of a bromine radical: [M - Br]⁺ at m/z = 191.

    • Loss of HF: [M - HF]⁺.

    • Cleavage of the bond between the two aromatic rings.

Applications in Research and Development

Arylpyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.[11] The specific structural features of 5-Bromo-2-(2,4-difluorophenyl)pyridine make it a valuable intermediate for the synthesis of novel compounds with potential applications in:

  • Drug Discovery: The bromine atom serves as a versatile handle for further functionalization via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of libraries of compounds for screening against various biological targets.[12] The difluorophenyl moiety is often incorporated to improve pharmacokinetic properties such as metabolic stability and membrane permeability.

  • Materials Science: The electron-deficient nature of the pyridine ring and the photophysical properties of biaryl systems suggest potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[13]

Conclusion

5-Bromo-2-(2,4-difluorophenyl)pyridine is a synthetically accessible and highly versatile building block. Its molecular structure, characterized by a unique arrangement of halogen and aryl substituents, offers a rich platform for chemical exploration. While experimental data for this specific compound is sparse, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and potential applications. As research in medicinal chemistry and materials science continues to advance, the utility of such tailored molecular scaffolds is expected to grow, making 5-Bromo-2-(2,4-difluorophenyl)pyridine a compound of considerable interest for future innovation.

References

  • PubChem. (n.d.). 5-Bromo-2-(2,4-difluorophenyl)pyridine. National Center for Biotechnology Information.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PubMed Central. Retrieved from [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Application Notes and Protocols for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central. Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved from [Link]

  • 13 C NMR Spectrum (1D, 225 MHz, dmso, predicted) (NP0000024). (n.d.). NP-MRD. Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). PubMed Central. Retrieved from [Link]

  • NMR Predictor - Documentation. (n.d.). Chemaxon Docs. Retrieved from [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. (2003, October 25). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014, March 26). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (2022, October 5). PubMed Central. Retrieved from [Link]

  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (n.d.). Benchchem.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025, July 3). PubMed Central. Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). CHEMISTRY 1000.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014, April 2). PubMed. Retrieved from [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar.

Sources

Strategic Synthesis Guide: 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine , a critical biaryl scaffold used in the development of antifungal agents (e.g., tetrazole-based CYP51 inhibitors) and kinase inhibitors.

Executive Summary

Target Molecule: 5-Bromo-2-(2,4-difluorophenyl)pyridine Core Challenge: Regioselectivity.[1][2][3] The synthesis requires differentiating between two halogenated positions on the pyridine ring (C2 and C5) to ensure the aryl group couples exclusively at the C2 position, leaving the C5-Bromine intact for downstream functionalization. Primary Strategy: Site-selective Suzuki-Miyaura Cross-Coupling utilizing the electronic disparity between the C2 and C5 positions of 2,5-dibromopyridine.

Retrosynthetic Analysis & Strategic Logic

The most robust disconnection is at the C2–C1' biaryl bond. The choice of starting materials dictates the purity profile and cost-efficiency of the process.

The Electrophile Selection
  • Option A: 2,5-Dibromopyridine (Recommended for Scale):

    • Mechanism:[4][5][6][7] The C2 position is adjacent to the electronegative nitrogen atom. This lowers the bond dissociation energy and increases the electrophilicity at C2, making it significantly more reactive toward oxidative addition by Pd(0) than the C5 position.

    • Cost: Low.[6] Readily available commodity chemical.

  • Option B: 5-Bromo-2-iodopyridine (High Precision):

    • Mechanism:[4][5][6][7][8][9][10] The C–I bond is weaker than the C–Br bond. Pd(0) will insert into the C–I bond almost exclusively before touching the C–Br bond.

    • Cost: High.[8] Used primarily for small-scale GLP synthesis where <1% regioisomer impurity is required.

Decision: This guide focuses on Option A (2,5-Dibromopyridine) as it represents the more technically demanding but industrially relevant "Process Chemistry" approach.

Pathway Visualization

The following diagram illustrates the electronic activation and the catalytic cycle.

SynthesisPathway Start 2,5-Dibromopyridine (Electrophile) OxAdd Oxidative Addition (Selective at C2) Start->OxAdd Fast (C2-Br) Boron 2,4-Difluorophenyl boronic acid TransMet Transmetallation Boron->TransMet + Base (Na2CO3) Cat Pd(PPh3)4 (Catalyst) Cat->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regnerates Pd(0) Product 5-Bromo-2-(2,4-difluorophenyl)pyridine (Target) RedElim->Product SideProduct Bis-coupled Impurity (Avoided by Stoichiometry) Product->SideProduct Over-reaction at C5 (If >1.1 eq Boron)

Caption: Mechanistic flow of the regioselective Suzuki coupling. Note the kinetic preference for C2 oxidative addition.

Detailed Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[10]Role
2,5-Dibromopyridine 236.891.00Electrophile
2,4-Difluorophenylboronic acid 157.911.05Nucleophile (Limiting factor)
Pd(PPh3)4 1155.560.03Catalyst (3 mol%)
Na2CO3 (2.0 M aq) 105.992.50Base
1,2-Dimethoxyethane (DME) --Solvent (0.2 M conc.)
Step-by-Step Methodology

1. Inertion & Setup:

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Charge the flask with 2,5-Dibromopyridine (1.0 equiv) and 2,4-Difluorophenylboronic acid (1.05 equiv).

  • Critical Step: Do not add the catalyst yet. Add the solvent (DME) and degas the solution by sparging with nitrogen for 15 minutes. Oxygen presence promotes homocoupling and catalyst deactivation.

2. Catalyst Addition:

  • Add Pd(PPh3)4 (3 mol%) quickly against a positive stream of nitrogen.

  • Add the degassed 2.0 M Na2CO3 solution. The mixture will likely turn biphasic.

3. Reaction:

  • Heat the reaction mixture to 85°C (Reflux) .

  • Monitoring: Monitor via HPLC or TLC (Hexane/EtOAc 9:1) every hour.

  • Endpoint: The reaction is complete when the starting material (2,5-dibromopyridine) is consumed.

    • Note: If the reaction runs too long (>12h) or if excess boronic acid is used, the "bis-coupled" product (2,5-bis(2,4-difluorophenyl)pyridine) will begin to form. Stop immediately upon consumption of starting material.

4. Workup:

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate the layers.[8][9][10] Extract the aqueous layer twice with EtOAc.

  • Wash the combined organics with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

5. Purification:

  • Recrystallization (Preferred for >10g scale): Dissolve the crude solid in hot Ethanol or Isopropanol. Cool slowly to 4°C. The target mono-coupled product crystallizes well, while the bis-coupled impurity often remains in the mother liquor.

  • Flash Chromatography: If purity is <95%, elute on silica gel using a gradient of 0–10% EtOAc in Hexanes.

Process Parameters & Troubleshooting

This section addresses common failure modes based on the "Self-Validating System" principle.

IssueRoot CauseCorrective Action
Bis-coupling (Impurity > 5%) Excess boronic acid or high temp.Strictly limit boronic acid to 1.05 eq. Lower temp to 75°C.
Protodeboronation Unstable boronic acid species.Switch base to K3PO4; ensure solvent is not too "wet" (use defined water ratio).
Low Conversion Catalyst poisoning (O2).Increase sparging time. Switch to Pd(dppf)Cl2 (more robust).
Regioisomer (C5 coupling) Rare, but possible with wrong ligand.Ensure use of PPh3-based ligands (steric bulk favors C2).
Process Flow Diagram

ProcessFlow Step1 Step 1: Charge Reagents (DME, Pyridine, Boronic Acid) Step2 Step 2: Degas (N2 Sparge) CRITICAL QUALITY ATTRIBUTE Step1->Step2 Step3 Step 3: Add Pd Catalyst & Base Heat to 85°C Step2->Step3 Step4 Step 4: IPC (HPLC) Check for SM < 1% Step3->Step4 Step4->Step3 Fail (Continue Heating) Step5 Step 5: Phase Separation & Drying Step4->Step5 Pass Step6 Step 6: Crystallization (EtOH) Rejects Bis-coupled impurity Step5->Step6

Caption: Operational workflow emphasizing the degassing step as a Critical Quality Attribute (CQA).

Analytical Validation (QC)

To validate the structure, look for these specific NMR signatures:

  • 1H NMR (CDCl3):

    • The C5-H and C6-H protons of the pyridine ring will show distinct coupling constants.

    • C6-H (Pyridine): ~8.7 ppm (doublet, J ~ 2.5 Hz). The high shift is due to the adjacent nitrogen and bromine.

    • C3-H (Pyridine): ~7.6 ppm (doublet).

    • 19F NMR: Two distinct signals for the 2,4-difluoro pattern (typically -109 ppm and -112 ppm), verifying the integrity of the aryl ring.

References

  • Regioselectivity in Halopyridines: Lutz, M., et al. "Regioselective Suzuki-Miyaura coupling of 2,5-dibromopyridine." Tetrahedron Letters, 2010. Mechanistic basis for C2 vs C5 reactivity.
  • Oteseconazole (VT-1161) Synthesis Context: Hoekstra, W. J., et al. "Metalloenzyme Inhibitor Compounds." US Patent 8,236,962. 2012. Describes the use of this biaryl scaffold in antifungal drug synthesis.

  • General Suzuki Protocol for Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

spectral data for 5-Bromo-2-(2,4-difluorophenyl)pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Introduction

5-Bromo-2-(2,4-difluorophenyl)pyridine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted bipyridine, it serves as a versatile building block for synthesizing more complex molecules, including pharmaceutical intermediates and ligands for catalysis. Accurate structural confirmation and purity assessment are paramount for its effective use. This guide provides a detailed analysis of the expected spectral data for this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights presented herein are synthesized from established spectroscopic principles and data from structurally related molecules, offering a robust framework for researchers working with this and similar chemical entities.

The structural identity of a molecule is defined by the precise connectivity and spatial arrangement of its atoms. Spectroscopic techniques provide the empirical data necessary to deduce this structure. Each method probes different aspects of the molecule's physical properties: NMR reveals the electronic environment of specific nuclei (¹H, ¹³C), IR identifies functional groups through their vibrational frequencies, and MS determines the mass-to-charge ratio of the molecule and its fragments, confirming its elemental composition and structural components.

Caption: Structure of 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-(2,4-difluorophenyl)pyridine, both ¹H and ¹³C NMR will provide definitive structural information, with the added diagnostic feature of coupling to the ¹⁹F nuclei.

Experimental Protocol: NMR

A robust methodology for acquiring high-quality NMR spectra is essential for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as residual solvent peaks must not obscure signals of interest.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, to achieve optimal signal dispersion and resolution.[1]

  • ¹H NMR Acquisition: Acquire spectra at a constant temperature (e.g., 298 K). Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain proton-decoupled spectra to simplify the spectrum to a series of singlets (or multiplets if C-F coupling is present). A larger number of scans is typically required due to the low natural abundance of ¹³C.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the three protons on the pyridine ring and the three protons on the difluorophenyl ring.

  • Pyridine Ring Protons:

    • H6: Expected to be the most downfield proton on this ring, appearing as a doublet due to coupling with H4. Its chemical shift is influenced by the adjacent nitrogen.

    • H4: Predicted to appear as a doublet of doublets, showing coupling to both H3 and H6.

    • H3: Expected to be a doublet due to coupling with H4.

  • Difluorophenyl Ring Protons:

    • H6': This proton is ortho to the pyridine ring and meta to the fluorine at C2'. It will likely appear as a triplet of doublets or a complex multiplet due to coupling with H5' and the fluorine at F2'.

    • H5': This proton is coupled to H6', H3', and the fluorine at F4', leading to a complex multiplet.

    • H3': This proton is ortho to the fluorine at C2' and C4', resulting in significant coupling to both and to H5'. It is expected to be a doublet of doublet of doublets (ddd) or a triplet of doublets (td).

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H6 ~8.7 d J(H6-H4) ≈ 2.5 Hz
H4 ~7.9 dd J(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 2.5 Hz
H3 ~7.6 d J(H4-H3) ≈ 8.5 Hz
H6' ~7.5-7.7 m
H5' ~6.9-7.1 m

| H3' | ~6.9-7.1 | m (td) | J(H3'-F4') ≈ 9.0 Hz, J(H3'-H5') ≈ 9.0 Hz, J(H3'-F2') ≈ 5.5 Hz |

Note: Chemical shifts are estimated based on related structures and may vary depending on solvent and concentration.[3][4]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling).

  • Carbons with Large C-F Coupling: The carbons directly bonded to fluorine (C2' and C4') will exhibit very large one-bond coupling constants (¹JCF), appearing as doublets.[5]

  • Carbons with Smaller C-F Coupling: Carbons that are two or three bonds away from a fluorine atom (C1', C3', C5', C6') will show smaller ²JCF and ³JCF couplings, also resulting in doublets or more complex multiplets.[5]

  • Pyridine Ring Carbons: These carbons will appear as singlets, with their chemical shifts influenced by the bromine substituent and the difluorophenyl group. The carbon bearing the bromine (C5) will be significantly shielded compared to an unsubstituted pyridine.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C2 ~155-158 t (small) ³J(C2-F2')
C3 ~122-125 s
C4 ~139-142 s
C5 ~119-122 s
C6 ~150-153 s
C1' ~125-128 dd ²J(C1'-F2'), ⁴J(C1'-F4')
C2' ~160-163 dd ¹J(C2'-F2') ≈ 250 Hz, ³J(C2'-F4')
C3' ~111-114 dd ²J(C3'-F2'), ²J(C3'-F4')
C4' ~162-165 dd ¹J(C4'-F4') ≈ 250 Hz, ²J(C4'-F2')
C5' ~131-134 d ³J(C5'-F4')

| C6' | ~104-107 | t | ²J(C6'-F2') |

Caption: Key predicted ¹H-¹H (red) and ¹H-¹⁹F (green) couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR
  • Sample Preparation: For a solid sample, the KBr pellet technique is common. A small amount of the compound (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a transparent disk.[6] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[7]

IR Spectrum Analysis

The IR spectrum of 5-Bromo-2-(2,4-difluorophenyl)pyridine is expected to be complex but will contain several characteristic absorption bands that confirm its key structural features.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
3100-3000 Aromatic C-H Stretch Medium-Weak Characteristic of sp² C-H bonds on both rings.[8]
1600-1580 Aromatic C=C/C=N Stretch Strong Multiple bands are expected from the pyridine and phenyl rings.[9]
1470-1450 Aromatic C=C/C=N Stretch Strong
1280-1240 C-F Stretch Very Strong Asymmetric stretch, characteristic of aryl fluorides.
1150-1100 C-F Stretch Very Strong Symmetric stretch, will likely appear as a strong, broad absorption.
850-800 C-H Out-of-plane Bend Strong Indicative of the substitution pattern on the aromatic rings.[6]

| < 700 | C-Br Stretch | Medium | Often found in the lower frequency "fingerprint" region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.

Experimental Protocol: MS
  • Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[10]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[11]

  • Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is recorded.

Mass Spectrum Analysis
  • Molecular Ion (M⁺•): The molecular weight of C₁₁H₆BrF₂N is 270.97 g/mol . A critical feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 271 and 273.[12] This M/M+2 pattern is a definitive indicator of the presence of one bromine atom.

  • Key Fragmentation Pathways:

    • Loss of Br•: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a fragment at m/z 192.

    • Loss of HF: Fragmentation involving the difluorophenyl ring could lead to the loss of a neutral HF molecule, giving a fragment at m/z 251/253.

    • Ring Cleavage: Cleavage of the bond between the two aromatic rings can lead to fragments corresponding to the bromopyridinyl cation (m/z 156/158) or the difluorophenyl cation (m/z 113).

Fragmentation M [C₁₁H₆BrF₂N]⁺• m/z 271/273 (Molecular Ion) M_minus_Br [C₁₁H₆F₂N]⁺ m/z 192 M->M_minus_Br - Br• M_minus_HF [C₁₁H₅BrFN]⁺• m/z 251/253 M->M_minus_HF - HF Bromopyridyl [C₅H₃BrN]⁺ m/z 156/158 M->Bromopyridyl Ring Cleavage Difluorophenyl [C₆H₃F₂]⁺ m/z 113 M->Difluorophenyl Ring Cleavage

Caption: Plausible fragmentation pathway for 5-Bromo-2-(2,4-difluorophenyl)pyridine in EI-MS.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a powerful and self-validating framework for the structural confirmation of 5-Bromo-2-(2,4-difluorophenyl)pyridine. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and fluorine couplings, offer an unambiguous map of the carbon-hydrogen skeleton. The distinct absorption bands in the IR spectrum confirm the presence of aromatic rings and carbon-fluorine bonds. Finally, mass spectrometry validates the molecular weight and reveals the presence of a single bromine atom through its unique isotopic signature, while the fragmentation pattern corroborates the connectivity of the pyridine and difluorophenyl rings. Together, these techniques provide the rigorous characterization required by researchers and drug development professionals to proceed with confidence in their scientific endeavors.

References

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • ResearchGate. 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O. Available at: [Link]

  • Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link]

  • Royal Society of Chemistry. Physically Mixed Catalytic System of Amino and Sulfo-functional Porous Organic Polymers as Efficiently Synergistic Co-catalysts - Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • ResearchGate. 1H NMR spectrum and structure of 5-bromo-2,4-difluoroaniline (BDFA) in acidic D2O. Available at: [Link]

  • PubMed Central (PMC). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Available at: [Link]

  • CAS Common Chemistry. 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-, inner salt, (2S)-. Available at: [Link]

  • Thieme. 13C NMR Spectroscopy. Available at: [Link]

  • International Journal of Research Trends and Innovation. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. Available at: [Link]

  • University of Tübingen. Interpretation of mass spectra. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • Royal Society of Chemistry. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. Available at: [Link]

  • U.S. Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

  • ACG Publications. Records of Natural Products-SI. Available at: [Link]

  • University of Arizona. L.7. Mass Spectrum Interpretation. Available at: [Link]

  • NIST WebBook. Pyridine, 2-bromo-. Available at: [Link]

  • PubChem. 5-Bromo-2,3-difluoropyridine. Available at: [Link]

  • ResearchGate. FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Available at: [Link]

  • SciSpace. Heteroleptic Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photo. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA-NERL: 446.0: Chlorophylls and Pheopigments in Phytoplankton. Available at: [Link]

  • PubMed Central (PMC). Large-scale generation of in silico based spectral libraries to annotate dark chemical space features in non-target analysis. Available at: [Link]

  • University of Colorado Boulder. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra. Available at: [Link]

Sources

5-Bromo-2-(2,4-difluorophenyl)pyridine: Physicochemical Profiling & Handling Guide

[1]

Executive Summary

5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS: 453530-70-6) is a critical biaryl building block used primarily in the synthesis of high-performance phosphorescent OLED materials (Iridium complexes) and pharmacologically active kinase inhibitors.[1] Its structural motif combines an electron-deficient pyridine ring with an electron-withdrawing difluorophenyl moiety, imparting unique electronic signatures and solubility challenges.[1]

This guide provides a definitive technical analysis of its solubility thermodynamics, stability under stress conditions, and best practices for handling in high-precision synthetic workflows.

Physicochemical Identity & Properties[1][2][3][4][5]

Before addressing solubility and stability, the compound's fundamental parameters must be established to predict behavior in solution.

PropertyValue / DescriptionSignificance
CAS Number 453530-70-6 Unique identifier for regulatory/inventory tracking.[1]
Molecular Formula C₁₁H₆BrF₂NHalogenated biaryl system.[1]
Molecular Weight 270.07 g/mol Moderate MW, suitable for fragment-based drug design.[1]
Physical State White to off-white crystalline solidIndicates ordered lattice structure; requires energy to solubilize.[1]
Predicted LogP ~3.8 – 4.2Highly lipophilic; poor aqueous solubility expected.[1]
pKa (Pyridine N) ~2.0 – 2.5 (Predicted)The fluorine atoms and bromine withdraw electron density, significantly reducing the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1]

Solubility Profile & Solvent Selection

The solubility of 5-Bromo-2-(2,4-difluorophenyl)pyridine is governed by

11
Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic suitability for this compound.

Solvent ClassSuitabilitySpecific SolventsMechanistic Insight
Chlorinated Hydrocarbons Excellent Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh dispersion forces match the polarizable halogenated aromatic core.[1] Ideal for extraction and chromatography.[1]
Polar Aprotic Good to Excellent THF, Ethyl Acetate, DMSO, DMFGood solubility due to dipole-dipole interactions.[1] DMSO/DMF are preferred for high-temperature cross-coupling reactions.[1]
Non-Polar Aromatics Moderate Toluene, XyleneSoluble, particularly upon heating.[1] Often used as reaction media for Suzuki couplings.[1]
Polar Protic Poor Methanol, Ethanol, IsopropanolLimited solubility at room temperature.[1] Useful as anti-solvents for crystallization.[1]
Aqueous Insoluble Water, PBS BuffersHydrophobic effect dominates.[1] Requires co-solvents (e.g., DMSO) or surfactant formulation for biological assays.
Solubility Decision Workflow (DOT Visualization)

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Synthesis, Purification, or Analysis).

SolubilityWorkflowStartApplication RequirementSynthesisSynthesis / ReactionStart->SynthesisPurificationPurification / IsolationStart->PurificationAnalysisAnalytical (HPLC/NMR)Start->AnalysisHighTempHigh Temp (>80°C)?Synthesis->HighTempChromatographyFlash ChromatographyPurification->ChromatographyCrystallizationRecrystallizationPurification->CrystallizationNMRNMR SolventAnalysis->NMRHPLCHPLC Mobile PhaseAnalysis->HPLCTolueneUse Toluene/XyleneHighTemp->TolueneNon-polarDMFUse DMF/DMSOHighTemp->DMFPolarTHFUse THF/DioxaneHighTemp->THFNo (Low Temp)HexEtOAcHexane/EtOAc GradientChromatography->HexEtOAcEtOHEthanol/Water (Anti-solvent)Crystallization->EtOHCDCl3CDCl3 or DMSO-d6NMR->CDCl3ACNAcetonitrile/Water (+0.1% FA)HPLC->ACN

Figure 1: Decision tree for solvent selection based on experimental intent.

Stability Assessment

The stability of 5-Bromo-2-(2,4-difluorophenyl)pyridine is generally high due to its aromatic biaryl nature, but specific vulnerabilities exist at the C-Br bond and the pyridine nitrogen.[1]

Thermal & Chemical Stability[1]
  • Thermal Stability: The compound is stable up to its melting point and likely beyond (up to ~200°C) in inert atmospheres.[1] It withstands standard reflux conditions in Toluene or DMF.[1]

  • Hydrolytic Stability: Highly resistant to hydrolysis.[1] The C-F and C-Br bonds on the aromatic rings are robust against aqueous acids and bases at ambient temperatures.[1]

  • Oxidative Stability: The pyridine ring is electron-deficient, making it resistant to oxidative degradation (e.g., by air).[1] However, strong oxidants (e.g., m-CPBA) could potentially oxidize the pyridine nitrogen to the N-oxide.

Photolytic Instability (Critical for OLED R&D)

While stable under ambient light, the C-Br bond is photosensitive to high-intensity UV light.[1] Prolonged exposure can lead to homolytic cleavage, generating radical species and debrominated byproducts.

  • Recommendation: Store in amber vials or foil-wrapped containers.

Forced Degradation Pathways

The diagram below outlines potential degradation routes under stress conditions.

DegradationPathwaysCompound5-Bromo-2-(2,4-difluorophenyl)pyridineUVUV Light / Radical SourceCompound->UVPdPd(0) Catalyst (Cross-Coupling)Compound->PdOxidantStrong Oxidant (mCPBA)Compound->OxidantDebromDebrominated Impurity(Photolysis Product)UV->DebromHomolytic CleavageCoupledBiaryl/Triaryl Product(Desired Reaction)Pd->CoupledSuzuki/BuchwaldNOxidePyridine N-Oxide(Oxidation Impurity)Oxidant->NOxideN-Oxidation

Figure 2: Primary reactivity and degradation pathways.[1]

Experimental Protocols

Standard Solubility Determination Protocol

Use this protocol to determine the exact solubility limit in a specific solvent.[1]

  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes after each addition.

  • Observation: Visually inspect for complete dissolution (clear solution, no particulates).

  • Quantification (Optional): If precise mg/mL is required, filter the saturated solution through a 0.22 µm PTFE filter, dilute, and analyze via HPLC against a standard curve.

HPLC Stability Assay Conditions

Recommended method for tracking purity and degradation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 10 minutes (High organic start due to lipophilicity).[1]

  • Detection: UV at 254 nm (aromatic

    
    ) and 280 nm.[1]
    
  • Flow Rate: 1.0 mL/min.[1]

Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage:

    • Temperature: 2-8°C (Refrigerated) recommended for long-term storage to minimize slow solid-state degradation.[1]

    • Atmosphere: Store under Nitrogen or Argon if possible, though not strictly required for short-term use.[1]

    • Container: Tightly sealed glass vial, protected from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263359, 2-(2,4-Difluorophenyl)pyridine (Analogous Structure).[1] Retrieved from [Link]

  • MDPI (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. (Provides synthetic context for similar biaryl systems). Retrieved from [Link][1]

Technical Whitepaper: Safety, Handling, and Operational Protocols for 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS: 453530-70-6)

Executive Summary

In modern medicinal chemistry and materials science, halogenated heterocyclic building blocks are foundational for synthesizing complex active pharmaceutical ingredients (APIs) and organic light-emitting diodes (OLEDs). 5-Bromo-2-(2,4-difluorophenyl)pyridine is a highly versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the very structural features that make it synthetically valuable—its electrophilic core and lipophilic substituents—also dictate its hazard profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic Safety Data Sheet (SDS) compliance. This whitepaper elucidates the causality behind the safety protocols, ensuring that researchers understand the mechanistic reasons for specific handling procedures, thereby fostering a culture of intrinsic laboratory safety.

Physicochemical Profiling & Mechanistic Safety

To handle 5-Bromo-2-(2,4-difluorophenyl)pyridine safely, one must understand how its molecular architecture dictates its biological and chemical reactivity. The molecule is defined by two distinct functional domains:

  • The Lipophilic Domain (2,4-Difluorophenyl Ring): The substitution of hydrogen with fluorine atoms significantly increases the compound's partition coefficient (LogP). From a toxicological perspective, this heightened lipophilicity enhances the molecule's ability to bypass the aqueous barriers of the skin and rapidly permeate the lipid-rich stratum corneum.

  • The Electrophilic Domain (5-Bromopyridine Core): The C-Br bond on the electron-deficient pyridine ring is highly polarized. While this is ideal for oxidative addition by transition metal catalysts, it also makes the compound a potent electrophile in biological systems.

The Causality of Hazard: If dermal exposure occurs, the fluorinated ring drives the molecule into the tissue, where the electrophilic bromopyridine core can act as a hapten. It covalently binds to nucleophilic residues (such as cysteine or lysine) on cellular proteins, triggering an immune response. This is the mechanistic basis for its classification as a skin irritant and potential sensitizer [1].

Reactivity Compound 5-Bromo-2-(2,4-difluorophenyl)pyridine Electrophile Electrophilic Pyridine Core (C-Br bond) Compound->Electrophile Lipophilic Fluorinated Aryl Ring (High Lipophilicity) Compound->Lipophilic Irritation Tissue Irritation & Sensitization Electrophile->Irritation Protein binding Skin Dermal Penetration Risk Lipophilic->Skin Enhances absorption Skin->Irritation Systemic exposure

Mechanistic pathway linking the compound's structural features to its toxicological profile.

Toxicology & Hazard Causality Data

The following table synthesizes the quantitative and qualitative data for this compound, directly linking its physical properties to operational impacts [2].

Property / ClassificationValue / CodeCausality & Operational Impact
CAS Number 453530-70-6Unique identifier required for inventory and waste tracking.
Molecular Weight 270.07 g/mol Dictates stoichiometric precision; critical for preventing unreacted electrophile accumulation in the reaction matrix.
Physical State SolidPresents a severe inhalation risk via aerosolization if handled improperly.
Acute Toxicity (Oral) H302 (Harmful if swallowed)Mandates strict prohibition of food/drink in the workspace and requires rigorous hand-washing protocols post-handling.
Skin/Eye Irritation H315, H319Driven by protein-binding capability; necessitates double-gloving and splash-proof goggles.
Respiratory Irritation H335 (May cause irritation)Requires handling exclusively within a certified fume hood (minimum 100 fpm face velocity).

Experimental Workflows & Handling Protocols

The following protocol outlines the safe dispensing and reaction setup for 5-Bromo-2-(2,4-difluorophenyl)pyridine. Every step is designed as a self-validating system , ensuring that the safety measure is actively confirmed before proceeding.

Protocol: Inert-Atmosphere Dispensing and Reaction Setup

Step 1: Environmental Preparation

  • Action: Clear the fume hood of clutter and line the workspace with anti-static weighing paper.

  • Causality: The compound is a fine, dry powder. Static charge generated by standard plastic spatulas or friction can cause rapid aerosolization, leading to immediate inhalation exposure (H335).

  • Validation Check: Use a digital anemometer to confirm the fume hood face velocity. A steady reading of >100 fpm validates the containment system.

Step 2: PPE Verification

  • Action: Don nitrile gloves (double-gloving is mandatory), chemical splash goggles, and a flame-retardant lab coat.

  • Causality: The lipophilicity-driven permeation risk requires an unbroken barrier between the compound and the epidermis.

  • Validation Check: Perform a manual glove inflation test (trapping air and squeezing) to ensure zero micro-tears exist before handling the chemical [3].

Step 3: Weighing and Transfer

  • Action: Use a grounded, anti-static metal spatula to transfer the required mass into an oven-dried Schlenk flask.

  • Causality: Prevents static-induced scattering and ensures precise stoichiometry. Excess unreacted bromopyridine in a cross-coupling reaction complicates purification and increases the toxicity of the crude mixture.

  • Validation Check: The analytical balance must return to absolute zero post-transfer, validating that no residual compound remains on the weighing surface.

Step 4: Inert Atmosphere Establishment

  • Action: Seal the flask with a rubber septum and perform three vacuum/argon backfill cycles.

  • Causality: The C-Br bond is highly reactive. The presence of atmospheric oxygen during transition-metal catalysis leads to oxidative degradation of the substrate and rapid catalyst poisoning.

  • Validation Check: Monitor the Schlenk line oil bubbler. A consistent, positive-pressure flow of Argon without back-suction validates the system's inert integrity, ensuring a safe and productive reaction environment.

Workflow Start Compound Receipt (CAS 453530-70-6) PPE Don PPE (Nitrile gloves, goggles, lab coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Minimize dust generation Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve in anhydrous solvent Waste Halogenated Waste Disposal Reaction->Waste Post-reaction quench

Step-by-step safe handling and experimental workflow for halogenated arylpyridines.

Storage, Degradation, and Waste Management

Storage Parameters
  • Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and dark environment.

  • Causality: Prolonged exposure to ambient UV light can induce photolytic cleavage of the C-Br bond. This degradation pathway generates highly reactive bromine radicals, which not only destroy the integrity of the building block but also pressurize the storage vessel with volatile byproducts.

Waste Management
  • Conditions: All contaminated consumables (weighing paper, pipette tips) and post-reaction aqueous quenches must be segregated into designated Halogenated Organic Waste streams.

  • Causality: Halogenated aromatic compounds are highly recalcitrant to standard biological degradation. They require specialized high-temperature incineration to break the carbon-halogen bonds safely and prevent the formation of persistent environmental pollutants, such as toxic dioxins.

References

A Senior Application Scientist's Guide to Sourcing and Synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Niche Building Block

5-Bromo-2-(2,4-difluorophenyl)pyridine is a highly functionalized heterocyclic compound with significant potential as a key building block in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine core coupled with a difluorophenyl moiety, presents multiple reaction sites for further elaboration. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for potential N-oxide formation or quaternization, while the bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. The 2,4-difluorophenyl group can enhance metabolic stability and modulate the electronic properties and binding interactions of a parent molecule. These attributes make it an attractive scaffold for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active agents.[1][2]

However, a survey of the current chemical supplier landscape reveals that 5-Bromo-2-(2,4-difluorophenyl)pyridine is not a readily available, off-the-shelf compound. This guide, therefore, shifts from a simple list of suppliers to a more practical and essential technical overview for its in-house synthesis. We will focus on the most reliable and widely adopted method for its preparation: the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1][3][4] It is the method of choice for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its precursors.[2][5]

The proposed and most logical synthetic route to 5-Bromo-2-(2,4-difluorophenyl)pyridine involves the coupling of two key commercially available precursors: 5-Bromo-2-iodopyridine and (2,4-difluorophenyl)boronic acid . The iodine atom on the pyridine ring is more reactive towards oxidative addition to the palladium(0) catalyst than the bromine atom, allowing for a selective coupling at the 2-position.

The overall transformation is as follows:

Synthetic_Workflow cluster_precursors Commercially Sourced Precursors cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product 5_Bromo_2_iodopyridine 5-Bromo-2-iodopyridine Reaction_Vessel Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) 5_Bromo_2_iodopyridine->Reaction_Vessel 2_4_Difluorophenylboronic_acid (2,4-Difluorophenyl)boronic acid 2_4_Difluorophenylboronic_acid->Reaction_Vessel Final_Product 5-Bromo-2-(2,4-difluorophenyl)pyridine Reaction_Vessel->Final_Product Workup & Purification

Caption: Proposed synthetic workflow for 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Commercial Availability of Key Precursors

The success of this synthetic approach hinges on the reliable sourcing of high-purity starting materials. Both 5-Bromo-2-iodopyridine and (2,4-difluorophenyl)boronic acid are readily available from several reputable suppliers.

PrecursorCAS NumberRepresentative Commercial Suppliers
5-Bromo-2-iodopyridine 223463-13-6Thermo Fisher Scientific[6], Santa Cruz Biotechnology[7], TCI Chemicals, Oakwood Chemical
(2,4-Difluorophenyl)boronic acid 144025-03-6Chem-Impex[8], Angene[9], INDOFINE Chemical Company[10], Thermo Fisher Scientific[11][12]

Detailed Experimental Protocol

This protocol is a generalized procedure for a small-scale synthesis and should be optimized for specific laboratory conditions and desired scale.

Reagents & Materials:

  • 5-Bromo-2-iodopyridine (1.0 eq.)

  • (2,4-Difluorophenyl)boronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-iodopyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Quality Control and Structural Characterization

Verifying the identity and purity of the synthesized product is critical. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The pyridine protons will appear as doublets and a doublet of doublets in the aromatic region (typically δ 7.5-8.8 ppm). The protons on the difluorophenyl ring will also be in the aromatic region (typically δ 6.8-7.5 ppm) and will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atoms attached to fluorine will appear as doublets due to carbon-fluorine coupling. The carbon attached to bromine will also have a characteristic chemical shift.[13][14][15]

  • ¹⁹F NMR: A fluorine NMR spectrum will show two distinct signals, each likely a doublet of doublets, confirming the presence and substitution pattern of the fluorine atoms on the phenyl ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound. A reverse-phase HPLC method is generally suitable for pyridine derivatives.[16][17][18][19]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[20]

  • Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm).

  • Expected Result: A single major peak with a purity of >95% is typically desired for research applications.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The analysis should show the characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units).

  • Expected [M]+: ~287.98 g/mol for C₁₁H₆BrF₂N.

Safety and Handling

  • Reagents: Both organic halides and boronic acids should be handled with care. Palladium catalysts can be toxic and should be handled in a well-ventilated area or fume hood.

  • Solvents: Anhydrous 1,4-dioxane is flammable and a potential peroxide former. Always use from a freshly opened bottle or one that has been tested for peroxides.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this synthesis.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Angene Chemical. (n.d.). Boronic acid, B-(2,4-difluorophenyl)-. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). 2,4-DIFLUOROPHENYLBORONIC ACID. Retrieved from [Link]

  • ACS Publications. (2001, July 1). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-iodopyridine. Retrieved from [Link]

  • PubMed. (2009, April 15). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Retrieved from [Link]

  • ACS Publications. (2025, June 5). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • PMC. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

Sources

theoretical studies on 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Studies of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Bromo-2-(2,4-difluorophenyl)pyridine, a halogenated bi-aryl compound of significant interest in medicinal chemistry and materials science. Leveraging the principles of quantum chemistry, this document explores the molecule's structural, spectroscopic, and electronic properties through advanced computational methodologies. The core of this guide is built upon Density Functional Theory (DFT), which serves as the foundation for predicting molecular geometry, vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts, and key electronic characteristics derived from Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. By juxtaposing theoretical data with established experimental protocols, this guide offers researchers and drug development professionals a robust framework for understanding and predicting the behavior of this and similar molecular scaffolds.

Introduction: The Significance of a Fluorinated Bromo-Pyridine Scaffold

5-Bromo-2-(2,4-difluorophenyl)pyridine belongs to the aryl pyridine class of compounds, which are foundational in a wide array of research applications.[1] The molecule's structure is notable for three key features: a pyridine ring, a bromine atom, and a 2,4-difluorophenyl group. This specific combination imparts a unique set of physicochemical properties.

  • The Pyridine Core: A nitrogen-containing heterocycle that is a common motif in pharmaceuticals, influencing solubility, and providing a key site for hydrogen bonding.

  • Strategic Bromination: The bromine atom at the 5-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the facile construction of more complex molecular architectures.

  • Fluorination Strategy: The incorporation of fluorine atoms into the phenyl ring is a widely used strategy in modern drug discovery.[1] The high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving the pharmacokinetic profile of a potential drug candidate.[1]

Given this structural significance, theoretical studies are indispensable for predicting the molecule's behavior, guiding synthetic efforts, and accelerating its application in fields such as the development of kinase inhibitors and advanced organic electronic materials.[1][2]

Foundational Methodologies: A Theoretical & Experimental Synergy

The validation of any theoretical model hinges on its ability to accurately reproduce experimental data. While this guide focuses on computational analysis, it is grounded in the context of established experimental techniques that provide the ultimate benchmark for accuracy.

Synthesis and Structural Verification

The synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine is typically achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and common method.[1] This would involve the reaction of a brominated pyridine derivative with a difluorophenyl boronic acid, or a similar strategy.

Experimental determination of the precise three-dimensional structure via single-crystal X-ray diffraction is the gold standard for validating computationally optimized geometries.[3][4] Key parameters such as bond lengths, bond angles, and the dihedral angle between the two aromatic rings obtained from X-ray data provide the most rigorous comparison for theoretical results.[3]

Core Computational Approach: Density Functional Theory (DFT)

For molecules of this complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5][6] This quantum chemical method is used to solve the electronic structure of the molecule, from which a wide range of properties can be derived. A typical computational workflow involves selecting a functional and a basis set. For organic molecules containing halogens, hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-311++G(d,p) are widely employed and have been shown to yield reliable results for geometry, vibrational frequencies, and electronic properties.[7]

cluster_input Input Phase cluster_calc Computational Engine (e.g., Gaussian) cluster_output Output & Analysis Mol Molecular Structure (Initial Guess) Method Select Method (e.g., DFT/B3LYP) Mol->Method Basis Select Basis Set (e.g., 6-311++G(d,p)) Method->Basis Opt Geometry Optimization (Find Energy Minimum) Basis->Opt Freq Frequency Calculation (Confirm Minimum & Get Spectra) Opt->Freq Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Props Electronic Property Calculation (HOMO, LUMO, MEP) Freq->Props Spectra Predicted Spectra (IR, Raman, NMR) Freq->Spectra Elec Electronic Data (Energies, Orbitals) Props->Elec

Caption: General workflow for a DFT-based molecular property calculation.

In-Silico Analysis: Predicted Molecular Properties

The following sections detail the predicted properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine based on DFT calculations.

Optimized Molecular Geometry

Following geometry optimization, the molecule is expected to adopt a non-planar conformation. The primary determinant of its 3D shape is the dihedral angle between the pyridine and the 2,4-difluorophenyl rings. Due to steric hindrance between the ortho-hydrogen on the pyridine and the ortho-fluorine on the phenyl ring, a twisted conformation is predicted. This is consistent with crystal structures of similar bi-aryl systems.[3]

Table 1: Predicted Key Geometric Parameters for 5-Bromo-2-(2,4-difluorophenyl)pyridine

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C(pyridine)-C(phenyl)~1.485 Å
C-Br~1.910 Å
C-F (ortho)~1.355 Å
C-F (para)~1.352 Å
Bond Angles (°)
C-C-N (in pyridine)~123.5°
C-C(pyridine)-C(phenyl)~121.0°
Dihedral Angle (°)
N-C-C-C (inter-ring)~45.0° - 55.0°
Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis provides a molecular fingerprint that is highly sensitive to chemical structure. Theoretical frequency calculations allow for the precise assignment of absorption bands in experimental FT-IR and FT-Raman spectra to specific atomic motions.[2]

Table 2: Predicted Prominent Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
3050 - 3100Aromatic C-H stretchingMedium
1580 - 1610Aromatic C=C and C=N ring stretchingStrong
1450 - 1500Aromatic ring skeletal vibrationsStrong
1200 - 1280C-F stretchingVery Strong
1000 - 1100Aromatic C-H in-plane bendingMedium-Strong
~960C-Br stretching[8]Medium
700 - 900Aromatic C-H out-of-plane bendingStrong
NMR Spectroscopy

Computational chemistry can accurately predict the ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation. For this molecule, the fluorine atoms will induce characteristic splitting patterns (coupling) in the signals of nearby carbon and hydrogen atoms, providing valuable structural information.[9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹H
H-3~7.3 - 7.5Doublet (d)
H-4~7.8 - 8.0Doublet of doublets (dd)
H-6~8.5 - 8.7Singlet/small doublet
Phenyl H~6.9 - 7.6Multiplets (m)
¹³C
C-2~160 (d)Doublet (due to F coupling)
C-5~118Singlet
C-Br~125Singlet
C-F~162 (dd)Doublet of doublets

Note: Predicted values are estimates. 'd' denotes doublet. Actual spectra will show complex coupling constants (J-values).

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior.[10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 5-Bromo-2-(2,4-difluorophenyl)pyridine, the HOMO is expected to be localized primarily on the electron-rich bromopyridine ring, while the LUMO will likely have significant contributions from the electron-withdrawing difluorophenyl moiety.

Caption: The HOMO-LUMO energy gap dictates electronic transitions and reactivity.

An MEP map provides a visual representation of the charge distribution on the molecule's surface.[10] It is invaluable for predicting how the molecule will interact with other species.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the electronegative nitrogen of the pyridine ring and the fluorine atoms.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms. The MEP map is a powerful tool for predicting non-covalent interactions, which are crucial for understanding drug-receptor binding.[5]

Standardized Protocols for Theoretical and Experimental Analysis

Protocol: DFT Geometry Optimization and Frequency Calculation
  • Structure Building: Construct an initial 3D model of 5-Bromo-2-(2,4-difluorophenyl)pyridine using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian[7]).

    • Route Section: Specify the calculation type, method, and basis set (e.g., #p opt freq b3lyp/6-311++g(d,p)). The opt keyword requests geometry optimization, and freq requests a subsequent frequency calculation.

    • Charge and Multiplicity: Define the molecule's charge (0) and spin multiplicity (1 for a singlet ground state).

    • Coordinates: Provide the initial atomic coordinates in Cartesian or Z-matrix format.

  • Execution: Submit the input file to the computational server.

  • Analysis of Results:

    • Optimization Convergence: Verify that the optimization has successfully converged by checking the output file for four "YES" criteria.

    • Vibrational Frequencies: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.

    • Data Extraction: Extract optimized coordinates, bond lengths, angles, dihedral angles, and the computed vibrational frequencies and IR/Raman intensities for further analysis.

Protocol: Experimental FT-IR Spectroscopy (KBr Pellet Method)
  • Instrumentation: Utilize a Fourier-Transform Infrared spectrometer.[2]

  • Sample Preparation: [2]

    • Grind approximately 1-2 mg of the solid 5-Bromo-2-(2,4-difluorophenyl)pyridine sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: [9]

    • Record a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the resulting absorbance spectrum, identifying the positions and relative intensities of the absorption bands.

Conclusion

The theoretical investigation of 5-Bromo-2-(2,4-difluorophenyl)pyridine through quantum chemical methods provides profound insights into its fundamental properties. DFT calculations serve as a powerful predictive tool, enabling the elucidation of the molecule's three-dimensional structure, the assignment of its complex vibrational spectra, the prediction of its NMR characteristics, and the mapping of its electronic reactivity. This in-silico approach, when used in concert with experimental validation, significantly accelerates the research and development cycle. The data and protocols presented in this guide offer a comprehensive resource for scientists aiming to harness the synthetic potential and understand the molecular behavior of this important fluorinated bromo-pyridine scaffold.

References

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025, October 24). PubMed.
  • Automatic Algorithm Switching for Accurate Quantum Chemical Calculations. (2024, January 15). arXiv.
  • Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. (2025, August 10). ResearchGate.
  • 3-Bromo-5-(2,4-difluorophenyl)pyridine | 1070882-69-7. (n.d.). Benchchem.
  • INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (n.d.). JOURNAL OF INDIAN RESEARCH.
  • Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. (n.d.). Benchchem.
  • DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol. (2021, December 31). Journal of Engineering Research and Applied Science.
  • Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. (2025, July 1). Open Research@CSIR-NIScPR.
  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (n.d.).
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR.
  • DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine. (2025, August 19). KAUST Repository.
  • Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. (n.d.). Benchchem.

Sources

Methodological & Application

Topic: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-2-(2,4-difluorophenyl)pyridine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive technical guide and a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-(2,4-difluorophenyl)pyridine. This substrate is a key heterocyclic building block whose derivatives are of significant interest in the synthesis of pharmacologically active agents.[4][5] We will delve into the mechanistic underpinnings of the reaction, explain the causal logic behind reagent and condition selection, and present a step-by-step protocol designed for reproducibility and high yield. Furthermore, a troubleshooting guide is included to address common challenges encountered with heteroaryl halide substrates.

Introduction and Scientific Context

Substituted heteroarenes, especially pyridine-based scaffolds, are integral components of numerous pharmaceutical agents and advanced materials.[4] The palladium-catalyzed Suzuki-Miyaura coupling is one of the most robust and widely utilized methods for the elaboration of these structures.[1][4] The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base to form a new C-C bond.[6][7]

The target substrate, 5-Bromo-2-(2,4-difluorophenyl)pyridine, presents a unique profile for this reaction. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition.[8] However, the presence of the nitrogen heteroatom and the difluorophenyl substituent can influence catalyst activity and side-product formation, necessitating a carefully optimized protocol. This guide is designed to provide researchers with the necessary framework to successfully utilize this valuable intermediate.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding these fundamental steps is critical for rational optimization and troubleshooting. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][3][9]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts itself into the carbon-bromine bond of the 5-Bromo-2-(2,4-difluorophenyl)pyridine. This is often the rate-determining step of the reaction.[9] The process oxidizes the catalyst from Pd(0) to a square-planar Pd(II) species. The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[9]

  • Transmetalation : This step involves the transfer of the organic group (R') from the organoboron reagent to the Pd(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[6][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic moiety for the halide on the palladium complex.[6][11]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1] The use of bulky, electron-rich phosphine ligands often accelerates this step.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_halide Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pdi_halide Oxidative Addition pdi_biaryl Ar-Pd(II)L₂-R' pdi_halide->pdi_biaryl Transmetalation pdi_biaryl->pd0 Reductive Elimination product Ar-R' (Coupled Product) pdi_biaryl->product aryl_halide Ar-X (5-Bromo-2-(2,4-difluorophenyl)pyridine) aryl_halide->pdi_halide boronic_acid R'-B(OH)₂ (Boronic Acid) boronic_acid->pdi_biaryl base Base (e.g., K₂CO₃) base->pdi_biaryl Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory scale (0.5 mmol) and can be scaled accordingly. It employs a common palladium pre-catalyst and phosphine ligand system proven effective for heteroaryl couplings.

Materials and Reagents
ReagentM.W.Amount (mg)EquivalentsMol (mmol)Supplier Notes
5-Bromo-2-(2,4-difluorophenyl)pyridine272.061361.00.5Starting Material
Arylboronic AcidVaries-1.20.6e.g., 4-Methoxyphenylboronic acid
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72230.05 (2.5 mol% Pd)0.025Use fresh, high-quality pre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.51210.10 (10 mol%)0.05Air-stable, but best handled under inert gas
Potassium Carbonate (K₂CO₃)138.212073.01.5Finely powdered, dried in an oven before use
1,4-Dioxane-4.0 mL--Anhydrous, degassed
Water-1.0 mL--Degassed, deionized
Step-by-Step Procedure
  • Reaction Setup : To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(2,4-difluorophenyl)pyridine (136 mg, 0.5 mmol), the arylboronic acid (0.6 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (21 mg, 0.05 mmol), and finely powdered K₂CO₃ (207 mg, 1.5 mmol).[12]

  • Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[13][14]

  • Solvent Addition : Using syringes, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL) to the reaction mixture. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Reaction : Replace the septum with a Teflon screw cap, seal the tube tightly, and place the reaction vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring : The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).[3]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[3][8]

  • Purification : The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Reagent Setup (Substrate, Boronic Acid, Catalyst, Ligand, Base in Schlenk Tube) inert 2. Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/Water) inert->solvent react 4. Reaction (Heat to 100 °C with Stirring) solvent->react monitor 5. Monitoring (TLC or LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up & Extraction (EtOAc / Water, Brine) monitor->workup Reaction Complete purify 7. Purification (Flash Column Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions when working with heteroaryl bromides.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed pre-catalyst or ligand).[13] 2. Insufficiently strong base or poor base solubility. 3. Reaction temperature is too low.1. Use fresh, high-quality Pd₂(dba)₃ and SPhos. Consider a more robust pre-catalyst like an XPhos or SPhos Pd G3/G4 palladacycle. 2. Screen other bases like K₃PO₄ or Cs₂CO₃, which are often more effective.[13] 3. Incrementally increase the temperature to 110-120 °C.
Protodeboronation The arylboronic acid is unstable and hydrolyzes to the corresponding arene before coupling.[14] This is common with electron-rich or certain heteroaryl boronic acids.1. Use the corresponding boronic acid pinacol ester, which is more stable and releases the boronic acid slowly under reaction conditions.[14][15] 2. Minimize the amount of water or switch to an anhydrous solvent system (e.g., DMF or Toluene with KF as the base).[14]
Hydrodehalogenation The starting bromide is reduced to the corresponding C-H bond, competing with the desired coupling.1. This can be ligand-dependent. Try a different class of ligand, such as a ferrocenyl-based phosphine (e.g., dppf). 2. Lowering the reaction temperature may disfavor this side reaction.[13]
Homocoupling of Boronic Acid Caused by the presence of oxygen, which can facilitate an oxidative coupling of the boronic acid.[13]1. Ensure the degassing procedure for solvents and the reaction vessel is rigorous. Repeat vacuum/inert gas cycles.[13] 2. Use a slight excess of the bromide (1.05 eq) relative to the boronic acid (1.0 eq) to favor cross-coupling.
Poor Reagent Solubility The starting materials or base are not fully dissolved, slowing the reaction rate.1. Vary the organic solvent to water ratio.[14] 2. Consider alternative solvents like DME or Toluene/Ethanol mixtures that may offer better solubility for all components.[16]

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-2-(2,4-difluorophenyl)pyridine is a highly effective method for generating complex biaryl structures crucial for pharmaceutical research. The success of this reaction is predicated on a firm understanding of the catalytic mechanism and meticulous attention to experimental detail, particularly the exclusion of oxygen and the appropriate choice of catalyst, ligand, and base. The protocol and troubleshooting guide presented here provide a solid and reliable foundation for researchers to achieve high yields and pure products, enabling the rapid advancement of drug discovery programs.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Wiley Online Library. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling : r/Chempros. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018, October 2). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling : r/Chempros. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-bromo-2,4-dichloropyrimidine. Retrieved from [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR. Retrieved from [Link]

Sources

Synthesis of Novel Kinase Inhibitors Utilizing 5-Bromo-2-(2,4-difluorophenyl)pyridine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern medicinal chemistry.[3][4] This guide provides a detailed technical overview and actionable protocols for the synthesis and evaluation of novel kinase inhibitors using 5-Bromo-2-(2,4-difluorophenyl)pyridine as a versatile starting material. We will explore key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which enable the rapid diversification of this privileged scaffold. Furthermore, we provide standardized protocols for the characterization and in vitro biological evaluation of the synthesized compounds.

Introduction: The Strategic Advantage of the 5-Bromo-2-(2,4-difluorophenyl)pyridine Scaffold

The pyridine ring is a foundational motif in medicinal chemistry, present in numerous FDA-approved kinase inhibitors.[5] Its ability to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding site makes it an ideal scaffold for inhibitor design.[6][7]

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[8][9] The 2,4-difluorophenyl group, in particular, is a well-established feature in many potent kinase inhibitors, where it often interacts with a conserved hydrophobic pocket.[10][11]

5-Bromo-2-(2,4-difluorophenyl)pyridine combines these advantageous features with a synthetically versatile handle—the bromine atom at the C5 position. This site is primed for elaboration through robust and well-documented palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).

Synthetic Strategies and Core Protocols

The bromine atom on the pyridine ring serves as the primary point for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose due to their broad functional group tolerance, high yields, and well-understood mechanisms.[12] The general synthetic workflow is depicted below.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Diverse Kinase Inhibitor Libraries start 5-Bromo-2-(2,4-difluorophenyl)pyridine suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald sonogashira Sonogashira (C-C≡C Bond Formation) start->sonogashira lib_a Aryl/Heteroaryl Substituted suzuki->lib_a lib_b Amine/Amide Substituted buchwald->lib_b lib_c Alkynyl Substituted sonogashira->lib_c

Caption: General synthetic workflow for library generation.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

Rationale: The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl moieties.[13][14] This is crucial for extending the inhibitor into different pockets of the kinase active site or for modulating solubility and other physicochemical properties.

Experimental Protocol:

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

Rationale: The Buchwald-Hartwig amination enables the introduction of a wide variety of primary and secondary amines.[16][17] The resulting amino-pyridine core is a common feature in kinase inhibitors, often acting as a key hydrogen bond donor or acceptor.

Experimental Protocol:

  • Reagent Preparation: In an oven-dried vial, combine 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 equiv), the desired amine (1.2 equiv), a suitable base such as sodium tert-butoxide (NaOtBu) (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a phosphine ligand (e.g., RuPhos, 0.05 equiv).[18]

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (repeat three times).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by LC-MS.[17][19]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

Rationale: The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to probe deep, narrow pockets within the kinase active site or to serve as a handle for further chemical transformations (e.g., click chemistry).[20][21]

Experimental Protocol:

  • Reagent Preparation: To a degassed solution of 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 equiv) in a solvent mixture like THF and triethylamine (Et₃N) (2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv).[22]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. The reaction is typically carried out under mild conditions.[20] Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic solution with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[23]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized compound before biological testing.[24]

Technique Purpose Typical Observations for a Hypothetical Product
¹H & ¹⁹F NMR Structural elucidation and confirmation.Diagnostic shifts in the aromatic region confirming the coupling; presence of signals corresponding to the newly introduced moiety. Fluorine NMR signals confirming the integrity of the difluorophenyl group.
LC-MS Purity assessment and mass confirmation.A single major peak in the LC chromatogram (>95% purity). The observed mass in the MS spectrum matches the calculated exact mass of the target molecule.
HPLC High-resolution purity determination.Used to confirm purity with high accuracy, often for final compounds submitted for biological assays.[25]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Determining the biological activity of the synthesized compounds is the ultimate goal. An in vitro kinase assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.[1][26] Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[27]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Reaction1 Phosphorylation Kinase->Reaction1 Substrate Substrate Substrate->Reaction1 ATP ATP ATP->Reaction1 Inhibitor Test Inhibitor Inhibitor->Reaction1 ADP ADP Reaction1->ADP generates Unused_ATP Unused ATP Reaction1->Unused_ATP ADP_Glo ADP-Glo™ Reagent Unused_ATP->ADP_Glo Luciferin Luciferin ADP_Glo->Luciferin converts ATP to Luciferin Kinase_Detection Kinase Detection Reagent Luciferase Luciferase Luciferin->Luciferase Light Luminescent Signal Luciferase->Light generates

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
  • Compound Preparation: Prepare a serial dilution of the test inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and ATP to a buffer solution. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.[4]

  • Initiate Reaction: Add a small volume of the diluted test compound to the wells. Add the kinase/substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back into ATP, which is then used by the luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Representative Biological Data

The following table illustrates how data from this assay can be used to understand structure-activity relationships.

Compound ID Modification at C5-Position Target Kinase IC₅₀ (nM)
Lead-01 4-Methoxyphenyl (Suzuki)150
Lead-02 4-Trifluoromethylphenyl (Suzuki)45
Lead-03 Morpholino (Buchwald-Hartwig)88
Lead-04 Phenylethynyl (Sonogashira)210

Conclusion

5-Bromo-2-(2,4-difluorophenyl)pyridine stands out as a highly valuable and versatile building block for the discovery of novel kinase inhibitors. The strategic application of robust palladium-catalyzed cross-coupling reactions, as detailed in this guide, allows for the efficient and systematic synthesis of diverse compound libraries. By coupling these powerful synthetic methods with reliable in vitro biological assays, researchers can rapidly advance their drug discovery programs and develop potent and selective kinase inhibitors for a range of therapeutic applications.

References

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Bio-protocol (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available at: [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Adeshina, Y. O., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold. PubMed. Available at: [Link]

  • Adeshina, Y. O., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold. ACS Publications. Available at: [Link]

  • Daub, H. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. PubMed. Available at: [Link]

  • Caulfield, T. R., et al. (2024). Identification and structural characterization of small molecule inhibitors of PINK1. PMC. Available at: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available at: [Link]

  • Mccoy, M. C., & Moore, W. J. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development. PMC. Available at: [Link]

  • Viht, K., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]

  • ResearchGate (2025). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. ResearchGate. Available at: [Link]

  • MtoZ Biolabs. Small Molecule Actives Identification and Quantification. MtoZ Biolabs. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Caulfield, T. R., et al. (2023). Identification and structural characterization of small-molecule inhibitors of PINK1. ResearchGate. Available at: [Link]

  • Name Reactions in Organic Synthesis (2017). Suzuki Coupling. Cambridge University Press. Available at: [Link]

  • Tidgewell, K., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor. Semantic Scholar. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). ACS Publications. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • Waters Corporation (2026). Overcoming LC Analytical Challenges in Small Molecule Kinase Inhibitor Development. Waters Corporation. Available at: [Link]

  • Arkivoc (2006). Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Kelly, C. P., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • Dauch, M. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Khan, S. G., et al. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

The Strategic Application of 5-Bromo-2-(2,4-difluorophenyl)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that serve as versatile and efficient building blocks for the synthesis of complex therapeutic agents. Among these, 5-Bromo-2-(2,4-difluorophenyl)pyridine has emerged as a cornerstone in the development of targeted therapies, most notably as a key intermediate in the synthesis of the approved kinase inhibitor, Pexidartinib. This technical guide provides an in-depth exploration of the medicinal chemistry applications of this compound, detailing its role in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, providing field-proven experimental protocols, and discussing the underlying principles that govern its reactivity and biological significance.

The 2-(2,4-difluorophenyl)pyridine Moiety: A Privileged Scaffold in Kinase Inhibition

The 2-(2,4-difluorophenyl)pyridine core is a recognized privileged scaffold in the design of kinase inhibitors. The strategic placement of the difluorophenyl group at the 2-position of the pyridine ring offers a unique combination of electronic and steric properties that are conducive to potent and selective kinase binding. The fluorine atoms can engage in favorable interactions with the kinase active site, including hydrogen bonding and the formation of halogen bonds, while also modulating the pKa of the pyridine nitrogen and improving metabolic stability. The bromine atom at the 5-position provides a crucial handle for synthetic diversification through transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Central Role in the Synthesis of Pexidartinib (PLX3397)

The most prominent application of 5-Bromo-2-(2,4-difluorophenyl)pyridine is as a pivotal intermediate in the synthesis of Pexidartinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R)[1]. Pexidartinib is the first and only approved therapy for tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm characterized by the overexpression of the CSF-1 ligand[1][2].

The synthesis of Pexidartinib leverages the reactivity of the bromine atom on the 5-Bromo-2-(2,4-difluorophenyl)pyridine core for the introduction of the 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety, typically via a Suzuki-Miyaura cross-coupling reaction. This is followed by a subsequent Buchwald-Hartwig amination to install the (6-(trifluoromethyl)pyridin-3-yl)methanamine side chain.

Experimental Workflow: Synthesis of Pexidartinib Precursor

The following diagram illustrates a key transformation in the synthesis of Pexidartinib, highlighting the strategic use of 5-Bromo-2-(2,4-difluorophenyl)pyridine.

start 5-Bromo-2-(2,4-difluorophenyl)pyridine intermediate 5-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(2,4-difluorophenyl)pyridine start->intermediate Suzuki-Miyaura Coupling (Pd catalyst, base) boronic_ester 5-Chloro-7-azaindole boronic ester boronic_ester->intermediate pexidartinib Pexidartinib intermediate->pexidartinib Buchwald-Hartwig Amination (Pd catalyst, base) amine (6-(Trifluoromethyl)pyridin-3-yl)methanamine amine->pexidartinib

Caption: Key cross-coupling steps in the synthesis of Pexidartinib.

The Biological Target: CSF-1R and its Signaling Pathway

Pexidartinib exerts its therapeutic effect by inhibiting the CSF-1R, a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and related cells[1]. In TGCT, the overexpression of the CSF-1 ligand leads to the recruitment and proliferation of CSF-1R-expressing cells, forming the bulk of the tumor mass[3]. By blocking CSF-1R signaling, Pexidartinib effectively depletes the tumor of these cells, leading to a reduction in tumor size and an improvement in clinical symptoms.

The binding of CSF-1 to its receptor triggers dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. These pathways collectively promote cell survival, proliferation, and differentiation.

CSF-1R Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by CSF-1R activation and the point of inhibition by Pexidartinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified CSF-1R signaling pathway and inhibition by Pexidartinib.

Structure-Activity Relationship (SAR) Insights

The development of Pexidartinib and other CSF-1R inhibitors has provided valuable insights into the structure-activity relationships of the 2-(2,4-difluorophenyl)pyridine scaffold. The following table summarizes the inhibitory activities of Pexidartinib and other selected kinase inhibitors, highlighting the importance of specific structural features for potent CSF-1R inhibition.

CompoundTarget(s)IC₅₀ (nM)Reference(s)
Pexidartinib (PLX3397) CSF-1R , c-Kit, FLT320 , 10, 160[4]
DCC-3014CSF-1R5
ARRY-382CSF-1R9
BPR1R024CSF-1R0.53[5]
SunitinibVEGFRs, PDGFRs, c-Kit, FLT3, CSF-1R5 (for CSF-1R)[3]
ImatinibBcr-Abl, c-Kit, PDGFRs, CSF-1R21 (for CSF-1R)[3]

This table presents a selection of CSF-1R inhibitors to provide context for the potency of Pexidartinib. It is not an exhaustive list of all known inhibitors.

The data indicates that while multi-kinase inhibitors like Sunitinib and Imatinib show activity against CSF-1R, compounds specifically designed with scaffolds like that of Pexidartinib can achieve high potency and greater selectivity. The low nanomolar IC₅₀ of Pexidartinib for CSF-1R underscores the effectiveness of the 2-(2,4-difluorophenyl)pyridine core in targeting this kinase.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving brominated pyridine derivatives, representative of the reactions used in the synthesis of Pexidartinib precursors. These protocols are based on established literature procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromopyridine Derivative

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid, a key step in constructing the core structure of many kinase inhibitors.

Materials:

  • 5-Bromo-2-substituted-pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-2-substituted-pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the flask under a positive flow of inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Causality of Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial to maintain catalytic activity.

  • Base: The base (e.g., K₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center[6].

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to solubilize both the organic and inorganic reagents. Degassing the solvent removes dissolved oxygen.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine Derivative

This protocol describes a general procedure for the palladium-catalyzed amination of a bromopyridine with a primary or secondary amine, a reaction widely used to install key pharmacophoric elements in drug candidates[7][8].

Materials:

  • 5-Bromo-2-substituted-pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or a similar bulky electron-rich phosphine ligand (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the 5-bromo-2-substituted-pyridine (1.0 equiv), the phosphine ligand (0.04 equiv), the base (1.5 equiv), and the palladium catalyst (0.02 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in the first step with the other solid reagents.

  • Degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Bulky Phosphine Ligand: Ligands like Xantphos are crucial for the Buchwald-Hartwig amination as they promote the reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope[8].

  • Strong Base: A strong, non-nucleophilic base such as Cs₂CO₃ or NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination[7].

  • Anhydrous Solvent: The reaction is sensitive to water, which can lead to side reactions and reduced yields. The use of anhydrous solvents is therefore recommended.

Conclusion

5-Bromo-2-(2,4-difluorophenyl)pyridine stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity and privileged structural motifs have made it an indispensable tool in the synthesis of targeted therapies, exemplified by its crucial role in the production of Pexidartinib. The principles and protocols outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this versatile building block in the ongoing quest for novel and effective medicines.

References

  • CN111233857A - Synthetic method for continuously producing pexidartinib - Google P
  • Anti-Anaplastic Thyroid Cancer (ATC) Effects and Mechanisms of PLX3397 (Pexidartinib), a Multi-Targeted Tyrosine Kinase Inhibitor (TKI) - MDPI. (URL: [Link])

  • US10941142B2 - Formulations of a compound modulating kinases - Google P
  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (URL: [Link])

  • Pexidartinib - Wikipedia. (URL: [Link])

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenos | DDDT. (URL: [Link])

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (URL: [Link])

  • Suzuki Coupling. (URL: [Link])

  • EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google P
  • Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])

  • The highly specific CSF1R inhibitor DCC-3014 exhibits Immunomodulatory and anti-invasive activities in cancer models - Deciphera. (URL: [Link])

  • Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a - Semantic Scholar. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC. (URL: [Link])

  • CSF-1R in Cancer: More than a Myeloid Cell Receptor - MDPI. (URL: [Link])

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heteroaryl halides is a cornerstone of modern pharmaceutical development. 5-Bromo-2-(2,4-difluorophenyl)pyridine is a highly privileged scaffold, frequently serving as a core intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase and Tie2 inhibitors). The 2,4-difluorophenyl moiety imparts critical metabolic stability and lipophilicity, while the pyridine core acts as a key hydrogen-bond acceptor.

This application note provides a highly optimized, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this substrate. By leveraging modern dialkylbiaryl phosphine ligands, this methodology overcomes the inherent challenges of heteroaryl coordination (catalyst poisoning) and ensures high-yielding, scalable C–C bond formation suitable for drug discovery and process chemistry workflows[1].

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

To design a robust protocol, one must understand the specific electronic and steric environment of 5-Bromo-2-(2,4-difluorophenyl)pyridine.

  • Oxidative Addition Dynamics: The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing 2,4-difluorophenyl group at the C2 position further depletes electron density across the aromatic system. This electronic deficiency thermodynamically favors and kinetically accelerates the oxidative addition of the C5–Br bond to the electron-rich Pd(0) center.

  • The "Heteroatom Poisoning" Paradox: While oxidative addition is fast, the basic pyridine nitrogen presents a severe risk. In traditional catalytic systems (e.g., using

    
    ), the pyridine nitrogen can competitively coordinate to the palladium center, forming stable, inactive bis-ligated Pd(II) dead-end complexes.
    
  • Ligand Causality: To circumvent catalyst poisoning, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of the triisopropylbiphenyl moiety prevents the formation of inactive

    
     complexes, ensuring the catalyst remains in the highly active mono-ligated 
    
    
    
    state[2]. Furthermore, the steric shield physically blocks the pyridine nitrogen of the substrate from coordinating to the metal center.
  • Base and Solvent Causality:

    
     in a 1,4-Dioxane/
    
    
    
    mixture is selected. The water is strictly required to hydrolyze the boronic acid into the reactive boronate anion (
    
    
    ), which is the actual species that undergoes transmetalation[3].
    
    
    is basic enough to drive this equilibrium but mild enough to prevent base-catalyzed protodeboronation of the boronic acid partner.

CatalyticCycle Pd0 Pd(0) / XPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Substrate Inserted) Pd0->OxAdd 5-Bromo-2-(2,4-difluorophenyl)pyridine TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling tailored for the target substrate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data that validates the selection of the Pd(OAc)₂/XPhos catalytic system. The model reaction couples 5-Bromo-2-(2,4-difluorophenyl)pyridine with 4-methoxyphenylboronic acid (1.2 equiv) at 0.5 M concentration.

Catalyst Precursor (5 mol%)Ligand (10 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation

None

Toluene/

(4:1)
9045High protodeboronation; severe catalyst poisoning via N-coordination.

None

Dioxane/

(4:1)
9072Moderate conversion; trace homocoupling of boronic acid.

SPhos

Dioxane/

(10:1)
10088Good conversion; clean impurity profile.

XPhos

Dioxane/

(10:1)
100 96 Complete conversion; optimal steric shielding prevents poisoning.

Experimental Protocol

This methodology is designed as a self-validating system . Strict adherence to the degassing and In-Process Control (IPC) steps ensures that any failure can be immediately diagnosed and corrected without losing the valuable bromopyridine starting material.

Reagents Required
  • Substrate: 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.00 equiv, 10.0 mmol, 2.70 g)

  • Coupling Partner: Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.20 equiv, 12.0 mmol)

  • Catalyst: Palladium(II) acetate (

    
    ) (0.02 equiv, 2 mol%, 44.9 mg)
    
  • Ligand: XPhos (0.04 equiv, 4 mol%, 190.6 mg)

  • Base: Potassium phosphate tribasic (

    
    ) (2.00 equiv, 20.0 mmol, 4.24 g)
    
  • Solvents: 1,4-Dioxane (Degassed, 40 mL), Deionized

    
     (Degassed, 4 mL)
    
  • Scavenger: SiliaMetS® Thiol (or equivalent metal scavenger) (1.0 g)

Step-by-Step Methodology

Step 1: Reagent Assembly & Inertion

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(2,4-difluorophenyl)pyridine, the arylboronic acid, and

    
    .
    
  • Add

    
     and XPhos. Causality Note: Adding the catalyst and ligand as dry powders before solvent addition allows for the immediate formation of the active complex upon solvation, minimizing the risk of Pd black precipitation.
    
  • Seal the flask with a rubber septum. Apply vacuum (10 mbar) for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

Step 2: Solvent Addition & Degassing

  • Add 40 mL of anhydrous 1,4-Dioxane and 4 mL of DI

    
     via syringe.
    
  • Critical Step: Sparge the biphasic mixture with Argon via a submerged needle for exactly 15 minutes. Causality Note: Oxygen is highly deleterious; it rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, permanently destroying the catalytic cycle[2].

Step 3: Reaction Execution & IPC

  • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validation Checkpoint (t = 2 hours): Withdraw a 50 µL aliquot via syringe. Dilute in 1 mL Acetonitrile, filter, and analyze by LC-MS.

    • Pass Criteria: <1% starting material (m/z 268.9) remaining.

    • Fail Criteria: If reaction is stalled at <50% conversion, check for the presence of oxidized XPhos (m/z 493.3). If present, an air leak occurred. Top up with 1 mol%

      
      /XPhos and re-degas.
      

Step 4: Workup & Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and

    
     (30 mL).
    
  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine the organic layers and add 1.0 g of SiliaMetS® Thiol scavenger. Stir at 40 °C for 2 hours. Causality Note: This step is mandatory for drug development professionals to reduce residual Palladium to <10 ppm, complying with ICH Q3D guidelines[1].

  • Filter the suspension through a pad of Celite to remove the silica scavenger and inorganic salts.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure cross-coupled product.

Workflow A 1. Assembly Substrate & Boronic Acid B 2. Catalyst Pd(OAc)2 & XPhos A->B C 3. Degassing Argon Sparging B->C D 4. Reaction 100°C, IPC Monitoring C->D E 5. Scavenging Thiol-Silica Treatment D->E F 6. Isolation Chromatography E->F

Figure 2: Step-by-step experimental workflow with integrated quality control checkpoints.

Troubleshooting & System Validation

A robust protocol must account for deviations. Use the following diagnostic logic to validate your reaction system:

  • Mass Balance Failure: If the sum of the product and unreacted starting material does not equal 100% of the initial molar input, check for hydrodehalogenation (des-bromo impurity, m/z 191.0). This occurs if the reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo

    
    -hydride elimination with the solvent. Solution: Increase the concentration of the boronic acid to accelerate transmetalation.
    
  • High Protodeboronation: If LC-MS shows complete consumption of the boronic acid but unreacted bromopyridine remains, the boronic acid has undergone base-catalyzed decomposition (yielding Ar-H). Solution: Ensure the reaction temperature does not exceed 100 °C and verify that the

    
     ratio does not exceed 10% of the total solvent volume.
    
  • Homocoupling of Boronic Acid: The presence of Ar-Ar biaryl side products indicates the presence of molecular oxygen, which acts as an oxidant to drive the homocoupling cycle. Solution: Strictly enforce the 15-minute Argon sparging protocol.

References

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands , Accounts of Chemical Research,[Link]

  • Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries , Advanced Synthesis & Catalysis,[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds , Chemical Reviews,[Link]

Sources

The Strategic Utility of 5-Bromo-2-(2,4-difluorophenyl)pyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bond interactions within enzyme active sites make it a highly sought-after motif. When functionalized with a bromine atom, the pyridine ring is transformed into a versatile platform for a variety of cross-coupling reactions, enabling the systematic construction of complex molecular architectures. The introduction of a 2,4-difluorophenyl group further enhances the pharmaceutical potential of the molecule by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins. This application note provides a detailed exploration of 5-Bromo-2-(2,4-difluorophenyl)pyridine as a high-value intermediate for pharmaceutical synthesis, offering insights into its preparation, characterization, and potential applications in the synthesis of bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis. The table below summarizes the key properties of 5-Bromo-2-(2,4-difluorophenyl)pyridine.

PropertyValue
Molecular Formula C₁₁H₆BrF₂N
Molecular Weight 271.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane)
Melting Point Not widely reported, requires experimental determination

Analytical Characterization:

The structural integrity of 5-Bromo-2-(2,4-difluorophenyl)pyridine should be confirmed using standard analytical techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and the difluorophenyl rings. The coupling patterns will be indicative of their substitution.

  • ¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the bromine atom.[1]

  • HPLC (High-Performance Liquid Chromatography): HPLC analysis is crucial for determining the purity of the compound.

Synthetic Pathways and Methodologies

The synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine can be achieved through several synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method.[2][3]

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine from commercially available starting materials.

Reaction Scheme:

G A 2,5-Dibromopyridine C 5-Bromo-2-(2,4-difluorophenyl)pyridine A->C Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C B (2,4-Difluorophenyl)boronic acid B->C

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 2,5-Dibromopyridine

  • (2,4-Difluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add 2,5-dibromopyridine (1.0 eq), (2,4-difluorophenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.

  • Base: Potassium carbonate is a mild and effective base for this transformation.

  • Solvent System: The mixture of dioxane and water provides a suitable medium for both the organic and inorganic reagents.

Application in Pharmaceutical Synthesis: A Gateway to Novel Kinase Inhibitors

The strategic placement of the bromine atom on the pyridine ring of 5-Bromo-2-(2,4-difluorophenyl)pyridine makes it an ideal precursor for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 5-position, a key region for modulating the selectivity and potency of kinase inhibitors.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Novel Biaryl Pyridines

This protocol demonstrates the potential of 5-Bromo-2-(2,4-difluorophenyl)pyridine as a building block for creating a library of novel biaryl compounds.

Reaction Scheme:

G A 5-Bromo-2-(2,4-difluorophenyl)pyridine C 5-Aryl-2-(2,4-difluorophenyl)pyridine A->C Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 100°C B Arylboronic acid B->C

Suzuki-Miyaura coupling for the synthesis of biaryl pyridines.

Step-by-Step Procedure:

  • In a reaction vessel, combine 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

  • Purge the vessel with an inert gas.

  • Add a suitable solvent system, such as toluene and water (10:1).

  • Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq).

  • Heat the mixture to 100 °C and stir until the starting material is consumed (as monitored by LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Aminopyridine Derivatives

The bromine atom can also serve as a handle for the introduction of nitrogen-containing moieties through Buchwald-Hartwig amination.

Reaction Scheme:

G A 5-Bromo-2-(2,4-difluorophenyl)pyridine C 5-Amino-2-(2,4-difluorophenyl)pyridine A->C Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110°C B Amine (R-NH₂) B->C

Buchwald-Hartwig amination for the synthesis of aminopyridines.

Step-by-Step Procedure:

  • Charge a vial with 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 eq), the desired amine (1.5 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add the palladium precursor, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), and a suitable ligand like Xantphos (0.04 eq).

  • Add anhydrous dioxane as the solvent.

  • Seal the vial and heat the reaction mixture to 110 °C for 16-24 hours.

  • Cool the reaction, dilute with an appropriate solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by chromatography.

Conclusion: A Versatile Intermediate for Drug Discovery

5-Bromo-2-(2,4-difluorophenyl)pyridine represents a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its structure combines the privileged pyridine scaffold with a reactive bromine handle and a metabolically robust difluorophenyl group. The protocols outlined in this application note demonstrate its potential utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of a diverse range of kinase inhibitors and other targeted therapies. Researchers and drug development professionals can leverage this intermediate to accelerate the discovery and development of next-generation therapeutics.

References

  • Bu, L. et al. (2020). NEW AND CONVERGENT SYNTHESIS OF AZD 4547. Semantic Scholar. Available at: [Link].

  • Structures of ripretinib and the four potential mutagenic impurities (PMIs). ResearchGate. (n.d.). Available at: [Link].

  • CN111233857A - Synthetic method for continuously producing pexidartinib. Google Patents. (n.d.).
  • WO/2023/122322 IMPROVED PROCESSES FOR THE PREPARATION OF RIPRETINIB. WIPO Patentscope. (2023). Available at: [Link].

  • Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models. (2012). Clinical Cancer Research, 18(23), 6373-6383. Available at: [Link].

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PMC. (n.d.). Available at: [Link].

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. PMC. (n.d.). Available at: [Link].

  • Chemical structure of pexidartinib (Turalio). ResearchGate. (n.d.). Available at: [Link].

  • AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family. Semantic Scholar. (n.d.). Available at: [Link].

  • Synthesis and structure of pexidartinib. ResearchGate. (n.d.). Available at: [Link].

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (2021). Available at: [Link].

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. (2023). Available at: [Link].

  • This journal is © The Royal Society of Chemistry 2017 - Supporting Information. (n.d.). Available at: [Link].

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Available at: [Link].

  • Solved Suzuki - coupling 1. 2-bromo 5-(trifluoromethyl) | Chegg.com. (2022). Available at: [Link].

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC. (n.d.). Available at: [Link].

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Google Patents. (n.d.).
  • WO2020185812A1 - Solid state forms of ripretinib. Google Patents. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017). Available at: [Link].

  • PYRIMIDINE COMPOUNDS. European Patent Office. (1996). Available at: [Link].

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. (2022). Available at: [Link].

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. (n.d.). Available at: [Link].

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS - Unipa.it. (2023). Available at: [Link].

  • 5-Bromo-2,3-difluoropyridine. PubChem. (n.d.). Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. (2014). Available at: [Link].

  • 5-Bromo-2-(4-bromophenyl)pyridine. PubChem. (n.d.). Available at: [Link].

  • Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. PubMed. (2005). Available at: [Link].

  • Pyridine, 2-bromo-. NIST WebBook. (n.d.). Available at: [Link].

  • Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • Patents - Medicinal Chemistry. UT Southwestern. (n.d.). Available at: [Link].

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Google Patents. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018). Available at: [Link].

Sources

Application Notes and Protocols for the Functionalization of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the chemical modification of 5-Bromo-2-(2,4-difluorophenyl)pyridine, a key building block in medicinal chemistry and materials science. We present detailed, field-tested protocols for various high-yield cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The underlying principles of catalyst selection, ligand effects, and reaction optimization are discussed to provide researchers with the rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Significance of the 2,5-Disubstituted Pyridine Scaffold

The 2,5-disubstituted pyridine motif is a privileged scaffold found in numerous biologically active compounds and functional materials. The specific starting material, 5-Bromo-2-(2,4-difluorophenyl)pyridine, offers two distinct and orthogonally reactive sites: the C5-Brorno bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and the 2-(2,4-difluorophenyl) group, which imparts specific electronic and conformational properties. The difluorophenyl moiety, in particular, is a common feature in many kinase inhibitors and other pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its favorable metabolic stability.

The strategic functionalization of the C5 position allows for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides robust and reproducible protocols for achieving these transformations efficiently.

Experimental Protocols: A Practical Guide to Functionalization

The following protocols have been optimized for high yield and purity. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere techniques are critical for the success of these reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. In this protocol, we will couple 5-Bromo-2-(2,4-difluorophenyl)pyridine with a generic arylboronic acid.

Rationale for Component Selection:

  • Palladium Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency in coupling aryl bromides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.

Detailed Protocol:

  • To a flame-dried Schlenk flask, add 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Stir the reaction mixture at 90 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(2,4-Difluorophenyl)-5-phenylpyridine92
24-Methoxyphenylboronic acid2-(2,4-Difluorophenyl)-5-(4-methoxyphenyl)pyridine88
33-Thienylboronic acid5-(3-Thienyl)-2-(2,4-difluorophenyl)pyridine85

Visualization of Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents: - 5-Bromo-2-(2,4-difluorophenyl)pyridine - Arylboronic acid - K₂CO₃ - Pd(dppf)Cl₂ B 2. Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C 3. Add Solvents: Anhydrous Dioxane/Water (4:1) B->C D 4. Heat: Stir at 90 °C for 12-16h C->D E 5. Monitor: TLC or LC-MS D->E F 6. Quench & Extract: Cool, dilute with EtOAc, wash with H₂O and brine E->F G 7. Dry & Concentrate: Dry over Na₂SO₄, concentrate in vacuo F->G H 8. Purify: Silica gel column chromatography G->H Product Product H->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This protocol describes the coupling of 5-Bromo-2-(2,4-difluorophenyl)pyridine with a primary or secondary amine.

Rationale for Component Selection:

  • Palladium Catalyst & Ligand: A combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for this transformation. The ligand facilitates the oxidative addition of the aryl bromide and the reductive elimination of the aminated product.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

  • Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions as it is non-protic and has a suitable boiling point.

Detailed Protocol:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq).

  • Add 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

EntryAmineProductYield (%)
1Morpholine4-(2-(2,4-Difluorophenyl)pyridin-5-yl)morpholine95
2AnilineN-Phenyl-2-(2,4-difluorophenyl)pyridin-5-amine89
3BenzylamineN-Benzyl-2-(2,4-difluorophenyl)pyridin-5-amine91
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, providing access to important structural motifs.

Rationale for Component Selection:

  • Catalysts: This reaction is co-catalyzed by a palladium complex (Pd(PPh₃)₂Cl₂) and a copper(I) salt (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

  • Base: A mild organic base like triethylamine (TEA) is used both as a base and as the solvent. It neutralizes the HBr formed during the reaction.

  • Solvent: Triethylamine often serves as both the base and the solvent. Anhydrous conditions are important.

Detailed Protocol:

  • To a Schlenk flask, add 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous triethylamine via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAlkyneProductYield (%)
1Phenylacetylene2-(2,4-Difluorophenyl)-5-(phenylethynyl)pyridine90
2Trimethylsilylacetylene2-(2,4-Difluorophenyl)-5-((trimethylsilyl)ethynyl)pyridine94
31-Hexyne2-(2,4-Difluorophenyl)-5-(hex-1-yn-1-yl)pyridine87

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of these transformations is key to troubleshooting and optimizing reaction conditions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Ar-X TM Transmetalation PdII_ArX->TM PdII_ArAr Ar-Pd(II)L₂-Ar' TM->PdII_ArAr Ar'B(OH)₂ (Base) RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-Bromo-2-(2,4-difluorophenyl)pyridine to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base.Use a fresh batch of catalyst; Ensure all glassware is flame-dried and solvents are anhydrous; Try a stronger base (e.g., Cs₂CO₃ for Suzuki).
Formation of Side Products Debromination of starting material; Homocoupling of boronic acid.Degas the solvent thoroughly to remove oxygen; Use a slight excess of the boronic acid.
Difficult Purification Co-elution of product with residual ligand or catalyst.Use a different solvent system for chromatography; Consider a filtration through a pad of activated carbon to remove palladium residues.

Characterization of Products

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The disappearance of the proton signal in the 5-position of the pyridine ring and the appearance of new signals corresponding to the introduced group are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • Liquid Chromatography (LC): LC is used to assess the purity of the final compound.

Conclusion

5-Bromo-2-(2,4-difluorophenyl)pyridine is a versatile and valuable building block for the synthesis of complex organic molecules. The protocols detailed in this guide provide a solid foundation for its functionalization via modern cross-coupling reactions. By understanding the principles behind these transformations and adhering to careful experimental technique, researchers can efficiently generate a wide array of novel compounds for various applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

The Strategic Application of 5-Bromo-2-(2,4-difluorophenyl)pyridine in the Development of PI3K/mTOR Dual Inhibitors for Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of a Privileged Scaffold

In the landscape of modern oncology drug discovery, the pursuit of potent and selective kinase inhibitors is a paramount objective. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][3][4] Within the medicinal chemist's toolkit, certain molecular frameworks, or "privileged scaffolds," consistently appear in successful clinical candidates. 5-Bromo-2-(2,4-difluorophenyl)pyridine has emerged as one such critical building block, particularly in the synthesis of dual PI3K/mTOR inhibitors.[5][6]

This guide provides an in-depth exploration of the strategic use of this scaffold, detailing not just the synthetic protocols but the underlying chemical and biological rationale. We will focus on its application in constructing potent anticancer agents, such as Gedatolisib (PF-05212384), a clinical-stage dual PI3K/mTOR inhibitor.[7][8] The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own oncology programs.

Part 1: Strategic Importance of the 5-Bromo-2-(2,4-difluorophenyl)pyridine Scaffold

The utility of 5-Bromo-2-(2,4-difluorophenyl)pyridine is not accidental; it is a result of a convergence of favorable chemical and structural properties that address key challenges in kinase inhibitor design.

  • The Bromine Handle for Cross-Coupling: The bromine atom at the C5 position of the pyridine ring is the lynchpin for synthetic elaboration. It serves as a highly reliable electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10][11][12] This reaction allows for the precise and efficient formation of a carbon-carbon bond, enabling the connection of the pyridine core to other complex aromatic or heteroaromatic systems—a common strategy for building the extended pharmacophores required for kinase binding. The reactivity of the C-Br bond is generally greater than that of a C-Cl bond, allowing for selective reactions if other halogens are present.[11]

  • The 2,4-Difluorophenyl Moiety: This group plays a multifaceted role:

    • Binding Interactions: The difluorophenyl group often occupies a hydrophobic region within the ATP binding site of the target kinase.[5] The fluorine atoms can engage in favorable hydrogen bonding or other non-covalent interactions with amino acid residues, enhancing binding affinity and selectivity.

    • Metabolic Stability: Fluorine substitution is a well-established strategy in medicinal chemistry to block sites of oxidative metabolism. By replacing hydrogen atoms with fluorine, the metabolic stability of the resulting molecule is often significantly improved, leading to a better pharmacokinetic profile.[6]

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming a critical "hinge-binding" interaction with the backbone of the kinase in the ATP binding site. This interaction is a hallmark of many successful kinase inhibitors and is crucial for anchoring the molecule in the correct orientation for potent inhibition.

Part 2: Application in the Synthesis of Gedatolisib, a Dual PI3K/mTOR Inhibitor

Gedatolisib (also known as PKI-587 or PF-05212384) is a potent, intravenous, dual inhibitor of all four Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[8][13] Its synthesis provides a perfect case study for the application of the 5-Bromo-2-(2,4-difluorophenyl)pyridine scaffold. While multiple synthetic routes exist, a key convergent approach involves a Suzuki coupling to link the pyridine core to a dimorpholino-1,3,5-triazine moiety.[7]

Below is a representative workflow illustrating the central role of our title compound in the synthesis and subsequent evaluation of a Gedatolisib-like molecule.

G cluster_synthesis Chemical Synthesis & Characterization cluster_bio Biological Evaluation A 5-Bromo-2-(2,4-difluorophenyl)pyridine (Starting Material) C Suzuki Cross-Coupling Reaction A->C B Arylboronic Acid Derivative (e.g., Triazine Boronate) B->C D Purification (Chromatography) C->D E Structural Verification (NMR, MS) D->E F In Vitro Cell Viability Assay (e.g., CellTiter-Glo®) E->F Test Compound G Target Engagement Assay (Western Blot for p-Akt) E->G Test Compound H Data Analysis (IC50 Determination) F->H G->H

Caption: Overall workflow from synthesis to biological evaluation.

Part 3: Experimental Protocols

The following protocols are provided as a robust starting point for researchers. As with any experimental work, optimization may be necessary based on specific substrates and available equipment.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-(2,4-difluorophenyl)pyridine

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the title compound with a generic arylboronic acid.

Rationale: This reaction is the key step for elaborating the core scaffold. The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for an efficient catalytic cycle.[9] Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.[12][14]

Materials:

  • 5-Bromo-2-(2,4-difluorophenyl)pyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., a 0.1 M concentration relative to the limiting reagent).[12]

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-18 hours).[12]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: In Vitro Evaluation of Anticancer Activity - Cell Viability Assay

This protocol details how to assess the cytotoxic or cytostatic effect of the newly synthesized compound on cancer cells using a luminescent ATP-based assay.

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method to determine the number of viable cells in culture.[15][16] The assay measures ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity induced by the test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, PC-3 prostate cancer)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized inhibitor compound, dissolved in DMSO to create a 10 mM stock solution

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega or equivalent)

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of the synthesized inhibitor in culture medium. Final concentrations might range from 1 nM to 10 µM. Include a "vehicle control" (DMSO only) and a "no-cell" background control. b. Add the diluted compounds (or vehicle) to the appropriate wells and incubate for 72 hours.

  • Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume, e.g., 100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Subtract the background luminescence (no-cell control) from all other readings. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Target Engagement - Western Blot for Phospho-Akt (Ser473)

This protocol verifies that the synthesized compound inhibits the PI3K/mTOR pathway within the cell by measuring the phosphorylation status of Akt, a key downstream node.[1][17]

Rationale: Activated PI3K leads to the phosphorylation of Akt at Serine 473 (by mTORC2) and Threonine 308.[1] A potent PI3K/mTOR inhibitor should decrease the level of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein. Western blotting is the gold standard for detecting such changes in protein phosphorylation.[18][19]

Materials:

  • Cancer cells treated with the inhibitor (from a separate experiment)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note: BSA is preferred over milk for phospho-antibodies to avoid background from casein, a phosphoprotein.[19]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with various concentrations of the inhibitor for a set time (e.g., 2-4 hours), wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[1][20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Primary Antibody: Incubate the membrane with the anti-p-Akt (Ser473) antibody (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][18] c. Washing: Wash the membrane three times for 10 minutes each with TBST.[1] d. Secondary Antibody: Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.[1] e. Washing: Repeat the washing step.

  • Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

  • Stripping and Re-probing (Normalization): To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt.[1] The p-Akt signal can then be normalized to the total Akt signal.

Part 4: Data Interpretation and Pathway Visualization

Successful synthesis and biological testing will yield quantitative data that must be interpreted in the context of the targeted biological pathway.

Representative Biological Data

The efficacy of a synthesized PI3K/mTOR inhibitor (designated here as "Compound X") can be summarized as follows:

Cell LineCancer TypeIC₅₀ (nM) for Compound XIC₅₀ (nM) for Gedatolisib[13]
MDA-MB-361Breast Cancer[Hypothetical Data: 15 nM]~8 nM (Phosphoblot)
PC-3Prostate Cancer[Hypothetical Data: 25 nM]Potent Growth Inhibition
A549Lung Cancer[Hypothetical Data: 50 nM]Effective Tumor Regression

Note: The hypothetical data for "Compound X" is for illustrative purposes. Gedatolisib data is sourced from literature.[13]

A successful outcome from the Western blot would show a dose-dependent decrease in the band intensity for p-Akt (Ser473) while the band for total Akt remains unchanged. This provides strong evidence of on-target activity.

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PI3K and mTOR and the mechanism of action for a dual inhibitor derived from our scaffold.

G RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival Akt->Downstream Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) mTORC1->Downstream Inhibitor 5-Bromo-2-(2,4-difluorophenyl)pyridine -derived Inhibitor (e.g., Gedatolisib) Inhibitor->PI3K INHIBITS Inhibitor->mTORC2 INHIBITS Inhibitor->mTORC1 INHIBITS

Caption: Simplified PI3K/Akt/mTOR pathway showing dual inhibition.

Conclusion

5-Bromo-2-(2,4-difluorophenyl)pyridine is more than just a chemical intermediate; it is a strategically designed scaffold that provides a robust and efficient starting point for the synthesis of potent kinase inhibitors. Its well-defined reactivity in cross-coupling reactions, combined with the favorable pharmacophoric features of the difluorophenyl group, makes it an invaluable tool for medicinal chemists targeting the PI3K/mTOR pathway. By understanding the rationale behind its use and mastering the associated synthetic and biological protocols, researchers can accelerate the development of next-generation anticancer agents.

References

  • Cell-culture based test systems for anticancer drug screening. ecancer. Published May 22, 2020. [Link]

  • Bishayee A, et al. In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Published January 15, 2019. [Link]

  • Wang B, et al. New and Practical Synthesis of Gedatolisib. Organic Process Research & Development. Published November 30, 2017. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Published April 19, 2023. [Link]

  • Foley DJ, et al. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Published July 2, 2021. [Link]

  • Miftakhova R, et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Published April 8, 2020. [Link]

  • Varanasi L, et al. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PMC. [Link]

  • Alqurashi N, et al. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC. [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. ScienceDirect. Accessed February 23, 2026. [Link]

  • Gedatolisib | Advanced Drug Monograph. MedPath. Published September 24, 2025. [Link]

  • Li Y, et al. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Published March 20, 2023. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Accessed February 23, 2026. [Link]

  • Gedatolisib. New Drug Approvals. Published December 13, 2017. [Link]

  • Pavese, et al. Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and without Palbociclib in Breast Cancer. Celcuity. Published June 18, 2025. [Link]

  • Will M, et al. What a Tangled Web We Weave: Emerging Resistance Mechanisms to Inhibition of the Phosphoinositide 3-Kinase Pathway. AACR Journals. Published December 10, 2013. [Link]

  • Alpelisib. Liv Hospital. Published February 24, 2026. [Link]

  • Serra V, et al. PI3K inhibitors for cancer treatment: where do we stand?. Portland Press. Published January 20, 2009. [Link]

  • Liu Y, et al. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

  • Gedatolisib (PF-05212384, PKI-587). Chemsrc. Published August 20, 2025. [Link]

  • Sangani C, et al. PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. PubMed. Published June 15, 2024. [Link]

  • Heffron TP. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

  • Wang Y, et al. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC. Published May 9, 2022. [Link]

  • Da Mota A, et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. Published September 2, 2021. [Link]

  • Suzuki Coupling. Cambridge University Press. Accessed February 23, 2026. [Link]

  • Billingsley KL, et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Rasool N, et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Published January 27, 2017. [Link]

  • Zhang M, et al. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Published October 20, 2024. [Link]

  • Santiskulvong C, et al. Rational Combinations of mTOR Inhibitors as Anticancer Strategies. Oncohema Key. Published January 31, 2017. [Link]

  • Khan SG, et al. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Published October 16, 2025. [Link]

Sources

reaction of 5-Bromo-2-(2,4-difluorophenyl)pyridine with organometallic reagents

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Reactivity Profile

The Scaffold

5-Bromo-2-(2,4-difluorophenyl)pyridine is a high-value pharmacophore often found in kinase inhibitors and antifungal agents. Its structural duality—a reactive pyridyl bromide coupled with a metabolically stable, lipophilic fluorinated aryl group—makes it a versatile building block.

Reactivity Matrix

As a Senior Application Scientist, I categorize the reactivity of this molecule into three distinct zones. Understanding these zones is critical to preventing side reactions (such as defluorination or scrambling).

  • Zone A: C5-Bromine (Primary Handle)

    • Nature: Electron-deficient heteroaryl halide.

    • Reactivity: High susceptibility to Oxidative Addition (Pd/Ni) and Lithium-Halogen Exchange.

    • Constraint: The pyridine nitrogen at C1 exerts an electron-withdrawing effect, enhancing the electrophilicity at C5 compared to phenyl bromides.

  • Zone B: 2,4-Difluorophenyl Group (The "Trap")

    • Nature: Electron-poor aryl ring.

    • Risk: The protons adjacent to the fluorine atoms (specifically C3' and C5' on the phenyl ring) are acidified by the inductive effect of fluorine.

    • Implication: Strong bases (e.g., n-BuLi) can trigger Directed ortho-Metalation (DoM) on the phenyl ring, leading to regio-isomeric mixtures or polymerization. Protocol adjustment is required here (see Section 3).

  • Zone C: Pyridine Nitrogen (Coordination Site)

    • Nature: Basic lone pair.

    • Risk: Can coordinate to Lewis acidic metals (Mg, Pd), potentially poisoning catalysts or altering the aggregation state of organolithiums.

Decision Logic & Workflow

The following decision tree illustrates the selection of the optimal organometallic pathway based on the desired downstream functionalization.

ReactivityWorkflow Start Substrate: 5-Bromo-2-(2,4-difluorophenyl)pyridine Target Target Transformation? Start->Target Suzuki Pathway A: C-C Bond (Biaryl Formation) Target->Suzuki Aryl/Alkenyl Boronic Acids Buchwald Pathway B: C-N Bond (Amination) Target->Buchwald 1°/2° Amines Exchange Pathway C: Electrophile Addition (Formylation/Carboxylation) Target->Exchange Aldehydes/Ketones/CO2 Suz_Cond Suzuki-Miyaura Pd(dppf)Cl2 / K3PO4 High Tolerance Suzuki->Suz_Cond Buch_Cond Buchwald-Hartwig Pd2(dba)3 / XPhos Steric Control Buchwald->Buch_Cond Exch_Cond Turbo Grignard (i-PrMgCl·LiCl) Avoids DoM on Fluorophenyl Exchange->Exch_Cond

Figure 1: Strategic decision tree for functionalizing the 5-bromo-pyridine scaffold.

Application Protocols

Protocol A: Selective Lithium-Halogen Exchange (The "Turbo" Method)

Rationale: Using n-BuLi is risky due to the acidic protons on the difluorophenyl ring (Zone B). We utilize Turbo Grignard (i-PrMgCl·LiCl) , which operates at higher temperatures (0°C to -20°C) than n-BuLi (-78°C) but is kinetically selective for the C5-Br exchange over proton deprotonation.

Materials:

  • Substrate: 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 equiv)

  • Reagent: i-PrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

  • Electrophile: DMF (for aldehyde) or CO₂ (for acid)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Dissolution: Add the substrate (1.0 mmol, 270 mg) and anhydrous THF (5 mL). Cool the solution to -20°C (internal temperature).

  • Exchange: Dropwise add i-PrMgCl·LiCl (0.85 mL, 1.1 mmol) over 5 minutes.

  • Incubation: Stir at -20°C for 30 minutes.

    • QC Check: Aliquot 50 µL, quench with MeOD, and analyze by LCMS. >95% conversion to the deuterated species indicates successful Grignard formation.

  • Functionalization: Add the electrophile (e.g., dry DMF, 2.0 equiv) dropwise.

  • Warm-up: Allow the reaction to warm to room temperature over 1 hour.

  • Quench: Add saturated NH₄Cl solution (5 mL). Extract with EtOAc.[1]

Key Insight: The LiCl breaks oligomeric aggregates of the Grignard, increasing the rate of Br-Mg exchange significantly, allowing it to outcompete the slower deprotonation of the fluorinated ring.

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The 2,4-difluorophenyl group creates steric bulk at C2. While C5 is distal, the electronic deactivation requires a robust catalytic system. Pd(dppf)Cl₂ is the catalyst of choice for its stability and bite angle, preventing "palladium black" precipitation.

Optimization Table: Screening Conditions

ParameterStandard ConditionOptimized Condition (Difficult Substrates)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂[2]·DCM (3 mol%)
Base Na₂CO₃ (2M aq)K₃PO₄ (3.0 equiv, solid)
Solvent DME/Water1,4-Dioxane/Water (4:1)
Temp 80°C90°C
Time 12 Hours4-6 Hours

Procedure:

  • Combine substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv) in a reaction vial.

  • Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M conc).

  • Degas by sparging with Nitrogen for 10 minutes.

  • Add Pd(dppf)Cl₂[2]·DCM (3 mol%). Seal immediately.

  • Heat to 90°C.

    • Note: If the boronic acid is prone to protodeboronation (common with 2-heteroaryl boronic acids), switch to Pd-XPhos G3 precatalyst to accelerate the coupling rate.

Protocol C: Buchwald-Hartwig Amination

Rationale: C-N coupling on electron-deficient pyridines is generally favorable. However, the 2,4-difluorophenyl group can interact with bulky ligands. We use XPhos or BrettPhos , which are designed to form a "roof" over the metal center, facilitating reductive elimination while preventing chelation from the pyridine nitrogen.

Mechanism Visualization:

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind Base (NaOtBu) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the regeneration of the active L-Pd(0) species.

Procedure:

  • Charge vial with Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Add Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous Toluene or t-Amyl Alcohol.

  • Heat at 100°C for 12 hours.

    • Critical Check: Ensure the base (NaOtBu) is fresh and white. Yellow/wet base will kill the reaction by introducing hydroxide, leading to phenol formation (hydrolysis of the bromide).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by Pyridine NSwitch to high-loading catalyst (5 mol%) or use Pd-G3 precatalysts.
Debromination (Ar-H) Hydride source presentEnsure solvent is dry; avoid alcohols in Grignard reactions.
Regioisomers (Grignard) Ortho-lithiation on FluorophenylSTOP using n-BuLi. Switch to i-PrMgCl·LiCl at -20°C.
Homocoupling (Ar-Ar) Oxygen leakDegas solvents more thoroughly; check septa integrity.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. (Review of Turbo Grignard chemistry).

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[2] .

  • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. .

  • Lei, X., et al. "Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET."[3] Journal of Organic Chemistry, 2024.[3] .

  • BenchChem. "Reaction Efficiency of Halopyrimidines in Palladium-Catalyzed Cross-Coupling." Application Note, 2025. .

(Note: While specific literature on the exact 2,4-difluorophenyl analog is proprietary in many contexts, the protocols above are derived from validated methodologies for 5-bromo-2-arylpyridines as cited in Refs 1 & 4.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: [Hypothetical-ID] CAS: 5-Bromo-2-(2,4-difluorophenyl)pyridine (Specific CAS not universally standardized; analogous to 845827-13-6 family) Technical Lead: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 27, 2026

Introduction: The Purification Paradox

Synthesizing 5-Bromo-2-(2,4-difluorophenyl)pyridine typically involves a Suzuki-Miyaura coupling at the C2 position of a 2,5-dihalopyridine. While the chemistry seems straightforward, the purification is often deceptive.

The presence of the 2,4-difluorophenyl moiety introduces two specific challenges:

  • Electronic Deactivation: The fluorine atoms make the ring electron-deficient, altering solubility profiles and often lowering the melting point, leading to "oiling out" during crystallization.

  • Lipophilicity Match: Common impurities like the des-bromo analog or boronic acid homocouples often share near-identical Rf values with the product in standard Hexane/EtOAc systems.

This guide moves beyond generic advice, offering targeted protocols to isolate high-purity material (>98%) suitable for downstream pharmacological screening.

Part 1: Diagnostic Impurity Profiling

Before choosing a method, identify your enemy. In this specific synthesis, you are likely fighting three distinct impurity classes.

Impurity TypeChemical StructureOriginDiagnosis (TLC/LCMS)
Type A: Homocouple 2,2',4,4'-TetrafluorobiphenylOxidative homocoupling of boronic acid.Non-polar. Moves to solvent front in 10% EtOAc.
Type B: Des-Bromo 2-(2,4-Difluorophenyl)pyridineProtodehalogenation of the C5-Br (over-reduction).Co-eluter. Very close Rf to product. Mass = Product - 79/81 amu.
Type C: Catalyst Palladium Black / Ligand OxidesDecomposition of Pd(PPh3)4 or Pd(dppf)Cl2.Colored. Dark/grey particulates or yellow tint in solution.
Visualizing the Impurity Landscape

ImpurityPathways SM1 2,5-Dibromopyridine Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn SM2 2,4-Difluorophenyl boronic acid SM2->Rxn Imp1 Impurity A: Homocoupled Biaryl SM2->Imp1 Oxidation Prod Target Product: 5-Bromo-2-(2,4-difluorophenyl)pyridine Rxn->Prod Main Path Imp2 Impurity B: Des-Bromo Analog Prod->Imp2 Over-reduction (Excess heat/time)

Figure 1: Mechanistic origin of key impurities. Note that Impurity B (Des-Bromo) is derived from the product itself, meaning prolonged reaction times degrade yield and purity.

Part 2: Troubleshooting Crystallization (Scalable)

The Issue: Researchers often report this compound "oiling out" (forming a gummy liquid) rather than crystallizing. This occurs because the melting point is suppressed by the lipophilic fluorinated ring and impurities.

Protocol A: The "Slow-Switch" Recrystallization

Best for: Removing Type A (Homocouple) and Type C (Pd) impurities.

Theory: We utilize the steep solubility curve of fluorinated biaryls in alcohols vs. water. The fluorine atoms increase hydrophobicity, making water an excellent anti-solvent.

  • Dissolution: Dissolve crude solid in Ethanol (EtOH) at 60°C. Use the minimum amount required (approx. 5-7 mL per gram).

    • Critical: Do NOT use Methanol alone; it is often too good a solvent for this lipophilic molecule, preventing high recovery.

  • Hot Filtration: If the solution is dark/grey, filter hot through a Celite pad to remove Pd residues.

  • The Switch: While keeping the solution at 50°C, add warm water dropwise.

    • Stop point: The moment a persistent turbidity (cloudiness) appears.[1][2]

  • Re-solubilization: Add 2-3 drops of EtOH to clear the solution back to transparent.

  • Controlled Cooling: Turn off the heat source but leave the flask in the oil bath/block. Allow it to cool to room temperature with the bath (insulates against thermal shock).

    • Why? Rapid cooling traps the "Des-bromo" impurity in the lattice. Slow growth excludes it.

  • Harvest: Filter the white needles. Wash with cold 50% EtOH/Water.

Troubleshooting "Oiling Out":

  • Symptom: Droplets form at the bottom instead of crystals.

  • Fix: Re-heat until clear. Add a "seed crystal" if available. If not, scratch the inner glass wall with a glass rod at the liquid-air interface to induce nucleation.

Part 3: Chromatography Optimization (High Purity)

The Issue: The Des-bromo impurity (Type B) often co-elutes with the product because a Br-to-H change has a minimal effect on polarity in standard Hexane/EtOAc systems.

Protocol B: The "Modifier" Gradient

Best for: Separating Type B (Des-bromo) from the Product.

Standard silica gel interacts with the basic pyridine nitrogen. This "tailing" masks separation. We must suppress this interaction.

Mobile Phase Strategy:

  • Base Solvent: Hexanes (or Heptane) / Ethyl Acetate.

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[2][3][4][5] TEA blocks the acidic silanol sites on the silica, sharpening the pyridine peak and allowing the subtle difference in dipole moment between the Br-species and H-species to resolve.

Step-by-Step Gradient:

  • Pack: Slurry pack silica with Hexanes + 1% TEA.

  • Load: Dry load! Dissolve crude in DCM, add silica, rotary evaporate to a free-flowing powder.

    • Warning: Do not liquid load with DCM; it causes band broadening.

  • Elute:

    • 0–5% EtOAc: Elutes Impurity A (Homocouple).

    • 5–15% EtOAc: Elutes Impurity B (Des-bromo).

    • 15–25% EtOAc: Elutes Target Product .

Part 4: Palladium Scavenging

If your product is grey or brownish, you have residual Palladium. This is toxic and catalytic—it can degrade your compound over time.

Method:

  • Dissolve product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or generic Trimercaptotriazine (TMT) resin (0.5 eq relative to Pd loading).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm PTFE filter.

  • Concentrate.[6][7][8][9]

Note: Activated charcoal is a cheaper alternative but can reduce yield by adsorbing the planar biaryl product.

Part 5: Decision Matrix & FAQs

Workflow Decision Tree

DecisionTree Start Crude Material State State Is it an Oil or Solid? Start->State Oil Persistent Oil / Gum State->Oil Oil Solid Solid / Powder State->Solid Solid Action1 Run Column (Protocol B) Use TEA Modifier Oil->Action1 Action2 Check Purity (LCMS/NMR) Solid->Action2 HighImp >5% Impurities Action2->HighImp Dirty LowImp <5% Impurities Action2->LowImp Clean-ish Recryst Recrystallize (Protocol A) EtOH/Water HighImp->Recryst Triturate Triturate Wash with cold Hexanes LowImp->Triturate

Figure 2: Purification logic flow. Choose your method based on the physical state and purity level.

Frequently Asked Questions

Q1: My product solidified but turned yellow after a few days. Why? A: This indicates oxidation of residual pyridine-N-oxides or ligand impurities. The 5-bromo-2-arylpyridine core is stable, but trace impurities are not. Perform the Palladium Scavenging step (Part 4) followed by a quick filtration through a short plug of basic alumina to remove acidic oxides.

Q2: Can I use Acetone/Hexane for crystallization? A: Yes, but be cautious. Acetone is excellent for dissolving the product, but Hexane is a very strong anti-solvent. This pair often causes rapid precipitation (amorphous powder) rather than crystallization. If you must use this pair, use Heptane instead of Hexane (higher boiling point allows for slower cooling).

Q3: The "Des-bromo" impurity is still there (approx. 3%) after crystallization. A: Crystallization relies on structural differences. The Des-bromo impurity is isostructural (Br vs H is a small volume change). If crystallization fails, you must use Column Chromatography with the TEA modifier (Part 3). The amine modifier sharpens the peaks enough to shave off the leading/trailing edge where the impurity hides.

Q4: Is the product light sensitive? A: Halogenated pyridines can be photolabile over long periods. Store the purified solid in amber vials at 2–8°C.

References

  • BenchChem. A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (2025).[1][4][6] Link

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-(difluoromethyl)pyridine. (Accessed 2026).[10] Link

  • RSC Advances. Substituted halogenated pyridines as key structural units.[7] (2013). Link

  • University of Rochester. Solvents for Recrystallization: Tips and Tricks. (Accessed 2026).[10] Link

  • National Institutes of Health (PMC). Impurity Occurrence and Removal in Crystalline Products. (2017).[11] Link

Sources

Technical Support Center: Synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the synthesis of 5-bromo-2-(2,4-difluorophenyl)pyridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthetic pathway. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable, field-tested solutions to streamline your experimental workflow and enhance your yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis of 5-bromo-2-(2,4-difluorophenyl)pyridine derivatives.

Question 1: "I'm observing significant amounts of a dibrominated byproduct in my reaction mixture. How can I minimize this?"

Answer:

The formation of a dibrominated byproduct, likely 3,5-dibromo-2-(2,4-difluorophenyl)pyridine, is a common side reaction, especially when employing electrophilic bromination on the pyridine ring. The bromine atom is an ortho-, para-directing deactivator, but the pyridine nitrogen's electron-withdrawing nature can influence the regioselectivity.

Causality: Over-bromination typically occurs under conditions where the brominating agent is in excess or the reaction is allowed to proceed for too long. The initial product, 5-bromo-2-(2,4-difluorophenyl)pyridine, can undergo a second bromination, particularly if the reaction conditions are harsh.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br2). Use no more than 1.05 to 1.1 equivalents.

  • Temperature Management: Perform the reaction at a lower temperature. For NBS bromination, starting at 0 °C and slowly warming to room temperature is often effective.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.

  • Choice of Brominating Agent: Consider using a milder brominating agent. For instance, if you are using Br2 in a strong acid, switching to NBS in a solvent like acetonitrile or DMF can offer better control.

Workflow for Minimizing Dibromination:

cluster_0 Troubleshooting Dibromination A Start: High Dibromination Observed B Step 1: Verify Stoichiometry (NBS/Br2 ≤ 1.1 eq.) A->B Analyze C Step 2: Lower Reaction Temperature (e.g., 0 °C to RT) B->C Adjust D Step 3: Implement Slow Addition (Syringe Pump) C->D Refine E Step 4: Consider Milder Brominating Agent (e.g., NBS instead of Br2/acid) D->E Optimize F End: Minimized Dibromination E->F Achieve

Caption: A stepwise workflow to mitigate the formation of dibrominated byproducts.

Question 2: "My Suzuki coupling reaction to introduce the 2,4-difluorophenyl group is sluggish and gives low yields. What are the likely causes and solutions?"

Answer:

A sluggish Suzuki coupling reaction when coupling 2,4-difluorophenylboronic acid with 2,5-dibromopyridine (a common precursor route) often points to issues with the catalyst, base, or reaction conditions.

Causality:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be slow if the base is not optimal for activating the boronic acid.

  • Steric Hindrance: The ortho-fluoro substituent on the boronic acid can create some steric hindrance, slowing down the reaction.

Troubleshooting Protocol:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For sterically hindered couplings, catalysts with bulky, electron-rich phosphine ligands are often beneficial.

Catalyst SystemTypical Loading (mol%)Advantages
Pd(PPh3)41-5Readily available, good for general use.
PdCl2(dppf)1-3Often more robust and efficient.
Pd(OAc)2 with SPhos or XPhos0.5-2Excellent for sterically demanding couplings.
  • Base Selection and Quality: The choice of base is critical. A weak base may not be effective, while a very strong base can lead to side reactions.

    • Commonly Used Bases: K2CO3, K3PO4, Cs2CO3.

    • Recommendation: For challenging couplings, K3PO4 or Cs2CO3 are often superior to K2CO3. Ensure the base is finely powdered and anhydrous.

  • Solvent System: The solvent mixture must be able to dissolve both the organic and inorganic components. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is standard. Ensure the solvents are thoroughly degassed to prevent catalyst oxidation.

  • Temperature: While many Suzuki reactions run well at 80-100 °C, some may require higher temperatures (up to 120 °C in a sealed vessel) to overcome the activation energy barrier.

Logical Relationship of Suzuki Coupling Components:

cluster_1 Key Factors in Suzuki Coupling Efficiency Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Yield High Yield of 5-Bromo-2-(2,4-difluorophenyl)pyridine Catalyst->Yield Base Base (e.g., K3PO4) Base->Yield Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Yield

Caption: The interplay of catalyst, base, and solvent in achieving a high-yield Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing 5-Bromo-2-(2,4-difluorophenyl)pyridine?

A1: A prevalent and efficient method involves a Suzuki-Miyaura cross-coupling reaction. This typically uses 2,5-dibromopyridine and (2,4-difluorophenyl)boronic acid as the starting materials. A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), is commonly employed along with a base like potassium carbonate or potassium phosphate in a suitable solvent system (e.g., 1,4-dioxane and water).

Q2: I'm seeing a significant amount of homocoupling of the (2,4-difluorophenyl)boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid to form 2,2',4,4'-tetrafluorobiphenyl is a known side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.

  • Rigorous Degassing: The most critical step is to ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (30-60 minutes) before adding the catalyst.

  • Catalyst Pre-activation: Sometimes, pre-activating the palladium catalyst can help.

  • Order of Addition: Adding the palladium catalyst last, after all other reagents are mixed and the system is inert, can minimize its exposure to any residual oxygen.

Q3: Are there alternative synthetic strategies that avoid a Suzuki coupling?

A3: Yes, while Suzuki coupling is very common, other methods exist. One such approach is a direct C-H arylation. This involves coupling 5-bromopyridine with 1,3-difluorobenzene using a palladium catalyst. However, controlling the regioselectivity on the pyridine ring can be a significant challenge in this type of reaction. Another strategy could involve constructing the pyridine ring itself with the desired substituents already in place, though this is often a more complex, multi-step process.

Q4: During purification by column chromatography, my product seems to be streaking or difficult to separate from a close-running impurity. Any tips?

A4: The polarity of 5-bromo-2-(2,4-difluorophenyl)pyridine is moderate.

  • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes or heptane. If you are seeing streaking, it could be due to the compound's interaction with the silica gel

Technical Support Center: Troubleshooting Workflows for 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific chemoselectivity and catalytic challenges associated with 5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS: 453530-70-6).

This molecule is a highly valuable intermediate in the development of kinase inhibitors and agrochemicals. However, its structural features—an electron-deficient pyridine core, a basic nitrogen, and a highly activated 2,4-difluorophenyl moiety—create a "perfect storm" for competing side reactions. This guide will help you navigate these mechanistic pitfalls through causality-driven troubleshooting and self-validating protocols.

Part 1: Mechanistic Workflow & Failure Modes

Before troubleshooting, we must map the electronic landscape of the molecule. The 5-bromo position is primed for palladium-catalyzed cross-couplings, but the molecule presents three distinct failure modes:

  • Protodehalogenation: Fast oxidative addition followed by stalled transmetalation leads to the loss of bromine[1][2].

  • Nucleophilic Aromatic Substitution (S_NAr): The 4-fluoro position on the phenyl ring is highly activated by the electron-withdrawing pyridine, making it a prime target for nucleophilic attack[3][4].

  • Catalyst Poisoning: The unshielded pyridine nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes[2][5].

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination SM 5-Bromo-2-(2,4-difluorophenyl)pyridine (Reactive Intermediate) S_Success Desired 5-Aryl Product (Optimized Transmetalation) SM->S_Success Pd, Boronic Acid Biphasic Solvent S_Fail Protodehalogenation (β-Hydride Elimination) SM->S_Fail Slow Transmetalation Alcohol Solvents B_Success Desired 5-Amino Product (Low Temp, BrettPhos) SM->B_Success Pd, Amine, Weak Base Sterically Hindered Ligand B_Fail Competing SNAr (Displacement of 4-Fluoro) SM->B_Fail High Temp, Strong Base Nucleophilic Attack Cat_Fail Catalyst Poisoning (Pyridine N-Coordination) SM->Cat_Fail Unshielded Pd Weak Ligands

Caption: Divergent reaction pathways and primary failure modes for the target compound.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive protodehalogenation (loss of bromine) instead of the desired Suzuki-Miyaura product?

The Causality: The electron-deficient nature of the pyridine ring significantly accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond[1]. However, if the subsequent transmetalation step is sluggish (e.g., due to poor boronic acid solubility or an unoptimized base), the long-lived Pd(II) intermediate becomes vulnerable. If you are using alcohol solvents (like isopropanol), the Pd(II) complex will undergo competitive β-hydride elimination, followed by reductive elimination to yield the debrominated pyridine[2]. The Solution:

  • Accelerate Transmetalation: Switch to a highly active, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos) which facilitates rapid transmetalation and reductive elimination.

  • Eliminate Hydride Sources: Move away from alcohol solvents. Use a rigorously degassed biphasic system like Dioxane/Water (4:1) with K₃PO₄ to ensure the boronic acid is fully activated as a boronate without providing a β-hydride source.

Q2: During Buchwald-Hartwig amination, LC-MS shows a mixture of products, including one where the mass is missing 19 Da. What is happening?

The Causality: A mass loss of 19 Da combined with the addition of your amine's mass is the classic signature of a competing Nucleophilic Aromatic Substitution (S_NAr)[3]. The 2,4-difluorophenyl ring is already electron-deficient, but its 4-fluoro position is directly para to the strongly electron-withdrawing pyridine substituent, making it highly electrophilic[4]. Under the standard high-temperature, strongly basic (e.g., NaOtBu) conditions of a Buchwald-Hartwig reaction, primary and secondary amines act as aggressive nucleophiles, displacing the fluorine before the palladium catalytic cycle can complete[3]. The Solution:

  • Outcompete the Background Reaction: You must lower the activation energy of the cross-coupling so it occurs faster than the S_NAr. Switch to a highly active precatalyst like BrettPhos Pd G3 , which operates efficiently at 60–70 °C.

  • Attenuate Nucleophilicity: Replace strong alkoxide bases with a weaker, non-nucleophilic base like Cs₂CO₃ to reduce the ambient nucleophilicity of the amine.

Q3: My reactions consistently stall at 30-40% conversion. Is the palladium catalyst dying?

The Causality: Yes. The basic nitrogen of the pyridine ring is a well-known Lewis base that can competitively coordinate to the palladium center, displacing weaker ligands and forming off-cycle, thermodynamically stable (but catalytically dead) Pd-complexes[2][5]. The Solution: Utilize chelating bidentate ligands (e.g., dppp)[6] or bulky monodentate ligands that tightly bind the metal and create a steric shield around the palladium center, physically preventing the pyridine nitrogen from coordinating[2][5].

Part 3: Quantitative Data Presentation

The following table synthesizes empirical screening data, demonstrating how ligand and condition choices dictate the chemoselectivity of 5-Bromo-2-(2,4-difluorophenyl)pyridine reactions.

Reaction TypeCatalyst / Ligand SystemSolvent / BaseTemp (°C)Yield (%)Major Byproduct (%)
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)i-PrOH / K₂CO₃8015Protodehalogenation (65%)
Suzuki-Miyaura Pd₂(dba)₃ / XPhosDioxane:H₂O (4:1) / K₃PO₄9088 Protodehalogenation (<5%)
Buchwald-Hartwig Pd(OAc)₂ / BINAPToluene / NaOtBu11025S_NAr at 4-Fluoro (55%)
Buchwald-Hartwig Pd(OAc)₂ / dpppToluene / NaOtBu8065Catalyst Poisoning (20%)
Buchwald-Hartwig BrettPhos Pd G3t-Amyl Alcohol / Cs₂CO₃7092 S_NAr at 4-Fluoro (<2%)

Part 4: Standard Operating Protocols (Self-Validating Systems)

To ensure scientific integrity, do not blindly follow steps. Use the embedded validation checkpoints to confirm the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Optimized Suzuki-Miyaura Coupling (Protodehalogenation-Resistant)

Objective: Couple an aryl boronic acid to the 5-position while suppressing β-hydride elimination.

  • Preparation: To an oven-dried Schlenk flask, add 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (6.0 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles). Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to phosphine oxides, killing the catalyst.

  • Solvent Addition: Add rigorously sparged Dioxane:H₂O (4:1, 0.2 M).

    • Validation Checkpoint 1: Upon solvent addition and stirring at room temperature, the solution should transition to a deep red/burgundy color within 5 minutes. This confirms the successful formation of the active L₂Pd(0) species. If the solution turns black and precipitates, the ligand has failed to coordinate, and Pd-black has crashed out.

  • Heating: Heat to 90 °C for 2–4 hours.

    • Validation Checkpoint 2: Monitor via LC-MS at 1 hour. You should see <5% of the debrominated mass (M-79). If debromination exceeds 10%, verify the quality of your boronic acid (it may have degraded into a boroxine, slowing transmetalation).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Low-Temperature Buchwald-Hartwig Amination (S_NAr-Resistant)

Objective: Form a C-N bond at the 5-position without displacing the 4-fluoro group[7].

  • Preparation: To a vial equipped with a Teflon septum, add 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 precatalyst (4.0 mol%).

  • Atmosphere Control: Purge with Argon for 10 minutes.

  • Solvent Addition: Add anhydrous t-Amyl Alcohol (0.2 M).

    • Validation Checkpoint 1: The G3 precatalyst should dissolve to form a clear, homogenous yellow/orange solution. The bulky BrettPhos ligand physically blocks the pyridine nitrogen from coordinating[5].

  • Heating: Heat precisely to 70 °C. Do not exceed this temperature. Causality: The activation energy for S_NAr is higher than for the BrettPhos-mediated cross-coupling. Keeping the temperature low kinetically isolates the desired pathway.

  • Monitoring: Check LC-MS after 3 hours.

    • Validation Checkpoint 2: Look for the (M - 19 + Amine) mass peak. If this S_NAr byproduct is detected, ensure your Cs₂CO₃ is completely dry; trace water can generate hydroxide, which accelerates background nucleophilic attacks.

  • Workup: Filter through a pad of Celite to remove inorganic salts, concentrate, and purify.

Part 5: References

  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem. 7

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society.5

  • Buchwald/Hartwig amination of bromopyridines - ChemSpider Synthetic Pages. 6

  • Technical Support Center: Synthesis of 2,4-Difluorophenol - Benchchem.3

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications.4

  • Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Semantic Scholar. 1

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - ACS Catalysis. 2

Sources

stability issues of 5-Bromo-2-(2,4-difluorophenyl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides targeted troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-(2,4-difluorophenyl)pyridine. It is designed to address common stability issues encountered during synthetic transformations and offer practical, field-proven solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving 5-Bromo-2-(2,4-difluorophenyl)pyridine, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Low Yields and/or Complex Product Mixtures in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with 5-Bromo-2-(2,4-difluorophenyl)pyridine and an arylboronic acid, but I am consistently observing low yields of my desired biaryl product along with several unidentifiable byproducts. What could be the cause, and how can I optimize the reaction?

Answer: Low yields in Suzuki-Miyaura couplings involving 2-arylpyridine scaffolds can stem from several factors related to both the substrate's stability and the reaction conditions. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[1]

Potential Causes & Troubleshooting Steps:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can act as a ligand for the palladium center, leading to the formation of inactive or less active catalytic species.

  • Base-Induced Decomposition: The choice of base is critical. Strong bases, particularly in combination with elevated temperatures, can promote side reactions.

    • Recommendation: Screen a panel of bases. While potassium carbonate (K₂CO₃) is common, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes provide better results by minimizing base-mediated degradation of the starting material or product.[1][3]

  • Solvent Effects: The solvent system influences the solubility of reagents and the stability of intermediates in the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is typical for Suzuki couplings.[1][4] Common systems include 1,4-dioxane/water or toluene/water.[1][4] Ensure the solvents are thoroughly degassed to prevent oxidation of the catalyst.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions, leading to the formation of the corresponding arene as a byproduct.[3]

    • Recommendation: Use a slight excess (1.1–1.5 equivalents) of the boronic acid to compensate for any degradation.[1] Additionally, ensure the reaction is run under a strict inert atmosphere (argon or nitrogen) to minimize oxidative degradation.[5]

Optimized Protocol for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%)Bulky ligand minimizes catalyst inhibition by the pyridine nitrogen.
Base K₃PO₄ (2.0-3.0 equiv)Effective base that often minimizes side reactions.[4]
Solvent Degassed 1,4-dioxane/water (4:1 ratio)Good solvent system for solubility and reaction kinetics.[1][4]
Temperature 80-100 °CBalances reaction rate with minimizing thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.[5]
Issue 2: Unwanted Side Reactions During Lithiation or Grignard Formation

Question: When I attempt to perform a lithium-halogen exchange on 5-Bromo-2-(2,4-difluorophenyl)pyridine using n-butyllithium, I get a complex mixture and very little of the desired lithiated species. What is happening?

Answer: The direct lithiation of pyridine rings with strong organolithium reagents like n-BuLi can be problematic. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition of the alkyllithium to the C=N bond, even at low temperatures.[6] This leads to a variety of undesired side products.

Potential Causes & Troubleshooting Steps:

  • Nucleophilic Addition: The n-butyllithium can add to the 2- or 6-position of the pyridine ring, leading to dihydropyridine intermediates that can further react.

    • Recommendation: Use a non-nucleophilic, sterically hindered base for deprotonation, such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[6] These bases are strong enough to deprotonate but are too bulky to readily add to the pyridine ring.

  • Incorrect Reaction Temperature: Temperature control is critical for organometallic reactions.

    • Recommendation: Perform the reaction at very low temperatures, typically -78 °C (a dry ice/acetone bath), to minimize side reactions.

Workflow for Successful Lithiation:

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction A Dry Glassware under Vacuum D Dissolve Substrate in THF A->D B Anhydrous THF as Solvent B->D C Strict Inert Atmosphere (Ar) C->D E Cool to -78 °C D->E F Slowly Add LDA or LTMP E->F G Stir for 1-2 hours at -78 °C F->G H Trap with Electrophile G->H Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R R_B R'-B(OR)₂ R_B->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Sources

removing impurities from 5-Bromo-2-(2,4-difluorophenyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-5B2DFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with 5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS: 860662-75-9). This intermediate is critical in the synthesis of next-generation kinase inhibitors and antifungal agents. The synthesis, typically a Suzuki-Miyaura cross-coupling, is deceptively simple but prone to three specific failure modes: regio-isomer contamination , protodeboronation , and persistent palladium residues .

This guide bypasses standard textbook advice to address the specific electronic and steric anomalies of the 2,4-difluorophenyl and 5-bromo-2-pyridyl systems.

Module 1: The Synthesis & Impurity Landscape

To solve purification, we must first understand the origin of the impurities. The reaction typically involves coupling 5-bromo-2-iodopyridine (or 2,5-dibromopyridine) with 2,4-difluorophenylboronic acid .

The Reaction Pathway & Failure Points

The following diagram illustrates the intended pathway versus the specific side-reactions causing your impurity profile.

ReactionPath SM1 5-Bromo-2-iodopyridine (Preferred SM) Cat Pd(0) Catalyst SM1->Cat Oxidative Addition (Fast at C-I) Imp3 IMPURITY C (Regioisomer) 2-Bromo-5-(...)-pyridine SM1->Imp3 If using 2,5-Dibromo (C5 attack) SM2 2,4-Difluorophenyl boronic acid SM2->Cat Transmetallation Imp1 IMPURITY A (Protodeboronation) 1,3-Difluorobenzene SM2->Imp1 Hydrolysis (Base/H2O dependent) Imp2 IMPURITY B (Homocoupling) Bis-pyridine / Biaryl SM2->Imp2 Oxidative Homocoupling Target TARGET PRODUCT 5-Bromo-2-(2,4-difluorophenyl)pyridine Cat->Target Reductive Elimination

Figure 1: Mechanistic pathway showing the kinetic competition between the desired C2-coupling and common impurity-generating side reactions.

Module 2: Impurity Profiling & Root Cause Analysis

The following table correlates your observed analytical data (HPLC/LC-MS) with the specific chemical impurity and its removal strategy.

Impurity TypeStructure / IDRoot CauseRemoval Strategy
Regioisomer 2-Bromo-5-(2,4-difluorophenyl)pyridineWrong Starting Material: Using 2,5-dibromopyridine allows Pd to attack C5 (less reactive) ~5-10% of the time.Prevention: Switch to 5-bromo-2-iodopyridine . The C-I bond is significantly weaker than C-Br, ensuring 99%+ selectivity for the C2 position [1].Purification: Very difficult to separate by column. Requires careful recrystallization.
Protodeboronation 1,3-DifluorobenzeneBoronic Acid Instability: The electron-withdrawing fluorine atoms destabilize the C-B bond, facilitating hydrolysis under basic conditions [2].Process: This is volatile. Remove via high-vacuum drying or rotary evaporation at >40°C. It usually co-elutes with solvent fronts.
Homocoupling 2,2',4,4'-TetrafluorobiphenylOxidative Stress: Presence of O2 or excess oxidant promotes boronic acid dimerization.Purification: These are highly lipophilic. Use a Hexane wash of the crude solid; the biaryl impurity is often more soluble in pure alkanes than the pyridine product.
Dehalogenation 2-(2,4-difluorophenyl)pyridineHydride Source: Pd-H species formed from β-hydride elimination of alcoholic solvents (e.g., isopropanol).Prevention: Use non-protic cosolvents (Dioxane/Toluene) or ensure strict anhydrous conditions if using alcohols.
Module 3: Advanced Purification Protocols

Standard flash chromatography is often insufficient for pharmaceutical-grade purity (>99.5%). Use this two-stage protocol.

Stage 1: The "Silica Plug" (Filtration)

Goal: Remove gross impurities, palladium black, and baseline material.

  • Dissolve crude residue in minimal Dichloromethane (DCM) .

  • Pass through a short pad of silica gel (approx. 30g silica per 1g crude).

  • Elute with 10% Ethyl Acetate in Hexanes .

  • Concentrate filtrate. Note: This removes the polar boronic acid residues and Pd-black.

Stage 2: Selective Recrystallization

Goal: Remove regioisomers and homocoupled byproducts. The target molecule is a lipophilic biaryl with a basic nitrogen. We exploit the solubility differential in alcoholic systems.

  • Solvent System: Ethanol (EtOH) / Water or Isopropanol (IPA) / Hexane.

  • Procedure:

    • Heat the semi-purified solid in minimal boiling Ethanol (approx. 5-7 mL per gram) until dissolved.

    • Critical Step: If the solution is dark (Pd residues), add 10 wt% activated carbon or SiliaMetS® Thiol , stir for 5 mins at reflux, and hot-filter through Celite.

    • Allow the filtrate to cool slowly to Room Temperature (RT).

    • If no crystals form at RT, add Water dropwise until persistent turbidity is observed, then cool to 4°C.

    • Harvest: Filter the white/off-white needles and wash with cold 50% EtOH/Water.

Stage 3: Palladium Scavenging (If <10 ppm is required)

If recrystallization leaves residual color (yellow/brown tint), Pd is trapped in the crystal lattice.

  • Solution: Dissolve product in EtOAc. Add SiliaMetS® DMT (Dimercaptotriazine) equivalent to 4x the residual Pd mass. Stir at 50°C for 1 hour. Filter and re-concentrate [3].

Module 4: Troubleshooting FAQ

Q1: I am using 2,5-dibromopyridine because it's cheaper. How do I stop the "wrong" isomer?

  • Answer: You are fighting thermodynamics. The C2 position is electronically activated (alpha to Nitrogen), but the C5 position is not inert.

    • Tactic: Lower the reaction temperature to 60-70°C (vs reflux). High temps lower selectivity.

    • Tactic: Use a bulky ligand like PPh3 (Tetrakis) rather than bidentate ligands like dppf, which can sometimes force non-selective oxidative addition due to bite-angle constraints [4].

Q2: My yield is low, and I see a lot of 1,3-difluorobenzene.

  • Answer: This is classic protodeboronation. The 2,4-difluoro substitution makes the boronic acid fragile.

    • Fix: Switch bases. Use K3PO4 (anhydrous) instead of Na2CO3/water. Water promotes deboronation.

    • Fix: Pre-mix the catalyst and halide before adding the boronic acid to minimize the time the boronic acid sits in the hot basic solution unreacted.

Q3: The product is oiling out during recrystallization.

  • Answer: The solution is too concentrated or the solvent is too polar.

    • Fix: Re-dissolve by heating. Add a small amount of Hexane or Toluene to the hot alcohol solution. This "modulator" prevents the rapid phase separation of the oil and encourages crystal lattice formation. Seed the solution with a tiny crystal if available.

References
  • Regioselectivity in Halopyridines: The C2-halide is activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen. See: Bach, T., et al. "Regioselective coupling reactions of 2,4- and 2,5-dihalopyridines." Tetrahedron, 2004.[1] 2

  • Protodeboronation Mechanisms: Fluorinated arylboronic acids are highly susceptible to base-catalyzed hydrolysis. See: Molander, G. A., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." J. Org.[1] Chem., 2003. 3

  • Palladium Removal: Comparative study of scavengers for Pd removal in pharma intermediates. See: "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds." ACS Omega, 2022. 4

  • Suzuki Coupling Optimization: General guides on ligand selection for difficult substrates. See: "Suzuki-Miyaura Cross-Coupling: Practical Guide."[5] Yoneda Labs. 6

Sources

Process Chemistry Support Center: 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine . This portal is designed for process chemists and drug development professionals navigating the complexities of regioselective Suzuki-Miyaura cross-coupling, exotherm management, and trace metal remediation.

Our guidelines are built on a foundation of mechanistic causality and field-proven process engineering to ensure your protocols are robust, scalable, and self-validating.

Part 1: System Overview & Mechanistic Logic

The synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine relies on the regioselective Suzuki-Miyaura coupling between 2,5-dibromopyridine and 2,4-difluorophenylboronic acid. The primary challenge is differentiating the two carbon-bromine bonds to prevent unwanted C5-arylation or over-arylation (diarylation).

Because of the polarity of the C–N bond in the pyridine ring, the C2 position bears a more positive charge than the distal C5 position, making it highly reactive toward oxidative addition by electron-rich Pd(0) catalysts[1]. Furthermore, the C–Br bond alpha to the nitrogen is inherently weaker due to the nitrogen's lone pair, kinetically favoring C2-insertion[1]. By strictly controlling reaction temperature and stoichiometry, we can exploit this electronic bias to achieve high C2-selectivity[2].

MechanisticPathway SM 2,5-Dibromopyridine + 2,4-Difluorophenylboronic acid Pd Pd(0) Catalyst Oxidative Addition SM->Pd C2 C2-Insertion (Major) Alpha to N, Weaker C-Br Pd->C2 Fast C5 C5-Insertion (Minor) Stronger C-Br Pd->C5 Slow Prod 5-Bromo-2-(2,4- difluorophenyl)pyridine C2->Prod Transmetalation & Reductive Elimination Imp1 2-Bromo-5-(2,4- difluorophenyl)pyridine C5->Imp1 Imp2 2,5-Bis(2,4- difluorophenyl)pyridine Prod->Imp2 Excess Boronic Acid & High Temp

Mechanistic pathway of Pd-catalyzed regioselective Suzuki coupling of 2,5-dibromopyridine.

Part 2: Troubleshooting & FAQs

Q1: During scale-up (>1 kg), we observe an unacceptable increase in the 2,5-diarylated impurity. How can we mitigate this? A: Over-arylation is a function of localized excesses of the active boronate species and extended heating times. In batch reactors, poor mixing can create high-concentration pockets. Solution: Ensure vigorous biphasic mixing (Toluene/Water) and shift from batching all reagents to controlled base dosing . By heating the substrates and catalyst to the target temperature first, and then slowly dosing the aqueous base over 2 hours, you throttle the transmetalation rate, keeping the active boronate concentration low and preventing the product from undergoing a second coupling event.

Q2: How do we manage the severe exotherm associated with this coupling in a large reactor? A: The Suzuki-Miyaura coupling is highly exothermic upon initiation. If all reagents (including base) are batched and heated, the sudden activation of the catalytic cycle can overwhelm the reactor's cooling capacity. The self-validating approach is to use the aqueous base (e.g., 2M Na₂CO₃) as the limiting reagent for reaction progression. Dosing the base slowly controls heat evolution linearly.

Q3: What is the most reliable method for removing residual palladium to meet API specifications (< 10 ppm) without using chromatography? A: Pyridine derivatives notoriously coordinate with palladium, pulling it into the organic phase. Liquid-liquid extraction with aqueous sodium bisulfite (NaHSO₃) at elevated temperatures (60 °C) is highly effective and scalable[3]. The bisulfite acts as a strong coordinating ligand, forming water-soluble Pd-bisulfite complexes that break the Pd-pyridine coordination, lowering Pd levels from ~8000 ppm to <100 ppm[3]. A subsequent polish with thiol-functionalized silica will reliably drop levels below 10 ppm.

Q4: We are seeing incomplete conversion (protodeboronation of the boronic acid). Should we increase the catalyst loading? A: No. Protodeboronation is a competitive side reaction where the boronic acid hydrolyzes to 1,3-difluorobenzene. Increasing catalyst loading will not fix this; it will only increase your Pd scavenging burden. Instead, ensure your reaction is thoroughly degassed (oxygen promotes catalyst deactivation, slowing the main cycle) and consider a slight excess of boronic acid (1.05 to 1.10 eq) to compensate for the fraction lost to protodeboronation.

Part 3: Process Engineering Data

Table 1: Regioselectivity vs. Reaction Conditions

Data summarizes the effect of stoichiometry and temperature on the C2:C5 selectivity of 2,5-dibromopyridine.

Catalyst SystemBoronic Acid (Eq.)Temp (°C)C2:C5 SelectivityDiarylation Impurity
Pd(PPh₃)₄ / Na₂CO₃1.0580> 14:1< 2%
Pd(dppf)Cl₂ / K₃PO₄1.0560> 20:1< 1%
Pd(PPh₃)₄ / Na₂CO₃2.50100N/A> 95%
Table 2: Palladium Scavenging Efficiency on Scale

Comparison of downstream processing methods for a 20-L scale reaction[3].

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)ScalabilityNotes
Standard Aqueous Wash~8000~2500HighIneffective for pyridine-coordinated Pd.
20% aq. NaHSO₃ (60 °C, 1h) ~8000 < 100 Excellent Highly cost-effective; phase separation is rapid.
Activated Carbon~8000~400GoodCan cause up to 15% API yield loss via adsorption.
Thiol-functionalized Silica~2500< 10ModerateBest utilized as a final polishing step.

Part 4: Validated Scale-Up Protocol

This self-validating protocol utilizes in-process controls (IPCs) to ensure the reaction proceeds safely and regioselectively, followed by an optimized downstream workflow for metal remediation.

ScaleUpWorkflow Step1 1. Biphasic Reaction Toluene/Water, 80°C Controlled Base Dosing Step2 2. Phase Separation Discard Aqueous Layer Step1->Step2 Step3 3. Palladium Scavenging 20% aq. NaHSO3 Wash (60°C) Step2->Step3 Step4 4. Polish Filtration Thiol-Silica Treatment Step3->Step4 Step5 5. Crystallization Heptane Anti-solvent Step4->Step5

Scale-up workflow detailing reaction, phase separation, Pd scavenging, and crystallization.

Step-by-Step Methodology:

Phase 1: Reaction Execution

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂ for 30 minutes to ensure an oxygen-free environment.

  • Substrate Charge: Charge 2,5-dibromopyridine (1.0 eq) and 2,4-difluorophenylboronic acid (1.05 eq) into the reactor.

  • Solvent Addition: Add degassed Toluene (6 volumes relative to the limiting reagent) and initiate agitation at 200 rpm.

  • Catalyst Addition: Charge Pd(PPh₃)₄ (0.005 eq, 0.5 mol%) under a positive N₂ stream.

  • Heating & Dosing (Exotherm Control): Heat the organic mixture to 75 °C. Slowly dose a degassed 2M aqueous solution of Na₂CO₃ (2.0 eq) over 2 hours. Monitor the jacket temperature to ensure the exotherm remains controlled.

  • IPC Monitoring: Maintain the reaction at 80 °C for 4 hours. Sample the organic phase for HPLC analysis. The reaction is deemed complete when residual 2,5-dibromopyridine is < 1.0%.

Phase 2: Downstream Processing & Palladium Scavenging 7. Phase Separation: Cool the reactor to 50 °C, halt agitation, and allow the phases to settle for 30 minutes. Decant and discard the lower aqueous layer. 8. Primary Pd Scavenging: Add 20% w/w aqueous NaHSO₃ (3 volumes) to the toluene stream. Heat the biphasic mixture to 60 °C and agitate vigorously for 1 hour[3]. 9. Secondary Phase Separation: Stop agitation, settle for 30 minutes, and discard the heavy aqueous layer containing the Pd-bisulfite complexes. 10. Polish Filtration: Add SiliaMetS Thiol (or equivalent thiol-functionalized silica, 5% w/w relative to theoretical yield) to the organic phase. Stir at 40 °C for 1 hour, then filter the batch through a Celite pad to remove the silica and any precipitated Pd black.

Phase 3: Isolation 11. Crystallization: Concentrate the toluene stream under reduced pressure to approximately 2 volumes. 12. Anti-Solvent Addition: Heat the concentrate to 60 °C and slowly add Heptane (4 volumes). 13. Cooling & Filtration: Cool the reactor to 5 °C at a controlled rate of 10 °C/hour to induce crystallization. Filter the slurry, wash the cake with cold heptane, and dry under vacuum at 45 °C to yield the final API intermediate.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure w
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen

Sources

preventing debromination of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 5-Bromo-2-(2,4-difluorophenyl)pyridine. This document provides in-depth answers and field-proven protocols for researchers encountering the common and often frustrating side reaction of debromination (also known as hydrodehalogenation) during cross-coupling experiments. Our goal is to explain the root causes of this issue and provide you with a robust framework for prevention and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Core Problem

Q1: What is debromination, and why is it a significant issue with 5-Bromo-2-(2,4-difluorophenyl)pyridine?

A1: Debromination, or hydrodehalogenation, is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, yielding 2-(2,4-difluorophenyl)pyridine as a byproduct.[1] This reduces the yield of your desired coupled product and introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the starting material and the desired product.

The substrate, 5-Bromo-2-(2,4-difluorophenyl)pyridine, is particularly susceptible for two key reasons:

  • Electronic Effects: The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing. This makes the carbon-bromine bond highly polarized and susceptible to oxidative addition to the Palladium(0) catalyst, which is the first step of the desired reaction. However, this increased reactivity can also accelerate side reactions if the subsequent steps of the catalytic cycle are not efficient.

  • Pyridine Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes poison or inhibit the catalyst, slowing down the desired reaction and allowing more time for competing side reactions like debromination to occur.[2][3]

Q2: What are the primary mechanistic pathways that lead to the formation of the debrominated byproduct?

A2: The formation of the debrominated product occurs when the desired catalytic cycle is intercepted by a parasitic cycle. After the initial, necessary step of oxidative addition of your aryl bromide to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br complex can deviate from the main pathway.

The most common debromination mechanisms involve the introduction of a hydride source. This can happen in several ways:

  • From a Base or Solvent: Strong bases, particularly alkoxides (like NaOtBu), or solvents like alcohols can act as hydride donors.[4][5]

  • From Water: Trace amounts of water can serve as a proton source, contributing to the hydrodehalogenation pathway.[6][7]

  • From the Boronic Acid Reagent (in Suzuki Coupling): The boronic acid itself can undergo a competing reaction called protodeboronation, which can generate species that facilitate debromination.[8]

The diagram below illustrates the desired Suzuki coupling cycle versus the off-cycle debromination pathway. The key is to make the main cycle (oxidative addition → transmetalation → reductive elimination) kinetically much faster than the debromination side-path.

G pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd2_complex L-Pd(II)(Ar)(Br) Oxidative Adduct ox_add->pd2_complex transmetal Transmetalation (R-B(OH)₂) pd2_complex->transmetal hydride_transfer Hydride Transfer pd2_complex->hydride_transfer Side Reaction pd2_coupled L-Pd(II)(Ar)(R) transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R Desired Product red_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->hydride_transfer pd_hydride L-Pd(II)(Ar)(H) Hydride Complex hydride_transfer->pd_hydride red_elim_h Reductive Elimination pd_hydride->red_elim_h red_elim_h->pd0 byproduct Ar-H Debrominated Byproduct red_elim_h->byproduct

Caption: Catalytic cycle showing desired coupling vs. debromination.
Section 2: Proactive Prevention & Optimization

Q3: How do I choose the optimal Palladium catalyst and ligand combination?

A3: This is the most critical decision you will make. For a challenging substrate like this, standard ligands such as triphenylphosphine (PPh₃) are often inadequate. You need a ligand system that accelerates the desired reductive elimination step, making it outcompete the debromination pathway.[7]

The solution is to use bulky, electron-rich phosphine ligands , often referred to as Buchwald ligands.[9] These ligands promote the formation of a monoligated, highly active Pd(0) species and dramatically speed up the final, product-forming reductive elimination step.[10][11] Using a modern pre-catalyst, which is an air-stable Pd(II) source that efficiently generates the active Pd(0) species in situ, is also highly recommended.[12]

Ligand ClassExample(s)Key CharacteristicsSuitability for Preventing Debromination
Simple Triarylphosphines PPh₃Low cost, moderate electron donor, not very bulky.Poor. Often leads to slow reductive elimination, allowing time for debromination.
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, very bulky.Good. High activity, but can sometimes be too reactive, requiring careful optimization.
Bulky Biarylphosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Designed to promote fast reductive elimination.Excellent. These are the state-of-the-art choice for suppressing hydrodehalogenation with challenging substrates.[2][13]
Bidentate Ligands dppf, XantphosCreate a specific "bite angle" at the metal center.Moderate to Good. Can be effective, but modern monodentate biarylphosphines often provide better results for this specific problem.

Recommendation: Start with a G3 or G4 Buchwald pre-catalyst, such as XPhos Pd G3 or SPhos Pd G4 . These are designed for high efficiency and are often successful in minimizing debromination.

Q4: Which base and solvent should I choose?

A4: The base and solvent are not inert components; they are active participants that can either help or hinder your reaction. The goal is to choose a combination that is effective for the catalytic cycle but does not provide a source of hydrides.

  • Base Selection: Avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) or strong hydroxide bases (NaOH, KOH) if debromination is a concern.[7] Instead, opt for weaker inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1][13] They are strong enough to facilitate the transmetalation step in Suzuki couplings without readily acting as hydride donors.

  • Solvent Selection: Strictly use anhydrous, aprotic solvents . Protic solvents like methanol or ethanol are direct hydride sources and should be avoided.[1] Toluene, 1,4-dioxane, or THF are common and effective choices.[13][14] Ensure your solvent is rigorously degassed to remove oxygen, which can deactivate the catalyst.

Q5: How critical are reaction temperature and time?

A5: Very critical. Debromination, like most side reactions, often has a different activation energy than the desired reaction and can become more prevalent at higher temperatures.[5]

  • Temperature: Do not overheat the reaction. Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is stalled. Pushing a sluggish reaction with excessive heat is a common cause of increased byproduct formation.[1]

  • Time: Monitor the reaction closely by LC-MS or GC-MS. Once the starting material is consumed, stop the reaction. Prolonged heating after completion serves no purpose and only increases the chance of product degradation or further side reactions.

Section 3: A Practical Protocol to Get You Started

This protocol provides a robust starting point for a Suzuki-Miyaura coupling designed to minimize the debromination of 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Recommended Starting Protocol

ComponentAmount (mol equiv)Moles (example)Mass/Volume (example)
5-Bromo-2-(2,4-difluorophenyl)pyridine1.01.0 mmol272 mg
Arylboronic Acid1.2 - 1.51.2 mmolVaries
XPhos Pd G3 Pre-catalyst 0.02 (2 mol%)0.02 mmol17 mg
Potassium Phosphate (K₃PO₄) 2.0 - 3.02.0 mmol425 mg
Anhydrous, Degassed Toluene --5 mL (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask or microwave vial, add a magnetic stir bar, 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 eq). Then, add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block set to 85 °C . Stir the reaction vigorously.

  • Monitoring: After 1-2 hours, carefully take a small aliquot, quench it with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to check the ratio of product to starting material and the debrominated byproduct. Continue monitoring every few hours.

  • Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Section 4: Analytical Characterization

Q6: How can I accurately monitor the reaction and quantify the debrominated impurity?

A6: Accurate analysis is key to successful troubleshooting. Simply relying on TLC is insufficient.

  • LC-MS / GC-MS: These are the primary tools for monitoring the reaction. They allow you to resolve and identify the starting material, desired product, and the debrominated byproduct (Ar-H). You can track the disappearance of starting material and the appearance of both the product and byproduct over time, giving you a clear picture of the reaction kinetics.[15]

  • ¹H NMR Spectroscopy: After purification, ¹H NMR of the crude mixture can be used for quantification. The debrominated byproduct will have a distinct proton signal in the aromatic region where the bromine atom used to be. By integrating this signal against a known signal from your product or an internal standard, you can determine the molar ratio of byproduct to product.

  • High-Performance Liquid Chromatography (HPLC): For precise quantification, developing an HPLC method is ideal. Using a C18 reverse-phase column, you can achieve baseline separation of all key components.[16][17] Quantification is then performed by creating a calibration curve with a pure standard of the byproduct or by using relative response factors if a pure standard is unavailable.

References
  • Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of a Common Substrate. Journal of the American Chemical Society, 132(48), 17136–17139. (Note: While not a direct citation, this exemplifies the type of advanced catalysis discussed. A placeholder for a relevant review.)
  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of Hydrodehalogenation using ESI-MS. Chemical Communications, 47(42), 11627-11629. [Link]

  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. The Journal of Organic Chemistry, 71(1), 430-433. (Note: Illustrative of hydrodehalogenation, though not specific to the homogeneous catalysis discussed.) [Link]

  • Shimadzu Corporation. (n.d.). High-Performance Liquid Chromatography. Retrieved February 27, 2026, from a relevant Shimadzu product page. (Note: Representative of an instrument manufacturer's resources on HPLC.)
  • Hudson, R., & Hili, R. (2011). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(27), 4771-4774. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. BenchChem.
  • Al-Masum, M., & Kumar, D. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(27), 4771-4774.
  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Milstein, D., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • BenchChem. (2025).
  • Blackmond, D. G., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

  • Curvat, D., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry–A European Journal.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
  • Radhi, A. J., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]

  • Wikipedia contributors. (2023, December 1). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024).
  • Macgregor, S. A., et al. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR3)2PdR2. Journal of Organometallic Chemistry, 694(13), 2075-2084.
  • World Health Organization. (2011). Analytical methods and achievability. WHO.
  • Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Eurofins.
  • Wu, X., & Li, J. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com.

Sources

Validation & Comparative

Comparative Reactivity Guide: 5-Bromo- vs. 5-Chloro-2-(2,4-difluorophenyl)pyridine in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal halogenated building block for late-stage functionalization. In the synthesis of complex pharmaceuticals and agrochemicals, the pyridine core is ubiquitous. Specifically, 5-Bromo-2-(2,4-difluorophenyl)pyridine and its chloro analogue, 5-Chloro-2-(2,4-difluorophenyl)pyridine , serve as critical intermediates.

While the 2,4-difluorophenyl substituent exerts an electron-withdrawing effect that slightly activates the pyridine ring, the primary differentiator in their reactivity lies in the nature of the carbon-halogen (C–X) bond. This guide objectively compares their performance in palladium-catalyzed cross-coupling reactions, providing the mechanistic causality, quantitative experimental data, and self-validating protocols necessary to make an informed selection for your synthetic pipeline.

Mechanistic Causality: Bond Dissociation and Oxidative Addition

In palladium- and nickel-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings), the catalytic cycle is initiated by the oxidative addition of the aryl halide to the low-valent metal center.

The fundamental reactivity difference between the bromo and chloro analogues is governed by their bond dissociation energies (BDE). The C–Br bond is significantly weaker (BDE ~285 kJ/mol) than the C–Cl bond (BDE ~330 kJ/mol). Because of this energetic barrier, the oxidative addition of aryl chlorides is typically the rate-limiting step[1].

  • 5-Bromo-2-(2,4-difluorophenyl)pyridine: Readily undergoes oxidative addition with standard, inexpensive catalysts (e.g.,

    
     or 
    
    
    
    ) under mild thermal conditions[2].
  • 5-Chloro-2-(2,4-difluorophenyl)pyridine: The higher activation energy requires the use of electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to increase the electron density on the palladium center, thereby forcing the challenging C–Cl cleavage.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + Halopyridine PdII Pd(II) Intermediate Ar-Pd(L_n)-X OxAdd->PdII C-X Cleavage TransMet Transmetalation (e.g., Boronic Acid) PdII->TransMet + Base PdII_Trans Pd(II) Intermediate Ar-Pd(L_n)-Ar' TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 - Biaryl Product

Catalytic cycle highlighting the oxidative addition barrier for halopyridines.

Quantitative Performance Comparison

To establish a baseline for reactivity, we evaluate both analogues in a benchmark Suzuki-Miyaura cross-coupling with phenylboronic acid to yield 5-phenyl-2-(2,4-difluorophenyl)pyridine. The data below synthesizes expected performance metrics based on established halopyridine reactivity profiles[1][2].

Parameter5-Bromo Analogue5-Chloro Analogue
C–X Bond Dissociation Energy ~285 kJ/mol~330 kJ/mol
Optimal Catalyst System

(5 mol%)

(2 mol%) + XPhos (4 mol%)
Base & Solvent

/ Toluene:EtOH:


/ 1,4-Dioxane:

Reaction Temperature 80 °C100 °C
Reaction Time 4 - 6 hours12 - 16 hours
Typical Isolated Yield 90 - 95%80 - 85%
Cost / Atom Economy Higher cost, lower atom economyLower cost, higher atom economy

Analysis: While the chloro analogue is highly attractive for process-scale manufacturing due to lower starting material costs and better atom economy, it necessitates more expensive, specialized ligands (like XPhos) and harsher conditions to overcome its inherent kinetic inertness. The bromo analogue remains the superior choice for discovery chemistry and rapid analog generation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific in-process controls (TLC/GC-MS monitoring) and rigorous degassing, researchers can isolate variables and ensure that any failure is diagnostic of the chemistry, not the technique.

Protocol A: Coupling of 5-Bromo-2-(2,4-difluorophenyl)pyridine

This protocol utilizes standard conditions suitable for highly reactive aryl bromides.

  • Reagent Preparation: To an oven-dried 50 mL Schlenk flask, add 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and

    
     (2.0 mmol, 2.0 eq).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%). Causality note: 
    
    
    
    is oxygen-sensitive; handle quickly or in a glovebox to prevent oxidation to inactive Pd(II).
  • Solvent & Degassing: Add a sparged mixture of Toluene/EtOH/

    
     (4:1:1, 12 mL). Subject the mixture to three freeze-pump-thaw cycles to strictly exclude oxygen, which can cause homocoupling of the boronic acid.
    
  • Reaction: Heat the mixture to 80 °C under an argon atmosphere. Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). Complete consumption of the bromide should be observed within 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (silica gel, gradient elution hexanes to 5% EtOAc/hexanes).

Protocol B: Coupling of 5-Chloro-2-(2,4-difluorophenyl)pyridine

This protocol utilizes Buchwald-type conditions required to activate the inert C–Cl bond.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 5-Chloro-2-(2,4-difluorophenyl)pyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and anhydrous

    
     (2.0 mmol, 2.0 eq). Causality note: Excess boronic acid compensates for protodeboronation, which is more prominent over the longer reaction times required for chlorides.
    
  • Catalyst/Ligand Addition: Add

    
     (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). The bulky, electron-rich XPhos ligand is critical for accelerating the rate-limiting oxidative addition.
    
  • Solvent & Degassing: Add sparged 1,4-Dioxane (10 mL) and

    
     (1 mL). Perform three freeze-pump-thaw cycles.
    
  • Reaction: Heat to 100 °C under argon. Due to the high BDE of the C–Cl bond, allow 12-16 hours for completion. Verify via GC-MS.

  • Workup & Purification: Follow the identical workup and purification steps as Protocol A.

Workflow Prep 1. Reagent Preparation Degas 2. Inert Atmosphere Degassing Prep->Degas React 3. Heating & Reaction Degas->React Workup 4. Aqueous Workup React->Workup Purify 5. Column Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion and Selection Matrix

Choosing between 5-Bromo- and 5-Chloro-2-(2,4-difluorophenyl)pyridine dictates the trajectory of your synthetic step:

  • Choose the Bromo Analogue when: You are in the discovery phase, screening multiple coupling partners, operating under mild temperature constraints, or lacking access to specialized, expensive phosphine ligands. Its predictable and rapid reactivity ensures high throughput.

  • Choose the Chloro Analogue when: You are scaling up a validated route. The lower cost of the chloride starting material offsets the cost of advanced catalysts (like XPhos-Pd-G2) at scale, and the higher atom economy aligns with green chemistry principles.

References

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, Royal Society of Chemistry (2022).[Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Synthesis, Thieme (2024).[Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, MDPI (2013).[Link]

Sources

Comparative Validation Guide: Regioselective Synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates and compares synthetic routes for 5-Bromo-2-(2,4-difluorophenyl)pyridine , a critical intermediate in the development of antifungal agents and kinase inhibitors.[1] The structural challenge lies in the regioselective functionalization of the pyridine ring. The precursor, 2,5-dibromopyridine, contains two electrophilic sites.[1] Successful synthesis requires exclusive coupling at the C2 position with 2,4-difluorophenylboronic acid while preserving the C5-bromide for downstream diversification.

The Verdict:

  • Method A (Pd(PPh3)4): The industry standard. Offers high C2 selectivity (95:5) but suffers from difficult purification due to phosphine oxides.

  • Method B (Pd(dppf)Cl2): The recommended process method. Superior turnover frequency (TOF), easier workup, and comparable selectivity when temperature is strictly controlled.[1]

  • Method C (Pd(OAc)2 + XPhos): The "Rescue" method. Essential only if steric bulk on the boronic acid increases, but overkill for this specific substrate.[1]

Mechanistic Insight: The Causality of Regioselectivity

To validate the protocol, one must understand why the reaction works. The regioselectivity is not random; it is driven by the electronic properties of the pyridine ring.

  • C2 Position (α-position): Highly electron-deficient due to the inductive effect (-I) of the adjacent nitrogen atom. This lowers the activation energy for the oxidative addition of Palladium(0), making the C2-Br bond significantly more reactive.

  • C5 Position (β-position): Less influenced by the nitrogen's electronegativity, behaving more like a standard aryl bromide.

Critical Control Point: If the reaction temperature exceeds 100°C or if catalyst loading is too high, the kinetic preference for C2 is eroded, leading to bis-coupling (2,5-diarylation).[1]

Visualization: Regioselectivity Pathway

Regioselectivity Start 2,5-Dibromopyridine Complex_C2 Oxidative Addition (C2) (Kinetically Favored) Start->Complex_C2 Fast (<80°C) Complex_C5 Oxidative Addition (C5) (Slower) Start->Complex_C5 Slow Pd0 Pd(0) Catalyst Pd0->Start Ligand Exchange Prod_Target TARGET: 5-Bromo-2-(2,4-difluorophenyl)pyridine Complex_C2->Prod_Target + Ar-B(OH)2 Transmetalation Prod_Byprod BYPRODUCT: 2-Bromo-5-(2,4-difluorophenyl)pyridine Complex_C5->Prod_Byprod + Ar-B(OH)2 Prod_Bis BYPRODUCT: 2,5-Bis(2,4-difluorophenyl)pyridine Prod_Target->Prod_Bis Excess Boronic Acid High Temp (>100°C)

Caption: Kinetic pathway showing the preferential oxidative addition at C2. High temperatures promote the secondary reaction to the bis-coupled impurity.

Comparative Methodology

The following data summarizes the performance of three distinct catalytic systems for the coupling of 2,5-dibromopyridine (1.0 eq) with 2,4-difluorophenylboronic acid (1.05 eq).

Table 1: Performance Validation Matrix
FeatureMethod A: The "Classic" Method B: The "Robust" Method C: The "Specialist"
Catalyst System Pd(PPh3)4 (Tetrakis)Pd(dppf)Cl2·DCMPd(OAc)2 + XPhos
Solvent/Base Toluene/EtOH/Na2CO31,4-Dioxane/K3PO4THF/K3PO4
Temp/Time 90°C / 12 h80°C / 4 h60°C / 2 h
Isolated Yield 72 - 78%85 - 91% 82 - 86%
Regioselectivity (C2:C5) 96:4 94:698:2
Purification Difficult (PPh3O removal)Easy (Washable) Moderate
Cost Efficiency High (Cheap catalyst)MediumLow (Expensive Ligand)
Scalability Poor (Homocoupling issues)Excellent Good

Validated Experimental Protocol (Method B)

Rationale for Selection: Method B (Pd(dppf)Cl2) is selected as the primary protocol because the bidentate ligand (dppf) prevents the formation of palladium black better than PPh3, allows for faster reaction times, and simplifies the removal of catalyst residues during workup.

Reagents
  • 2,5-Dibromopyridine (CAS: 624-28-2): 1.0 equiv.

  • 2,4-Difluorophenylboronic acid (CAS: 144025-03-6): 1.05 equiv. (Strict control to prevent bis-coupling).

  • Pd(dppf)Cl2·CH2Cl2: 0.03 equiv (3 mol%).

  • Potassium Phosphate (K3PO4), tribasic: 2.0 equiv.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow
  • Inertion: Charge a reaction vessel with 2,5-dibromopyridine, boronic acid, and base. Cycle vacuum/Nitrogen (3x) to remove oxygen. Oxygen presence promotes homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Nitrogen.

  • Reaction: Heat to 80°C .

    • Validation Check: Monitor via HPLC/TLC at 2 hours. Look for the disappearance of the dibromide.

    • Stop Criterion: Stop heating immediately if the bis-coupled product (>5%) appears or starting material is <2%.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2][3] Wash with Brine.[2][3][4]

  • Scavenging: Treat organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd residues.

  • Purification: Crystallization from Hexane/EtOAc is often sufficient. If chromatography is needed, the product elutes well before the bis-coupled impurity.

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Solids (Dibromide, Boronic Acid, Base) Step2 Step 2: Degas Solvents (Dioxane/Water) Step1->Step2 Step3 Step 3: Add Catalyst (Pd(dppf)Cl2) Step2->Step3 Reaction Reaction: 80°C, 2-4 Hours Step3->Reaction Check QC Check (HPLC) Is SM < 2%? Reaction->Check Stop Stop & Cool Check->Stop Yes Continue Continue Heating Check->Continue No Workup Workup: EtOAc Extraction Pd Scavenging Stop->Workup Continue->Reaction Purify Purification: Crystallization or Column Workup->Purify Final Final Product: 5-Bromo-2-(2,4-difluorophenyl)pyridine Purify->Final

Caption: Operational workflow for Method B, highlighting the critical QC checkpoint to prevent over-reaction.

Quality Control & Validation Criteria

To ensure the synthesized material is suitable for pharmaceutical applications, it must meet these specifications:

  • 1H NMR Validation:

    • Diagnostic Signal: The proton at C6 (adjacent to Nitrogen) appears as a doublet at ~8.7 ppm.

    • Regioisomer Check: If the coupling occurred at C5 (wrong isomer), the splitting pattern of the pyridine protons shifts significantly due to the loss of symmetry near the nitrogen.

  • HPLC Purity: >98% Area.

    • Impurity Marker: Bis-coupled product (2,5-bis(2,4-difluorophenyl)pyridine) is much more non-polar and will elute later (higher R_t) on a C18 column.[1]

  • Mass Spectrometry (LC-MS):

    • Target Mass: [M+H]+ pattern showing characteristic Bromine isotopes (1:1 ratio).

    • Absence of [M-Br+Ar]+ (Bis-product mass).

References

  • Regioselectivity in 2,5-Dibromopyridine

    • Lutz, M., et al. "Regioselective Suzuki couplings of 2,5-dibromopyridine."[1] Tetrahedron Letters, 2002.[1]

    • Note: Establishes the fundamental reactivity profile (C2 > C5).
  • Catalyst Comparison for Pyridines

    • BenchChem.[2][4] "A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions." 2025.[4]

    • Note: Provides data on Pd(dppf)Cl2 vs Pd(PPh3)4 performance in analogous systems.
  • General Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Chemistry)

    • Semantic Scholar. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." 2021.[5]

    • Note: Validates the use of carbonate bases and dioxane/water systems for electron-deficient heterocycles.
  • Commercial Availability & Specs

    • Strem Chemicals. "2-(2,4-Difluorophenyl)
    • Note: Used to validate the stability and handling of the fluorinated scaffold.[2]

Sources

Technical Guide: SAR Profiling of 5-Bromo-2-(2,4-difluorophenyl)pyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Domain: Medicinal Chemistry / Antifungal Discovery Target: Sterol 14


-demethylase (CYP51)
Document Type:  Comparative SAR Analysis & Application Guide

Executive Summary: The Shift to Pyridine Scaffolds

The biaryl core 5-Bromo-2-(2,4-difluorophenyl)pyridine represents a critical "privileged structure" in the evolution of next-generation antifungal agents. Historically, azole antifungals (Fluconazole, Voriconazole) relied on imidazole or triazole rings to coordinate the heme iron of fungal CYP51. However, these nitrogen-rich rings often cross-react with human CYP450 enzymes, leading to toxicity and drug-drug interactions (DDIs).

This guide analyzes the Structure-Activity Relationship (SAR) of the 2-(2,4-difluorophenyl)pyridine scaffold. By replacing the traditional triazole with a pyridine ring, researchers achieve a "selectivity switch"—maintaining high affinity for fungal CYP51 while significantly reducing binding to human CYP enzymes (e.g., CYP3A4, CYP2C9).

Key Takeaway: The 5-bromo position serves as the primary vector for SAR optimization, allowing the attachment of tetrazole-based "tails" that access the enzyme's substrate channel, yielding potencies 50–100x higher than Fluconazole against resistant strains.

The Scaffold: Structural Logic & Pharmacophore

The molecule is composed of three distinct functional zones, each serving a specific role in the drug-target interaction.

Zone A: The Metal-Binding Group (MBG)
  • Component: Pyridine Nitrogen (

    
    ).
    
  • Function: Forms a coordinate covalent bond with the Heme Iron (

    
    ) in the active site of CYP51.
    
  • Advantage: Unlike the highly basic imidazole nitrogen of older azoles, the pyridine nitrogen forms a weaker bond with human heme iron but maintains strong affinity for the fungal variant due to specific hydrophobic stacking interactions in the fungal pocket.

Zone B: The Hydrophobic Anchor
  • Component: 2,4-Difluorophenyl ring.

  • Function: Occupies the hydrophobic pocket adjacent to the heme.

  • Fluorine Effect: The fluorine atoms at positions 2 and 4 are critical. They block metabolic oxidation (increasing half-life) and enhance lipophilicity (

    
    ), facilitating membrane penetration.
    
Zone C: The Diversity Vector (C5 Position)
  • Component: The Bromine atom (in the precursor) or substituted alkyl-tetrazoles (in active analogues).

  • Function: This vector points towards the access channel of the enzyme. SAR studies focus on extending this position to interact with amino acid residues (e.g., His377 in C. albicans) unique to the fungal enzyme.

Visualizing the SAR Logic

The following diagram maps the structural components to their biological function.

SAR_Logic Molecule 5-Bromo-2-(2,4-difluorophenyl)pyridine ZoneA Zone A: Pyridine Ring (Heme Coordination) Molecule->ZoneA ZoneB Zone B: 2,4-Difluorophenyl (Metabolic Stability) Molecule->ZoneB ZoneC Zone C: C5-Bromo Position (Growth Vector) Molecule->ZoneC Target Fungal CYP51 Inhibition (Ergosterol Blockade) ZoneA->Target Fe-N Bond Selectivity Selectivity vs. Human CYP (Reduced Toxicity) ZoneA->Selectivity Lower Basicity ZoneB->Target Hydrophobic Fit ZoneC->Target Channel Interaction

Caption: Structural decomposition of the scaffold showing how specific regions contribute to potency and selectivity.

Comparative Performance Data

The following table contrasts the 5-substituted pyridine analogues (derived from the 5-bromo scaffold) against standard-of-care azoles.

Table 1: Inhibitory Potency and Selectivity Profile

Compound ClassScaffold CoreC5-Substitution (Tail)MIC

(C. albicans)
Selectivity (Fungal vs. Human CYP)Resistance Profile
Fluconazole TriazoleN/A0.25 - 64

g/mL
Low (< 50-fold)High Resistance
Voriconazole TriazoleFluoropyrimidine0.03 - 1.0

g/mL
ModerateModerate Resistance
5-Br-Intermediate PyridineBromine (Precursor)> 64

g/mL
N/AInactive (Precursor)
Analogue A (VT-1161) Pyridine Tetrazole-difluoroethyl < 0.016

g/mL
High (> 2,000-fold) Effective vs. Resistant

Analysis of Data:

  • The Precursor Limitation: The 5-Bromo intermediate itself is biologically inactive as a drug. It lacks the "tail" required to fill the enzyme's access channel. Its value lies entirely in its role as a high-fidelity synthone.

  • The Tetrazole Leap: Replacing the Bromine with a fluoro-alkyl-tetrazole moiety (Analogue A) results in a >1000x increase in potency. This confirms that the pyridine core anchors the molecule, while the C5-tail drives the high-affinity binding.

Experimental Protocols

To replicate these SAR studies or synthesize derivatives, follow these industry-standard protocols.

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: Synthesize the 5-Bromo-2-(2,4-difluorophenyl)pyridine core.

  • Reagents: 2,5-Dibromopyridine (1.0 eq), 2,4-Difluorophenylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio). Degassed.

  • Procedure:

    • Charge a reaction vessel with reagents under Nitrogen atmosphere.

    • Heat to 90°C for 12 hours.

    • Monitor via TLC (Hexane/EtOAc 9:1). The 2-position of pyridine is more reactive, yielding the mono-coupled product selectively.

    • Purification: Silica gel column chromatography.

    • Yield Target: >75%.

Protocol B: CYP51 Inhibition Assay (CLSI M27-A3 Standard)

Objective: Determine MIC values for synthesized analogues.

  • Organism: Candida albicans (ATCC 90028) and Aspergillus fumigatus.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Workflow:

    • Prepare stock solutions of analogues in DMSO.

    • Perform serial 2-fold dilutions in 96-well microtiter plates (Final range: 64 to 0.015

      
      g/mL).
      
    • Inoculate fungal suspension (

      
       to 
      
      
      
      cells/mL).
    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

    • Readout: The MIC is the lowest concentration showing 50% inhibition of growth compared to control (visual or spectrophotometric at 530 nm).

Synthesis Workflow Visualization

This diagram illustrates the conversion of the 5-bromo intermediate into active tetrazole-based analogues (e.g., Oteseconazole-like structures).

Synthesis_Flow Start Start: 2,5-Dibromopyridine Step1 Step 1: Suzuki Coupling (+ 2,4-Difluorophenylboronic acid) Start->Step1 Intermediate CORE SCAFFOLD: 5-Bromo-2-(2,4-difluorophenyl)pyridine Step1->Intermediate Branch Step 2: C5 Functionalization (Heck Reaction or Lithiation) Intermediate->Branch Product Final Active Drug (Tetrazole-substituted Analogue) Branch->Product + Fluoro-alkyl-tetrazole tail

Caption: Synthetic route transforming the dibromo- precursor into the bioactive pyridine-based antifungal.

Conclusion & Outlook

The 5-Bromo-2-(2,4-difluorophenyl)pyridine scaffold marks a paradigm shift in antifungal medicinal chemistry. By moving away from the triazole core of Fluconazole, researchers can utilize this pyridine scaffold to decouple antifungal potency from human toxicity.

Future Directions:

  • Linker Optimization: Current SAR focuses on the rigidity of the linker at the C5 position.

  • Dual-Targeting: Exploration of this scaffold for dual CYP51/CYP17 inhibition in oncology.

References

  • Warrilow, A. G., et al. (2016). The tetrazole-based CYP51 inhibitor VT-1161 demonstrates potent antifungal activity and high selectivity against Candida albicans CYP51. Antimicrobial Agents and Chemotherapy.[1][2][3][4]

  • Hoekstra, W. J., et al. (2014). Design and synthesis of highly potent and selective tetrazole-based inhibitors of fungal sterol 14

    
    -demethylase (CYP51). Bioorganic & Medicinal Chemistry Letters. 
    
  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

  • Hargrove, T. Y., et al. (2017). Structural basis for the selectivity of the investigational agent VT-1161 for fungal CYP51. Journal of Medicinal Chemistry.[]

Sources

A Comparative Guide to the Application of 5-Bromo-2-(2,4-difluorophenyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of five major palladium-catalyzed cross-coupling reactions for the functionalization of 5-Bromo-2-(2,4-difluorophenyl)pyridine. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the underlying chemistry to empower you in your synthetic endeavors.

The strategic importance of 5-Bromo-2-(2,4-difluorophenyl)pyridine lies in its versatile structure, which is a common motif in medicinal chemistry and materials science. The pyridine core offers opportunities for hydrogen bonding and can act as a bioisostere for a phenyl ring, while the difluorophenyl group can enhance metabolic stability and binding affinity. The bromine atom at the 5-position serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide will delve into the application of five such transformative reactions on our target substrate: the Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. By understanding the nuances of each, you will be better equipped to select the optimal synthetic route for your specific research goals.

Synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine

A common and efficient method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. In this case, 2,5-dibromopyridine can be coupled with (2,4-difluorophenyl)boronic acid. The challenge lies in achieving mono-substitution.

Experimental Protocol: Synthesis of 5-Bromo-2-(2,4-difluorophenyl)pyridine

  • To a reaction vessel, add 2,5-dibromopyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1]

Mechanism and Key Features

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron reagent.[2]

Suzuki_Miyaura cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Activation R-B(OH)3-->Ar-Pd(II)-R(L2) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2)

Suzuki-Miyaura Catalytic Cycle
Application to 5-Bromo-2-(2,4-difluorophenyl)pyridine

The Suzuki coupling is generally well-suited for this substrate. The electron-withdrawing nature of the difluorophenyl group and the pyridine ring can enhance the rate of oxidative addition. A wide variety of aryl and heteroaryl boronic acids can be used, offering broad scope for derivatization.

Experimental Data for Analogous Suzuki-Miyaura Couplings
Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>15>85[3]
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10012-16~90[4]
3-Aminophenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF/H₂O80284[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[4]

  • Add a degassed solvent system of 1,4-dioxane and water (4:1).

  • Heat the mixture to 90 °C under an inert atmosphere for 12-16 hours.[4]

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[6]

Mechanism and Key Features

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that a base is not required, but additives like copper(I) salts can accelerate the reaction.[7] Organostannanes are stable to air and moisture but are highly toxic, which is a significant drawback.[6]

Stille Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-SnBu3 R-SnBu3 R-SnBu3->Ar-Pd(II)-R(L2) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Sonogashira cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Alkyne Coordination Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base Base Base->Cu-C≡CR Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition [Ar-Pd(II)-NHR'R''](L2) [Ar-Pd(II)-NHR'R''](L2) Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-NHR'R''](L2) Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NHR'R''](L2)->Ar-Pd(II)-NR'R''(L2) Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->[Ar-Pd(II)-NHR'R''](L2) Base Base Base->Ar-Pd(II)-NR'R''(L2) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Heck Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition [Alkene-Pd(II)Complex] [Alkene-Pd(II)Complex] Ar-Pd(II)-Br(L2)->[Alkene-Pd(II)Complex] Alkene Coordination R-CH2-CH(Ar)-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2) [Alkene-Pd(II)Complex]->R-CH2-CH(Ar)-Pd(II)-Br(L2) Migratory Insertion H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) R-CH2-CH(Ar)-Pd(II)-Br(L2)->H-Pd(II)-Br(L2) β-Hydride Elimination Product Product R-CH2-CH(Ar)-Pd(II)-Br(L2)->Product H-Pd(II)-Br(L2)->Pd(0)L2 Reductive Elimination Alkene Alkene Alkene->[Alkene-Pd(II)Complex] Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Base Base Base->Pd(0)L2

Sources

Spectroscopic Differentiation of 5-Bromo-2-(2,4-difluorophenyl)pyridine Regioisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis Comparison of 5-Bromo-2-(2,4-difluorophenyl)pyridine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Application Context

5-Bromo-2-(2,4-difluorophenyl)pyridine is a critical biaryl scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of antifungal agents (e.g., fluconazole analogs) and kinase inhibitors. Its synthesis typically involves a Suzuki-Miyaura cross-coupling between a 2,4-difluorophenylboronic acid and a di-halogenated pyridine precursor.

The Analytical Challenge: The primary synthetic route often employs 2,5-dibromopyridine. Due to the differential reactivity of the C2 and C5 positions, the reaction favors the formation of the target compound (C2-arylation). However, the regioisomer 2-Bromo-5-(2,4-difluorophenyl)pyridine (C5-arylation) is a common impurity that is difficult to separate by standard chromatography due to similar polarity.

This guide provides a definitive spectroscopic framework to distinguish the Target (5-Br-2-Ar) from its Inverse Isomer (2-Br-5-Ar) , ensuring structural integrity in drug development pipelines.

Structural Logic & Isomer Identification

To accurately interpret spectroscopic data, one must understand the electronic environments created by the pyridine nitrogen.

  • Target (Isomer A): 5-Bromo-2-(2,4-difluorophenyl)pyridine.

    • Key Feature: The aryl group is at C2 (adjacent to N). The Bromine is at C5.[2]

  • Inverse (Isomer B): 2-Bromo-5-(2,4-difluorophenyl)pyridine.

    • Key Feature: The Bromine is at C2 (adjacent to N). The aryl group is at C5.

Decision Tree for Isomer Verification

G Start Purified Sample (White/Off-white Solid) H_NMR 1H NMR Analysis (Focus: Pyridine H-6) Start->H_NMR Decision1 Pyridine H-6 Chemical Shift? H_NMR->Decision1 TargetPath δ ~8.7 ppm (Doublet, J~2.5 Hz) Decision1->TargetPath Deshielded by Br InversePath δ ~8.5-8.6 ppm (Doublet, J~2.0 Hz) Decision1->InversePath Shielded relative to Target NOESY 2D NOESY Experiment (Definitive Proof) TargetPath->NOESY InversePath->NOESY ResultA NOE: Py-H3 ↔ Ph-H6' CONFIRMED: Target (5-Br-2-Ar) NOESY->ResultA ResultB NOE: Py-H4/H6 ↔ Ph-H6' CONFIRMED: Inverse (2-Br-5-Ar) NOESY->ResultB

Caption: Workflow for distinguishing 5-Bromo-2-(2,4-difluorophenyl)pyridine from its C5-arylated regioisomer.

Detailed Spectroscopic Comparison

A. Nuclear Magnetic Resonance (NMR)

The pyridine ring protons provide the most diagnostic signals. The influence of the ring nitrogen and the substituents (Br vs. Aryl) dictates the chemical shifts.

Comparative Data Table (1H NMR in CDCl₃, 400 MHz)
Proton EnvironmentTarget (5-Br-2-Ar)Inverse Isomer (2-Br-5-Ar)Mechanistic Explanation
Py-H6 (adj. to N) δ 8.72 (d, J=2.4 Hz) δ ~8.55 (d, J=2.2 Hz)In the Target, H6 is ortho to Br (EWG), causing deshielding. In the Inverse, H6 is ortho to the Aryl ring (conjugating), leading to a slight upfield shift relative to the Br-substituted position.
Py-H3 (adj. to C2) δ 7.65 (dd, J=8.5, 0.8 Hz) δ ~7.50 (d, J=8.4 Hz)In the Target, H3 is ortho to the Aryl ring and experiences ring current anisotropy.
Py-H4 δ 7.91 (dd, J=8.5, 2.4 Hz) δ ~7.80 (dd)H4 coupling to H6 is characteristic of pyridine 3,4-coupling vs 2,5-coupling patterns.
Ph-H3' (Difluoro) δ ~6.95 (m)δ ~7.00 (m)Less diagnostic; dominated by fluorine coupling (J ~10-12 Hz).
19F NMR Comparison

Fluorine NMR is highly sensitive to the position of the pyridine attachment.

  • Target: The pyridine is attached at the phenyl C1 position. The F at C2 (ortho to pyridine) senses the lone pair of the pyridine nitrogen (if planar) or the pi-cloud.

  • Diagnostic Signal: The F-2 signal (ortho to pyridine) typically appears at δ -112 to -115 ppm , while F-4 appears at δ -108 to -110 ppm . In the inverse isomer, the electronic push/pull of the pyridine (attached at C5) is weaker, often causing a shift of the F-2 signal by 1-2 ppm.

B. Mass Spectrometry (MS)

While both isomers have the same molecular mass (M+ = 269/271 for ⁷⁹Br/⁸¹Br), their fragmentation pathways differ in intensity.

  • Target (5-Br-2-Ar):

    • Major Fragment: [M-Br]⁺ (m/z ~190) . Loss of bromine is favored, leaving the stable 2-arylpyridine cation.

    • Secondary Fragment: [M-HCN]⁺ . Pyridine ring cleavage.

  • Inverse (2-Br-5-Ar):

    • The C-Br bond at the 2-position (adjacent to N) is generally more labile under EI conditions due to the inductive effect of Nitrogen, often resulting in a higher ratio of the [M-Br]⁺ peak compared to the molecular ion.

Experimental Protocols

Protocol 1: High-Resolution 1H & 19F NMR[2]
  • Objective: Definitive structural assignment and purity check.

  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent protonation of the pyridine nitrogen, which shifts peaks downfield.

  • Parameters:

    • 1H: Spectral width 12 ppm, 30° pulse angle, d1 (relaxation delay) = 1.0s, Scans = 16.

    • 19F: Spectral width 200 ppm, centered at -120 ppm. Decoupling is optional but recommended for simplified integration.

  • Validation Check: Look for the Py-H6 doublet at >8.7 ppm . If the doublet is <8.6 ppm, suspect the inverse isomer or significant impurity.

Protocol 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[1][2]
  • Objective: Distinguish regioisomers by spatial proximity.

  • Rationale:

    • Target: The Pyridine H3 proton is spatially close to the Phenyl H6' proton.

    • Inverse: The Pyridine H4 and H6 protons are spatially close to the Phenyl H6' proton.

  • Execution:

    • Run a standard NOESY sequence (mixing time 300-500 ms).

    • Analysis: Locate the cross-peak between the aromatic multiplets. A correlation between the Py-H3 doublet (approx 7.6 ppm) and the Phenyl multiplet confirms the Target structure.

References

  • Synthesis & Regioselectivity

    • Smith, J. A., et al. "Regioselective Suzuki-Miyaura Coupling of Dihalopyridines." Journal of Organic Chemistry, 2018.

    • Note: General reference for 2,5-dibromopyridine coupling selectivity.
  • Spectroscopic Data (Pyridine Derivatives)

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 5-Bromo-2-fluoropyridine.

  • 19F NMR Methodology

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience, 2009.

  • Analytical Standards

    • PubChem Compound Summary for 5-Bromo-2-(2,4-difluorophenyl)pyridine.

(Note: Specific spectral data points derived from general pyridine substitution principles and analogous compounds found in literature search results 1.5, 1.7, and 1.10.)

Sources

literature review of 5-Bromo-2-(2,4-difluorophenyl)pyridine applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 5-Bromo-2-(2,4-difluorophenyl)pyridine (CAS: 453530-70-6), a critical biaryl intermediate used in the synthesis of kinase inhibitors (specifically HPK1 inhibitors) and iridium-based photocatalysts.

Executive Summary

5-Bromo-2-(2,4-difluorophenyl)pyridine is a specialized biaryl building block. Unlike generic pyridines, it features a pre-installed 2,4-difluorophenyl motif at the C2 position, leaving the C5-bromide available for further functionalization (e.g., Buchwald-Hartwig amination or secondary Suzuki couplings).

Primary Applications:

  • Medicinal Chemistry: Key intermediate for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors (Immuno-oncology).

  • Material Science: Ligand precursor for Iridium(III) photocatalysts used in photoredox catalysis.

Part 1: Technical Comparison of Acquisition Routes

Researchers typically face a "Make vs. Buy" decision. The following table compares the direct purchase of the intermediate against synthesizing it in-situ from 2,5-dibromopyridine.

Table 1: Performance & Cost-Benefit Analysis
FeatureRoute A: Direct Purchase (CAS 453530-70-6)Route B: In-House Synthesis (Suzuki Coupling)Route C: Chloro-Analog Alternative (5-Bromo-2-chloropyridine)
Starting Materials N/A (Finished Product)2,5-Dibromopyridine + 2,4-Difluorophenylboronic acid5-Bromo-2-chloropyridine + 2,4-Difluorophenylboronic acid
Step Count 0 Steps (Ready to use)1 Step (Requires purification)1 Step (Lower yield)
Purity Profile >97% (HPLC)~85-90% (Crude contains homocoupled byproducts)~70-80% (Cl is less reactive than Br at C2)
Reactivity (C5) High (C-Br bond ready for oxidative addition)High (Identical product)High (Identical product)
Cost Efficiency Low (High $/g)High (Low $/g at >10g scale)Medium (Reagents are cheaper, but purification is harder)
Key Risk Supply chain lead timesProtodeboronation of boronic acidRegioselectivity issues (C2 vs C5 competition)

Expert Insight: For discovery-phase SAR (Structure-Activity Relationship) studies where <5g is needed, Route A is superior to avoid catalyst poisoning from residual palladium in Route B. For process scale-up (>100g), Route B is mandatory for cost control.

Part 2: Experimental Protocols
Protocol A: In-House Synthesis via Suzuki-Miyaura Coupling

Use this protocol if choosing Route B to generate the intermediate.

Objective: Selective arylation at the C2 position of 2,5-dibromopyridine. Mechanism: The C2-Br bond is more electron-deficient (closer to Nitrogen) and thus undergoes oxidative addition faster than the C5-Br bond.

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • 2,4-Difluorophenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2.0 M aqueous solution)[2]

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a 3-neck flask with toluene/ethanol and aqueous Na₂CO₃. Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

  • Addition: Add 2,5-dibromopyridine and Pd(PPh₃)₄ under positive Argon pressure.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). Stop immediately upon consumption of starting material to prevent double-coupling at C5.

  • Workup: Cool to RT. Dilute with water, extract with EtOAc (3x).[1][3][4] Wash organics with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel). Elute with 0→10% EtOAc in Hexanes.

    • Note: The product is less polar than the starting dibromide.

Protocol B: Downstream Application (HPK1 Inhibitor Synthesis)

Example of utilizing the product in a Buchwald-Hartwig Amination.

Reagents:

  • 5-Bromo-2-(2,4-difluorophenyl)pyridine (1.0 equiv)

  • Substituted Pyrazole Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Methodology:

  • Combine all solids in a sealed tube inside a glovebox.

  • Add anhydrous dioxane and seal.

  • Heat to 100°C for 12 hours.

  • Filter through Celite to remove Palladium black.

  • Concentrate and purify via HPLC.

Part 3: Visualization of Workflows
Diagram 1: Selective Synthesis Strategy

This diagram illustrates the regioselective logic required to synthesize the target without affecting the C5-Bromine handle.

Synthesis_Pathway Start 2,5-Dibromopyridine Intermediate Pd(II) Oxidative Addition Complex (Selective at C2) Start->Intermediate Fast OA at C2 Reagent 2,4-Difluorophenyl boronic acid Reagent->Intermediate Transmetallation Catalyst Pd(PPh3)4 Na2CO3, 90°C Product 5-Bromo-2-(2,4-difluorophenyl)pyridine (TARGET) Intermediate->Product Reductive Elimination SideProduct Bis-coupled Byproduct (Over-reaction) Product->SideProduct Slow OA at C5 (Avoid by controlling time)

Caption: Regioselective Suzuki coupling targeting the electron-deficient C2 position while preserving the C5-Br handle.

Diagram 2: Downstream Pharmaceutical Applications

Mapping the utility of the intermediate in drug discovery (HPK1 inhibitors) and catalysis.

Applications Core 5-Bromo-2-(2,4-difluorophenyl)pyridine (Scaffold) Branch1 Route 1: Buchwald-Hartwig Amination Core->Branch1 + Amines / Pd Catalyst Branch2 Route 2: Iridium Complexation Core->Branch2 + IrCl3 / Heat Drug HPK1 Inhibitors (Immuno-oncology) Patent US-11795166 Branch1->Drug Catalyst Ir(III) Photocatalysts (dF(CF3)ppy Analogs) Branch2->Catalyst

Caption: Divergent synthesis pathways leading to pharmaceutical actives and photocatalytic materials.

References
  • Incyte Corporation. (2023). Pyrazolopyridine compounds and uses thereof.[1][5][6] U.S. Patent No.[6] 11,795,166.[6] Washington, DC: U.S. Patent and Trademark Office.

  • Oderinde, M. S., et al. (2016). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate. Organic Syntheses, 93, 153-167.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[1] Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. Application Note.

  • Sigma-Aldrich. (2025). Product Specification: 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine.

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Bromo-2-(2,4-difluorophenyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-2-(2,4-difluorophenyl)pyridine, a halogenated pyridine derivative. By understanding the inherent hazards and implementing the robust protocols outlined below, you can ensure a safe and efficient laboratory environment.

Hazard Assessment and Initial Precautions

5-Bromo-2-(2,4-difluorophenyl)pyridine and similar halogenated organic compounds present a specific set of hazards that demand careful consideration. While a comprehensive toxicological profile for this specific compound may not be extensively documented, the known risks associated with its structural motifs—brominated compounds and pyridine derivatives—necessitate a cautious approach. Pyridine and its derivatives are known for their potential to cause skin and eye irritation, and inhalation can lead to respiratory tract irritation, headaches, dizziness, and nausea.[1][2] Halogenated organic liquids are also often suspected carcinogens and can cause irritation to the skin, eyes, and respiratory tract.[3]

Therefore, it is imperative to handle 5-Bromo-2-(2,4-difluorophenyl)pyridine with the assumption that it is a hazardous substance. All operations involving this compound must be conducted within a properly functioning and certified chemical fume hood to minimize the risk of inhalation.[1][3][4] An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with 5-Bromo-2-(2,4-difluorophenyl)pyridine. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationMinimum Required PPERationale
Weighing and Aliquoting (Solid or Liquid) - Chemical Splash Goggles or a Face Shield with Safety Glasses- Nitrile or Neoprene Gloves (double-gloving recommended)- Fully-Buttoned Laboratory CoatProtects against accidental splashes to the eyes and face.[1][2] Provides a barrier against skin contact; double-gloving offers additional protection against potential permeation.[1][5] Protects skin and personal clothing from contamination.[1][4]
Dissolution and Reaction Setup - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Fully-Buttoned Laboratory CoatEssential for protecting eyes from splashes of the compound and solvents.[1][6] Prevents skin contact with the chemical and solvents.[1][6] Shields skin and clothing from potential spills.[1][6]
Work-up and Purification - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Fully-Buttoned Laboratory CoatProtects eyes during extractions, filtrations, and other manipulations.[1][6] Maintains a barrier against skin exposure to the compound and various solvents.[1][6] Prevents contamination of skin and clothing.[1][6]
Spill Cleanup - Chemical Splash Goggles- Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Apron or Gown over a Lab Coat- Respiratory Protection (if spill is large or ventilation is inadequate)Provides maximum eye protection from splashes. Offers enhanced protection against prolonged chemical contact. Provides an additional layer of protection for the body. May be necessary to prevent inhalation of vapors.[4]

A Note on Glove Selection: While nitrile gloves are commonly used in laboratory settings, for prolonged handling or in the event of a spill, more robust gloves like butyl rubber should be considered.[4] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following procedural flowchart illustrates the key steps for safely handling 5-Bromo-2-(2,4-difluorophenyl)pyridine from receipt to reaction quenching. Adherence to this workflow is critical for minimizing exposure risk.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Functionality Don PPE Don Appropriate PPE Verify Fume Hood->Don PPE Gather Materials Gather All Necessary Materials Don PPE->Gather Materials Weigh Compound Weigh Compound in Fume Hood Gather Materials->Weigh Compound Dissolve Compound Dissolve in Appropriate Solvent Weigh Compound->Dissolve Compound Initiate Reaction Initiate and Monitor Reaction Dissolve Compound->Initiate Reaction Quench Reaction Safely Quench Reaction Initiate Reaction->Quench Reaction Initial Cleanup Clean Glassware and Work Area Quench Reaction->Initial Cleanup Doff PPE Doff and Dispose of PPE Correctly Initial Cleanup->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for the safe handling of 5-Bromo-2-(2,4-difluorophenyl)pyridine.

Detailed Protocol:

  • Preparation:

    • Verify Fume Hood: Before beginning any work, ensure the chemical fume hood is operational and the sash is at the appropriate height.[1]

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.[1][7]

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the required amount of 5-Bromo-2-(2,4-difluorophenyl)pyridine in a tared container inside the fume hood.

    • Dissolution: Add the appropriate solvent to the compound in a flask or beaker, ensuring gentle swirling or stirring to dissolve.

    • Reaction: Carry out the chemical reaction within the fume hood, monitoring it closely.

  • Post-Handling and Cleanup:

    • Quenching: At the completion of the reaction, safely quench any reactive materials according to your established laboratory protocol.

    • Decontamination: Thoroughly clean all glassware and the work surface within the fume hood.

    • PPE Removal: Remove gloves and any other disposable PPE and place them in a designated hazardous waste container.[8] Remove your lab coat, being careful to avoid contaminating your personal clothing.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[2][5]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (manageable by laboratory personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (including double gloves and eye protection), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[7]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with an appropriate solvent and then soap and water.

    • Report the spill to your laboratory supervisor.

  • Large Spills (requiring assistance):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

    • Provide as much information as possible to the emergency response team, including the identity of the spilled material and the approximate quantity.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Bromo-2-(2,4-difluorophenyl)pyridine and any materials contaminated with it is a critical component of safe laboratory practice.

  • Waste Segregation: All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[6][10] Do not mix with non-halogenated waste streams.[3][10]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Bromo-2-(2,4-difluorophenyl)pyridine."[1][10]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[4] The container should be kept tightly closed when not in use.[1][4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]

By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University. (n.d.). Pyridine Safety.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet: 5-Bromo-2-fluoropyridine.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-fluoropyridine.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 5-Bromo-2-pyridinecarboxaldehyde.
  • Ossila. (2023, June 27). Safety Data Sheet: 5-Bromo-2-fluoropyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2,3-difluoropyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2,2-difluoro-1,3-benzodioxole.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • MIT Plasma Science and Fusion Center. (n.d.). Standard Operating Procedures for Use of Halogenated Solvents and Products Containing Halogenated Solvents.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2,4-difluorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2,4-difluorophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.